molecular formula C15H20O11 B014631 Methyl D-glucopyranuronate 1,2,3,4-tetraacetate CAS No. 3082-96-0

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Katalognummer: B014631
CAS-Nummer: 3082-96-0
Molekulargewicht: 376.31 g/mol
InChI-Schlüssel: DPOQCELSZBSZGX-BVIXPPBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O11 and its molecular weight is 376.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-BVIXPPBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453228
Record name Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
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URL https://comptox.epa.gov/dashboard/DTXSID90453228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-96-0
Record name Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug development. This document collates its chemical and physical properties, outlines its primary applications, and presents detailed experimental protocols for its use in glycosylation reactions. While a definitive, step-by-step synthesis protocol is not available in a single source, the general synthetic strategy is discussed. Notably, there is no current scientific literature linking this compound directly to the modulation of specific signaling pathways; therefore, a workflow for its principal application in glycoside synthesis is provided as a logical visualization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in glycochemistry, medicinal chemistry, and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a fully protected derivative of D-glucuronic acid. The acetyl and methyl ester protecting groups enhance its stability and solubility in organic solvents, making it an excellent glycosyl donor for the synthesis of various glycosides.[1]

PropertyValueReferences
CAS Number 7355-18-2[1]
Molecular Formula C₁₅H₂₀O₁₁[1]
Molecular Weight 376.31 g/mol [1]
Appearance White to light brown crystalline powder[2]
Melting Point 179 °C[2]
Optical Activity [α]²⁰/D +7.0° to +9.0° (c=1, CHCl₃)[3]
Solubility Soluble in acetonitrile and hot butanone. Slightly soluble in Chloroform, Ethyl Acetate, and very slightly soluble in Methanol.[4]
Storage Store at 2-8 °C in a tightly closed container, protected from light.[1]

Synonyms:

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester[3]

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate[3]

  • (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Synthesis Overview

  • Methanolysis: The initial step involves the opening of the lactone ring of D-(+)-glucurono-3,6-lactone with methanol to form the methyl ester.

  • Protection of Hydroxyl Groups: The subsequent and crucial step is the peracetylation of the free hydroxyl groups on the glucuronic acid methyl ester. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

  • Purification: The final product is then purified, commonly through recrystallization or column chromatography, to yield the crystalline this compound.

A visual representation of this synthetic workflow is provided below.

G start D-(+)-Glucurono-3,6-lactone step1 Methanolysis (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl D-glucopyranuronate step1->intermediate1 step2 Peracetylation (Acetic Anhydride, Pyridine) intermediate1->step2 purification Purification (Recrystallization/Chromatography) step2->purification product Methyl D-glucopyranuronate 1,2,3,4-tetraacetate purification->product

Caption: General Synthetic Workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile glycosyl donor in the synthesis of a wide array of glycosides and glycoconjugates.[5]

  • Glycoside Synthesis: It serves as a key building block for the stereoselective synthesis of both α- and β-glucuronides, which are integral components of many biologically active molecules, including saponins and bacterial polysaccharides.[6][7]

  • Drug Delivery and Prodrugs: This compound is instrumental in the development of glucuronide prodrugs. The glucuronide moiety can enhance the water solubility and bioavailability of parent drugs.[8] A notable application is in cancer therapy, where it has been used to create water-soluble derivatives of camptothecin for use in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[8] In such systems, the glucuronide linkage is designed to be stable in circulation but cleaved by specific enzymes, such as β-glucuronidase, which can be present at higher concentrations in tumor microenvironments, thereby releasing the active cytotoxic drug.

  • Biochemical Assays: Researchers utilize this compound in various biochemical assays to investigate the activity of enzymes involved in glycosylation and deglycosylation processes, which is crucial for understanding metabolic pathways.[5]

Experimental Protocols: Glycosylation Reactions

The following protocols are examples of how this compound is employed as a glycosyl donor.

α-Glucuronidation of Terpenoid Alcohols

This protocol details a facile method for the synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters.[6]

Materials:

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

  • Terpenoid alcohol (e.g., β-cholestanol, 1-adamantanol, 2-adamantanol)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.0 eq) and the terpenoid alcohol (1.5 eq) in dichloromethane.

  • Add bis(trifluoromethanesulfonyl)imide (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired α-glucuronide.

Acceptor AlcoholReaction Time (h)Solvent System (Hexane:EtOAc)Yield (%)
β-cholestanol34:170
1-adamantanol14:156
2-adamantanol1.53:155
Selective O-deacetylation for Glycosyl Donor Modification

This protocol describes the selective deacetylation at the anomeric position to prepare a precursor for a trichloroacetimidate donor.[7]

Materials:

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate

  • Hydrazinium acetate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate in DMF.

  • Add hydrazinium acetate to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • The resulting methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate can then be used in subsequent reactions, such as the formation of a trichloroacetimidate donor.

Visualization of Experimental Workflow

As there is no evidence of this compound being directly involved in a specific signaling pathway, the following diagram illustrates the experimental workflow for a typical α-glycosylation reaction, which is its primary and most significant application.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification donor Methyl D-glucopyranuronate 1,2,3,4-tetraacetate dissolve Dissolve Donor and Acceptor in DCM donor->dissolve acceptor Acceptor Alcohol acceptor->dissolve solvent Dichloromethane (DCM) solvent->dissolve activator Tf2NH add_activator Add Tf2NH at Room Temperature activator->add_activator dissolve->add_activator stir Stir for 1-3 hours add_activator->stir monitor Monitor by TLC stir->monitor quench Quench with Ice Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product α-Glucuronide Product chromatography->product

Caption: Experimental Workflow for α-Glucuronidation using this compound.

Conclusion

This compound is a cornerstone molecule for synthetic carbohydrate chemistry. Its well-defined structure and reactivity make it an invaluable tool for the construction of complex glycosidic linkages, which are fundamental to numerous biological processes and the development of novel therapeutics. While its direct role in modulating signaling pathways has not been established, its application in creating targeted drug delivery systems underscores its importance in advanced pharmaceutical research. This guide provides essential data and methodologies to aid researchers in harnessing the full potential of this versatile building block.

References

An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a pivotal carbohydrate derivative extensively utilized in biomedical research and pharmaceutical development. Its fully protected structure makes it a versatile building block for the synthesis of various glycosides and glucuronide-based prodrugs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a particular focus on its role in innovative cancer therapies such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Detailed methodologies for its synthesis and its use in prodrug construction are also discussed, offering valuable insights for researchers in the field.

Chemical Structure and Properties

This compound, also known by several synonyms including Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, is a fully acetylated methyl ester of D-glucuronic acid. The presence of the acetyl protecting groups enhances its stability and solubility in organic solvents, making it an ideal intermediate for various synthetic transformations.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₁₁[1]
Molecular Weight 376.31 g/mol [1]
CAS Number 7355-18-2[1][2]
Appearance White to off-white powder/crystal
Melting Point 177-181 °C
Boiling Point 412.3 ± 45.0 °C (Predicted)[3]
Density 1.33 ± 0.1 g/cm³ (Predicted)[3][4]
Solubility Soluble in acetonitrile and hot butanone.
Optical Activity [α]20/D +8.1 to +9.5° (c=1 in CHCl₃)[2]
Storage 2-8°C, protect from light

Table 1: Physicochemical properties of this compound.

Spectral Data

The structural identity of this compound is typically confirmed using various spectroscopic techniques. Key identifiers include:

  • SMILES: COC(=O)C1OC(OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O[2]

  • InChI: 1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3[2]

Experimental Protocols

Synthesis of this compound
  • Starting Material: The synthesis would commence with a suitable D-glucuronic acid derivative, such as D-glucurono-6,3-lactone.

  • Methanolysis: Treatment with sodium methoxide in anhydrous methanol to open the lactone ring and form the methyl ester.

  • Acetylation: Per-acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

  • Purification: The final product would be purified by recrystallization or column chromatography to yield the white, crystalline this compound.

Synthesis of Glucuronide Prodrugs

This compound serves as a crucial starting material for the synthesis of glucuronide prodrugs.[6] The general protocol involves the selective deacetylation at the anomeric position followed by coupling with the desired drug molecule.

  • Selective Deacetylation: The acetyl group at the C1 position is selectively removed. For instance, selective O-deacetylation can be achieved using hydrazinium acetate to yield methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate.[6]

  • Activation of the Anomeric Position: The anomeric hydroxyl group is then activated to facilitate coupling. This can be achieved by converting it into a good leaving group, such as a trichloroacetimidate or a bromide. For example, treatment with trichloroacetonitrile and a base like DBU forms a crystalline imidate.[6]

  • Glycosylation (Coupling to the Drug): The activated glucuronide donor is then coupled with the drug molecule (containing a suitable nucleophilic group like a hydroxyl or an amine) in the presence of a Lewis acid catalyst.

  • Deprotection: The remaining acetyl groups on the glucuronide moiety are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield the final water-soluble glucuronide prodrug.

  • Purification: The final prodrug is purified using techniques like HPLC.[6]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for glucuronide prodrugs, particularly in the field of oncology.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

ADEPT is a targeted cancer therapy strategy that utilizes a two-step approach to deliver a potent cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity.[7][8] Glucuronide prodrugs synthesized from this compound are key components of this therapy.

The workflow of ADEPT using a glucuronide prodrug is as follows:

ADEPT_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Prodrug Administration cluster_step3 Step 3: Activation at Tumor Site cluster_step4 Step 4: Therapeutic Effect Ab_Enzyme Antibody-Enzyme Conjugate Tumor_Cell Tumor Cell Ab_Enzyme->Tumor_Cell Binds to Tumor Antigen Prodrug Inactive Glucuronide Prodrug Active_Drug Active Cytotoxic Drug Prodrug->Active_Drug Enzymatic Cleavage Cell_Death Tumor Cell Death Active_Drug->Cell_Death

Figure 2: Experimental workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

In this therapeutic model, an antibody that specifically recognizes a tumor-associated antigen is conjugated to an enzyme, such as β-glucuronidase.[9] This antibody-enzyme conjugate is administered to the patient and localizes at the tumor site. After the conjugate has cleared from systemic circulation, a non-toxic glucuronide prodrug (synthesized using this compound as a starting material) is administered. The enzyme at the tumor site cleaves the glucuronide moiety, releasing the active cytotoxic drug directly in the tumor microenvironment, leading to localized tumor cell death and reduced side effects.[10]

Prodrug Monotherapy

Glucuronide prodrugs can also be used in monotherapy for tumors that have a high level of extracellular β-glucuronidase activity in the tumor microenvironment.[10] In this approach, the prodrug is administered systemically, and the acidic and enzyme-rich environment of the tumor facilitates the release of the active drug.

Biological Activity

This compound itself is not known to possess significant biological activity. Its utility lies in its role as a stable, protected precursor for the synthesis of biologically active molecules. The biological effect is ultimately determined by the drug that is released from the glucuronide prodrug. As such, there are no known signaling pathways directly modulated by this compound.

Conclusion

This compound is a cornerstone molecule in carbohydrate chemistry with significant implications for drug development. Its well-defined structure and chemical properties make it an invaluable tool for the synthesis of complex glycosides and, most notably, glucuronide prodrugs for targeted cancer therapies like ADEPT. The methodologies outlined in this guide provide a framework for its synthesis and application, empowering researchers to leverage this versatile compound in the design and development of next-generation therapeutics. Further research into novel applications and optimization of synthetic routes will continue to expand its importance in the pharmaceutical sciences.

References

An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester, a key intermediate in synthetic carbohydrate chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields.

Chemical Identity and Properties

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is a protected derivative of D-glucuronic acid, a ubiquitous component in biological systems. The acetyl and methyl ester protecting groups make it a stable, soluble, and versatile building block for chemical synthesis.

Table 1: Physicochemical Properties

Property Value References
Molecular Formula C₁₅H₂₀O₁₁ [1]
Molecular Weight 376.31 g/mol [1]
CAS Number 7355-18-2 [1]
Appearance White to off-white powder [1]
Melting Point 179 °C
Optical Activity [α]20/D +8.1° to +9.5° (c=1, CHCl₃)
Solubility Soluble in acetonitrile and hot butanone [1]

| Storage | Long-term at -20°C; Short-term at 2-8°C |[2][3] |

Role in Drug Development and Metabolism

Glucuronidation is a major pathway in Phase II drug metabolism, where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a drug. This process increases the drug's water solubility, facilitating its excretion from the body. Consequently, glucuronic acid derivatives are crucial in drug design.

This compound serves as a precursor for developing drug prodrugs.[4] By attaching it to a parent drug, its pharmacokinetic properties, such as solubility and bioavailability, can be enhanced.[4] It has been specifically utilized in research to develop water-soluble camptothecin glucuronide derivatives for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[5] The protected nature of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester makes it an ideal starting material for these synthetic efforts.

glucuronidation_pathway Drug Lipophilic Drug (e.g., Parent Compound) Metabolite Phase I Metabolite Drug->Metabolite Phase I Enzymes (e.g., CYP450) Glucuronide Drug-Glucuronide (Water-soluble) Metabolite->Glucuronide UGT Enzymes UDPGA UDP-Glucuronic Acid (Active Form) UDPGA->Glucuronide Excretion Excretion (Urine/Bile) Glucuronide->Excretion Precursor 1,2,3,4-Tetra-O-acetyl- β-D-glucuronic acid methyl ester Synth Chemical Synthesis Precursor->Synth Starting Material Synth->Glucuronide Prodrug Development

Drug Glucuronidation Pathway

Application in Chemical Synthesis: α-Glucuronidation

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is a highly effective glycosyl donor for the stereoselective synthesis of α-glucuronides. This is significant because while β-glucuronides are common, α-linkages are also found in important bioactive molecules. A facile method uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as an activator to achieve high α-selectivity.[6]

The reaction proceeds via an oxonium intermediate, which is stabilized by the neighboring methoxycarbonyl group at the C-6 position, promoting the formation of the α-anomer.[6]

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification Donor Donor: 1,2,3,4-Tetra-O-acetyl- β-D-glucuronic acid methyl ester Mix Dissolve Donor and Acceptor in DCM Donor->Mix Acceptor Acceptor: Alcohol (e.g., Terpenoid) Acceptor->Mix Solvent Solvent: Dichloromethane (DCM) Solvent->Mix Add_Activator Add Activator: Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Mix->Add_Activator Stir Stir at Room Temperature (1-3 hours) Add_Activator->Stir Quench Quench with Ice Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Silica Gel Column Chromatography Extract->Purify Product α-Glucuronide Product Purify->Product

Workflow for α-Glucuronidation

Experimental Protocols

The following protocols are adapted from a study on facile α-glucuronidation.[6]

Materials:

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester (glycosyl donor)

  • Alcohol (glycosyl acceptor, e.g., (-)-menthol, β-cholestanol, 1-adamantanol)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (activator)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

General Procedure for α-Glucuronidation:

  • Dissolve the glycosyl donor (1.0 eq) and the alcohol acceptor (1.5-2.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add the activator, Tf₂NH (2.0 eq), to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), pour the mixture into ice water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane:ethyl acetate) to afford the desired α-glucuronide.

Table 2: Example Reaction Conditions and Yields for α-Glucuronidation

Glycosyl Acceptor Donor (mmol) Acceptor (mmol) Tf₂NH (mmol) Time (h) Yield (%) Eluent (Hex:EtOAc)
(-)-Menthol 0.243 0.376 0.375 2 50 4:1
β-Cholestanol 0.220 0.325 0.456 3 70 4:1
1-Adamantanol 0.136 0.207 0.274 1 56 4:1

| 2-Adamantanol | 0.135 | 0.220 | 0.269 | 1.5 | 55 | 3:1 |

Data adapted from a study by Hinou et al.[6]

Spectroscopic Data

Characterization of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is typically performed using NMR spectroscopy. The ¹H NMR spectrum provides a distinct pattern of signals corresponding to the acetyl protons, the methyl ester protons, and the protons on the pyranose ring, confirming the structure and stereochemistry of the compound.[2][7]

Table 3: Analytical Data

Analysis Result Reference
¹H NMR Conforms to structure [2]
Assay (GC) ≥98.0% [1]

| TLC Conditions | SiO₂; Ethyl acetate:Hexane (2:1); Rf=0.29 |[2] |

References

In-Depth Technical Guide to the Physicochemical Properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (CAS 7355-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a key intermediate in synthetic organic chemistry. The information is presented for easy reference and application in research and development settings.

Chemical Identity and Structure

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a protected derivative of D-glucuronic acid, widely used as a building block in carbohydrate chemistry and drug development.[1][2] Its acetylated form enhances its solubility in organic solvents and makes it a versatile glycosyl donor for the synthesis of various glucuronides.[1][3]

  • CAS Number : 7355-18-2[4][5][6][7]

  • Chemical Name : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate[7][8]

  • Synonyms : 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic Acid Methyl Ester, Methyl tetra-O-acetyl-β-D-glucopyranuronate, (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate[4][9][10]

  • Molecular Formula : C₁₅H₂₀O₁₁[1][9]

  • Molecular Weight : 376.31 g/mol [1][9]

Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate. These values are compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

PropertyValueSource(s)
Physical Appearance White to off-white solid, powder, or crystalline solid[1][4][11][12]
Melting Point 175 - 179 °C[1][4][13][14][15]
Boiling Point 412.3 ± 45.0 °C (Predicted)[4][15]
Density 1.33 ± 0.1 g/cm³ (Predicted)[4]
Optical Activity [α]20/D +8.1° to +9.5° (c=1 in CHCl₃)[16]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Acetone Soluble[1]
Chloroform (CHCl₃) Slightly Soluble[1][4]
Dichloromethane (DCM) Soluble[13]
Dimethylformamide (DMF) Soluble[1]
Dimethyl sulfoxide (DMSO) Soluble[1]
Ethyl Acetate Slightly Soluble[4][13]

Role in Organic Synthesis

This compound is not typically investigated for its own biological signaling pathways. Instead, its primary utility is as a glycosyl donor in synthetic chemistry. It is a crucial starting material for attaching a glucuronic acid moiety to other molecules, a process known as glucuronidation. This is particularly important in drug development for synthesizing prodrugs with improved water solubility and for creating metabolites for toxicological studies.[1][5][17] For example, it has been used in the synthesis of water-soluble derivatives of the anti-cancer drug camptothecin and in the preparation of catecholamine prodrugs for potential Parkinson's disease treatment.[5][8][17]

G cluster_0 Synthetic Application Donor CAS 7355-18-2 (Glycosyl Donor) Product Glucuronide Conjugate (e.g., Prodrug, Metabolite) Donor->Product Glucuronidation Acceptor Drug Molecule / Alcohol (e.g., Terpenoid, Catechol) Acceptor->Product Activator Activator (e.g., Tf₂NH, Lewis Acid) Activator->Donor

Synthetic role of CAS 7355-18-2 as a glycosyl donor.

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, the determination of its key physicochemical properties follows standard methodologies for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation : A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[4]

  • Heating : The apparatus is heated slowly and steadily, especially near the expected melting point (at a rate of approximately 1-2°C per minute).[4]

  • Observation : Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied. The melting point is reported as the range T1-T2.

G cluster_workflow Melting Point Determination Workflow A 1. Pack Compound in Capillary Tube B 2. Place in Apparatus A->B C 3. Heat Slowly (1-2°C / min) B->C D 4. Observe & Record T₁ (First Drop) C->D E 5. Observe & Record T₂ (Fully Liquid) D->E F Result: Melting Range (T₁-T₂) E->F

Workflow for Melting Point Determination.
Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of a sample by separating its components based on differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Plate Preparation : A pencil line (the origin) is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application : A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is prepared. A small spot of this solution is applied to the origin using a capillary tube.

  • Development : The TLC plate is placed in a sealed chamber containing a shallow pool of the mobile phase (eluent), ensuring the solvent level is below the origin. A common mobile phase for this compound is a mixture of hexane and ethyl acetate (e.g., 1:2 v/v).[13] The solvent moves up the plate by capillary action.

  • Visualization : Once the solvent front is near the top of the plate, the plate is removed and the solvent front is marked. As the compound is colorless, visualization is achieved using a UV lamp (if the compound is UV-active) or by staining, for example, with an acidic ceric ammonium molybdate (CAM) solution followed by heating.

  • Analysis : A pure compound should appear as a single spot. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system.

G cluster_tlc TLC Purity Analysis Workflow Spot 1. Spot Sample on TLC Plate Develop 2. Develop Plate in Solvent Chamber Spot->Develop Visualize 3. Dry and Visualize (UV Light / Stain) Develop->Visualize Analyze 4. Analyze Result Visualize->Analyze Result Pure Sample: Single Spot Analyze->Result If Impure Impure Sample: Multiple Spots Analyze->Impure If

References

The Synthetic Cornerstone of Glucuronidation: A Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Application of a Key Glycosyl Donor for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug development. The document details its historical synthesis, modern experimental protocols, physicochemical properties, and its critical role as a glycosyl donor in the synthesis of glucuronide conjugates.

Discovery and History

The first synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate was reported in 1955 by G. N. Bollenback and his colleagues.[1][2][3] Their work laid the foundation for utilizing this protected monosaccharide as a stable and versatile building block in the burgeoning field of carbohydrate chemistry. The compound's significance grew with the understanding of glucuronidation as a major metabolic pathway for drugs and other xenobiotics. The development of reliable synthetic routes to this compound was crucial for studying drug metabolism and for the deliberate synthesis of glucuronide prodrugs to enhance the pharmacological properties of parent molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[4] It is readily soluble in solvents like acetonitrile and hot butanone.[4] The β-anomer is the most commonly used and commercially available form. Detailed physicochemical and spectroscopic data for the β-anomer are summarized in the tables below.

Table 1: Physicochemical Properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
PropertyValueReference
CAS Number 7355-18-2[4]
Molecular Formula C₁₅H₂₀O₁₁[4]
Molecular Weight 376.31 g/mol [4]
Appearance White to off-white powder[4]
Melting Point 179 °C
Optical Rotation +6.0 to +11.0° (c=1, CHCl₃)[4]
Solubility Soluble in acetonitrile and hot butanone[4]
Table 2: Spectroscopic Data for Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
Spectroscopy Data Reference
¹H NMR See detailed spectrum data below.[5]
¹³C NMR See detailed spectrum data below.[6]
IR See detailed spectrum data below.
Mass Spec See detailed spectrum data below.

Note: Detailed peak lists for NMR and IR spectra are often found in certificates of analysis from commercial suppliers or in dedicated spectroscopic databases.

Experimental Protocols

The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is well-established, with a reliable and detailed procedure available in Organic Syntheses. The following protocol is an adaptation of that method.

Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate from D-glucurono-6,3-lactone

This two-step, one-pot procedure involves the methanolysis of D-glucurono-6,3-lactone followed by per-acetylation.

Reagents and Materials:

  • D-Glucurono-6,3-lactone

  • Methanol (anhydrous)

  • Sodium hydroxide

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Methanolysis: A solution of sodium hydroxide in anhydrous methanol is prepared and cooled to 0 °C in an ice bath. D-glucurono-6,3-lactone is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is stirred until all the lactone has dissolved.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator to yield the crude methyl glucuronate as a foam.

  • Acetylation: Acetic anhydride and anhydrous sodium acetate are added to the crude product. The mixture is heated to effect per-acetylation of the hydroxyl groups.

  • Work-up: After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a white solid.

Expected Yield: 50-60%

Role in Drug Development and Glucuronidation

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a key glycosyl donor in the synthesis of β-glucuronides. This is particularly relevant in drug development for several reasons:

  • Prodrug Synthesis: Many drugs are administered as glucuronide prodrugs to improve their solubility, bioavailability, or to target specific tissues where β-glucuronidase activity is high (e.g., in tumor microenvironments).[7] For instance, it has been used in the synthesis of water-soluble glucuronide derivatives of camptothecin, an anti-cancer agent.[7]

  • Metabolite Synthesis: The synthesis of drug glucuronide metabolites is essential for their identification and characterization in drug metabolism studies. Having access to synthetic standards is crucial for analytical method development and validation.

  • Biochemical Studies: This compound is used to study the activity of glycosyltransferases and glycosidases, enzymes involved in the metabolism of carbohydrates and xenobiotics.

The use of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a glycosyl donor typically involves its conversion to a more reactive species, such as a glycosyl bromide or trichloroacetimidate, which then reacts with the drug molecule (the aglycone) in the presence of a suitable promoter.

Visualizations

Diagram 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

Synthesis_Workflow Start D-Glucurono- 6,3-lactone Step1 Methanolysis (MeOH, NaOH, 0°C) Start->Step1 Intermediate Crude Methyl Glucuronate Step1->Intermediate Step2 Acetylation (Ac₂O, NaOAc, heat) Intermediate->Step2 Crude_Product Crude Per-acetylated Product Step2->Crude_Product Step3 Work-up & Purification (Extraction, Recrystallization/ Chromatography) Crude_Product->Step3 End Methyl 1,2,3,4-tetra-O-acetyl- β-D-glucopyranuronate Step3->End

Caption: A workflow diagram illustrating the key steps in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

Diagram 2: General Workflow for Drug Glucuronidation

Glucuronidation_Workflow Donor_Start Methyl 1,2,3,4-tetra-O-acetyl- β-D-glucopyranuronate Activation Activation to Glycosyl Donor (e.g., bromide, trichloroacetimidate) Donor_Start->Activation Activated_Donor Activated Glucuronyl Donor Activation->Activated_Donor Coupling Glycosidic Bond Formation (Promoter, e.g., Ag salt, Lewis acid) Activated_Donor->Coupling Aglycone Drug Molecule (Aglycone) Aglycone->Coupling Protected_Conjugate Protected Drug Glucuronide Coupling->Protected_Conjugate Deprotection Deprotection (e.g., Zemplén deacetylation) Protected_Conjugate->Deprotection Final_Product Drug Glucuronide Metabolite/Prodrug Deprotection->Final_Product

References

Acetylated Monosaccharides in Glycobiology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetylation of monosaccharides, a fundamental modification where acetyl groups are added to the hydroxyl moieties of sugars, plays a pivotal role in the intricate world of glycobiology. This modification significantly alters the physicochemical properties of monosaccharides, rendering them more lipophilic and capable of passively diffusing across cell membranes.[1][2][3] Once inside the cell, these acetylated sugars are processed by intracellular esterases, which remove the acetyl groups, liberating the monosaccharide for participation in metabolic pathways.[3] This characteristic has made per-O-acetylated monosaccharides invaluable tools for researchers, particularly as metabolic probes to study glycan biosynthesis and function in both mammalian and bacterial systems.[1][4][5] Beyond their utility as research tools, endogenous O-acetylation, especially of sialic acids, is a critical regulatory mechanism in various biological processes, including immune recognition, apoptosis, and cell adhesion.[6][7][8] This technical guide provides an in-depth review of the roles, synthesis, and analysis of acetylated monosaccharides, offering detailed protocols and quantitative data to support researchers and drug development professionals in this dynamic field.

Section 1: Biological Roles and Applications

Acetylated monosaccharides are central to numerous biological functions and research applications, primarily in metabolic glycan engineering and the modulation of cellular processes.

Metabolic Labeling and Chemical Probes

Per-O-acetylation dramatically enhances the cellular uptake of monosaccharide probes.[3] This strategy is widely used in Metabolic Oligosaccharide Engineering (MOE), where cells are fed acetylated monosaccharide analogs bearing bioorthogonal functional groups like azides or alkynes.[1][9] After intracellular deacetylation and metabolic incorporation into cellular glycans, these chemical reporters can be visualized or isolated using "click chemistry," enabling the study of glycosylation dynamics.[10]

However, the efficiency of this process is cell-type and probe-dependent. For instance, some bacterial species, such as Plesiomonas shigelloides and Helicobacter pylori, show a strong preference for acetylated probes over unprotected ones, likely due to a lack of endogenous transporters for the latter.[1][2][3] Conversely, Bacteroides fragilis can incorporate both forms at comparable levels, as it possesses sufficient esterase activity to efficiently deacetylate the probes.[1][2] Inefficient deacetylation can lead to artifactual labeling, highlighting the need to validate probes on a case-by-case basis.[4][5]

The degree of acetylation also impacts labeling efficiency, often in relation to the probe's solubility. For methylcyclopropene (Cyoc)-tagged mannosamine derivatives, which have low aqueous solubility, tri- and diacetylated versions result in significantly enhanced cancer cell labeling compared to the fully tetra-acetylated form.[11][12] In contrast, for more soluble azide-tagged sugars, decreasing the level of acetylation leads to reduced glycan labeling.[12][13]

Modulation of Protein Glycosylation and Cell Adhesion

O-acetylation of glycans can directly influence protein function and cellular interactions. In Gram-positive bacteria, O-acetylation of N-acetylglucosamine (GlcNAc) residues on serine-rich repeat (SRR) glycoproteins is a key regulatory step.[6] This acetylation can prevent further glycosylation at the same position, thereby optimizing the adhesin's function.[6] For example, loss of O-acetylation on the Streptococcus gordonii adhesin GspB leads to increased glucosylation, which in turn significantly reduces the bacteria's ability to bind to human platelets.[6] In Neisseria species, O-acetylation of O-linked glycans, controlled by the acetylase PglI, has been shown to alter glycan chain lengths and mask epitopes, affecting antigenicity.[14][15][16]

O-Acetylated Sialic Acids in Signaling and Disease

Sialic acids, typically found at the terminal positions of glycan chains, can be O-acetylated at the C-4, C-7, C-8, or C-9 positions.[17][18] This modification acts as a molecular switch in critical signaling pathways. For example, 9-O-acetylation of the ganglioside GD3 prevents its internalization and subsequent accumulation in mitochondrial membranes, a process that would otherwise trigger apoptosis.[7] O-acetylation also modulates immune recognition by inhibiting the binding of sialic acids to Siglec immune receptors, effectively acting as an "on/off" switch for certain immune signaling events.[7][8] Furthermore, changes in the expression of O-acetylated sialic acids are associated with various diseases, including cancer and autoimmunity, making them potential biomarkers and therapeutic targets.[8][18][19]

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects and analysis of acetylated monosaccharides.

Table 1: Metabolic Labeling Efficiency of Variably Acetylated Monosaccharides in Cancer Cells

Cell Line Monosaccharide Probe Degree of Acetylation Median Fluorescence Intensity (Fold increase over control) Reference
COLO205 AcₓManNCyoc Diacetylated (Ac₂) 17.4 ± 0.4 [12]
COLO205 AcₓManNCyoc Triacetylated (Ac₃) 16.6 ± 0.8 [12]
COLO205 AcₓManNCyoc Tetra-acetylated (Ac₄) Significantly reduced signal [12]
Jurkat 1,3,4-O-Bu₃ManNAz Tributanoylated Effective labeling at 12.5 to 25 µM [10]

| Jurkat | Ac₄ManNAz | Tetra-acetylated | Requires 50 to 150 µM for similar labeling |[10] |

Table 2: Diagnostic Fragment Ions for GC-MS Analysis of Acetylated Methyl Glycosides

Monosaccharide Type Diagnostic Fragment Ions (m/z) Reference
Hexose 200 [20]
Pentose 128, 170 [20]
6-deoxyhexose 142, 184 [20]
Glucose (¹³C-labeled) 243/248 [21]
Xylose (¹³C-labeled) 128/132 [21]

| Arabinose (¹³C-labeled) | 217/218 |[21] |

Section 3: Diagrams of Workflows and Pathways

Visual representations of key processes involving acetylated monosaccharides.

metabolic_labeling_workflow cluster_cell Intracellular Space (Cytosol) AcProbe Per-O-acetylated Monosaccharide Probe Membrane AcProbe->Membrane Passive Diffusion DeacetylProbe Deacetylated Probe Metabolism Metabolic Incorporation DeacetylProbe->Metabolism Esterases Esterases Esterases->DeacetylProbe Deacetylation Glycan Cell-Surface Glycan (Labeled) Metabolism->Glycan

Caption: Workflow for metabolic glycan labeling with acetylated monosaccharides.

sialic_acid_acetylation_pathway cluster_signaling Modulation of Cellular Signaling cluster_immune Modulation of Immune Recognition GD3 GD3 Ganglioside (Non-acetylated) GD3_OAc 9-O-acetylated GD3 GD3->GD3_OAc SIAE Mitochondria Mitochondrial Disruption GD3->Mitochondria Internalization GD3_OAc->GD3 SOAT Apoptosis Apoptosis GD3_OAc->Apoptosis Prevents Apoptosis Mitochondria->Apoptosis Induces SOAT SOAT (O-acetyltransferase) SIAE SIAE (O-acetylesterase) SialicAcid Terminal Sialic Acid Siglec Siglec Receptor SialicAcid->Siglec Binding SialicAcid_OAc O-acetylated Sialic Acid SialicAcid_OAc->Siglec Binding Inhibited

Caption: O-acetylation of sialic acids regulates apoptosis and immune recognition.

analytical_workflow Sample Glycoprotein Sample Hydrolysis Acidic Methanolysis Sample->Hydrolysis Release Monosaccharides Derivatization Acetylation (Acetic Anhydride) Hydrolysis->Derivatization Create Volatile Derivatives GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Analysis (Fragmentation Spectra) GCMS->Data Detect & Fragment

Caption: Analytical workflow for GC-MS analysis of acetylated methyl glycosides.

Section 4: Key Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of acetylated monosaccharides, compiled from established literature.

Protocol 4.1: General Per-O-Acetylation of a Monosaccharide

This protocol is adapted from a method using a lithium perchlorate catalyst for efficient acetylation.[22]

  • Preparation: In a clean, dry reaction vessel, combine the desired monosaccharide (1 mmol), acetic anhydride (Ac₂O, 1.1 equivalents per hydroxyl group), and lithium perchlorate (LiClO₄, 0.1 equivalents per hydroxyl group).

  • Reaction: Stir the mixture at 40°C in an oil bath.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer successively with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude per-O-acetylated monosaccharide.

  • Purification (if necessary): If the product is not pure as determined by ¹H NMR, it can be further purified using silica gel column chromatography.[1][22]

Protocol 4.2: Metabolic Glycan Labeling in Bacteria

This protocol describes a general method for labeling bacterial surface glycans using an acetylated azidosugar probe.[1]

  • Bacterial Culture: Inoculate the desired bacterial strain into a rich liquid medium. Grow the culture to an optical density (OD₆₀₀) of 0.3–0.4.

  • Probe Addition: Add the per-O-acetylated azidosugar probe (e.g., Ac₄GlcNAz) to the culture at a final concentration of 1 mM. As a negative control, treat a separate culture with a non-azide-containing acetylated sugar (e.g., Ac₄GlcNAc) at the same concentration.

  • Incubation: Continue to incubate the cultures under their optimal growth conditions for a specified period (e.g., 16-24 hours) to allow for probe uptake, deacetylation, and metabolic incorporation.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellets with a suitable buffer (e.g., PBS) to remove any unincorporated probe.

  • Bioorthogonal Ligation (for detection): Resuspend the washed cells in a buffer and add a fluorescently-labeled bioorthogonal ligation partner (e.g., Alexa Fluor 488-DBCO for azide-labeled cells).

  • Incubation for Ligation: Incubate the reaction mixture for 1-2 hours at room temperature to allow for the click chemistry reaction to occur.

  • Final Wash and Analysis: Wash the cells again to remove excess fluorescent reagent. The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.[1]

Protocol 4.3: Analysis of Monosaccharide Composition by GC-MS

This protocol outlines the preparation of acetylated methyl glycoside derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

  • Methanolysis: Place the dried polysaccharide or glycoprotein sample (approx. 1-2 mg) in a screw-cap tube. Add 1 mL of 1.25 M HCl in dry methanol. Seal the tube and heat at 85°C for 16 hours to release and methylate the monosaccharides.

  • Neutralization and Drying: After cooling, neutralize the sample with a suitable base (e.g., silver carbonate) and centrifuge. Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried methyl glycosides. Seal the tube and heat at 100°C for 30 minutes.

  • Solvent Removal: Evaporate the acetic anhydride and pyridine under a stream of nitrogen.

  • Extraction: Partition the acetylated derivatives between water and an organic solvent like dichloromethane. Collect the organic phase.

  • GC-MS Analysis: Dry the organic phase and resuspend the sample in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS system.

  • Data Interpretation: Identify the monosaccharides based on their retention times compared to known standards and their characteristic electron ionization (EI) mass fragmentation patterns.[20][21]

Section 5: Applications in Drug Development and Research

The unique properties of acetylated monosaccharides position them as powerful assets in biomedical research and therapeutic development.

  • Drug Discovery and Target Validation: Metabolic labeling with acetylated sugar probes allows for the identification and characterization of glycoproteins that are differentially expressed in disease states, such as cancer.[11][12] This can uncover novel biomarkers for diagnostics and new therapeutic targets.

  • Anti-Cancer Strategies: Certain acetylated monosaccharide analogs have shown pro-apoptotic effects. For example, the ketone-bearing N-levulinoyl analogue 3,4,6-O-Bu₃ManNLev is highly apoptotic and is being investigated as a potential anti-cancer drug candidate.[10]

  • Vaccine and Antibiotic Development: Bacterial glycans are validated targets for vaccines and antibiotics.[2][5] Acetylated probes facilitate the study of bacterial glycan biosynthesis, which can aid in the development of inhibitors for key enzymes in these pathways.[1][4]

  • Modulating Cell Adhesion and Immunity: Understanding how O-acetylation regulates cell-cell interactions, such as bacterial adhesion to host cells or immune cell recognition, opens avenues for developing therapeutics that can block pathogenic interactions or modulate immune responses.[6][7] For instance, targeting the O-acetylated form of the ganglioside GD2, which is more specifically expressed on neuroblastoma cells, could lead to more targeted and effective cancer immunotherapies.[7]

References

Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. It includes detailed experimental protocols for its synthesis and crystallization, a thorough summary of its crystallographic data, and an outline of the workflow for its structural determination. The role of this compound as a pivotal intermediate in pharmaceutical research is also discussed.

Introduction

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a fully protected derivative of D-glucuronic acid, a key carbohydrate in biochemistry. Its chemical formula is C₁₅H₂₀O₁₁ and it has a molecular weight of 376.31 g/mol .[1][2] This compound is of significant interest to the pharmaceutical and medicinal chemistry sectors, where it serves as a crucial building block in the synthesis of glucuronides.[3] Glucuronidation is a major pathway for the metabolism of drugs, xenobiotics, and endogenous compounds, and access to protected intermediates like this one is essential for synthesizing reference metabolites and developing glucuronide-based prodrugs.[3][4] The precise knowledge of its three-dimensional structure, as determined by single-crystal X-ray diffraction, is fundamental for understanding its reactivity, stability, and stereochemical behavior in glycosylation reactions.

Experimental Protocols

Synthesis from D-Glucurono-6,3-lactone

The synthesis of the title compound is reliably achieved from commercially available D-glucurono-6,3-lactone. The following protocol is adapted from a procedure published in Organic Syntheses.[5]

  • Ring Opening: Sodium hydroxide (20 mg, 0.5 mmol) is dissolved in methanol (50 mL) under a nitrogen atmosphere in a flask cooled to 0 °C. D-Glucuronolactone (5.0 g, 28 mmol) is added portion-wise over 25 minutes, ensuring the internal temperature remains at 0 °C.[5] The mixture is stirred for an additional 30 minutes until the lactone is fully dissolved.

  • Solvent Removal: The methanol is removed by rotary evaporation at a bath temperature not exceeding 30 °C to yield a pale yellow foam.[5] The foam is dried under vacuum for 2 hours.

  • Acetylation: Acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (9.5 g, 116 mmol) are added to the foam.[5] The suspension is heated to 90 °C under nitrogen for 1.5 hours.

  • Crystallization and Isolation: The reaction mixture is cooled to room temperature and left to stand overnight, during which the product crystallizes. The resulting crystalline solid is collected by filtration, washed with cold water, and then with cold ethanol to remove impurities, including the α-anomer.[5][6] The product is then dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis & Isolation start D-Glucurono-6,3-lactone step1 Ring Opening (NaOH, MeOH, 0°C) start->step1 step2 Acetylation (Ac₂O, NaOAc, 90°C) step1->step2 Intermediate Foam step3 Crystallization (Cooling) step2->step3 Crude Mixture step4 Filtration & Washing (H₂O, EtOH) step3->step4 product Pure Crystalline Product step4->product

Caption: Workflow for the synthesis and isolation of the title compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization.

  • Solvent Selection: Ethanol is an effective solvent for growing single crystals of the β-anomer.[3]

  • Procedure: The purified compound is dissolved in a minimal amount of hot ethanol. The saturated solution is then allowed to cool slowly to room temperature.

  • Crystal Formation: Over several hours to days, colorless, prism-shaped crystals will form. The vessel should be left undisturbed during this period to prevent the formation of polycrystalline material.

  • Harvesting: The mother liquor is carefully decanted, and the crystals are gently removed and dried.

Crystal Structure Determination

The determination of the molecular structure is achieved using single-crystal X-ray diffraction.

Data Collection and Structure Solution Protocol
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 100-120 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, such as an Oxford Diffraction Gemini, equipped with a Mo or Cu X-ray source.[3] A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots are integrated and scaled.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

XRay_Workflow cluster_xray Crystallographic Analysis crystal Single Crystal mount Mount on Goniometer crystal->mount data_collection X-Ray Data Collection (Low Temperature) mount->data_collection processing Data Processing (Integration & Scaling) data_collection->processing Diffraction Images solution Structure Solution (Direct Methods) processing->solution Reflection Data refinement Model Building & Structure Refinement solution->refinement Initial Model final_structure Final Crystal Structure refinement->final_structure

Caption: General workflow for single-crystal X-ray structure determination.

Crystallographic Data Summary

The crystal structure of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate has been determined and reported.[3][6][7] The key crystallographic parameters are summarized in the table below, based on data from Hayes et al. (2016), which confirms the structure previously reported by Root et al.[3]

ParameterValue
Chemical FormulaC₁₅H₂₀O₁₁
Formula Mass376.31 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5193(3)
b (Å)15.0118(6)
c (Å)16.3268(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1842.19(12)
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.357

Table compiled from data presented in Hayes, J.A., et al., Carbohydrate Research, 2016.[3]

The structure confirms the β-configuration at the anomeric center (C1) and the expected ⁴C₁ chair conformation of the pyranose ring. All four hydroxyl groups and the C6-methyl ester are equatorially oriented, while the anomeric acetyl group is axial.

Role in Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself but is a vital tool in the drug development pipeline. Its primary role is as a glycosyl donor for the synthesis of glucuronide metabolites.

  • Metabolite Synthesis: During drug development, it is crucial to identify and characterize the metabolites of a drug candidate. Glucuronides are often major metabolites, and synthesizing them using this protected donor allows for their unequivocal identification and quantification in biological samples.

  • Prodrug Strategies: The compound can be used to synthesize glucuronide prodrugs.[4] A pharmacologically active molecule is attached to the glucuronic acid moiety, often rendering it inactive and more water-soluble. The prodrug can then be selectively activated at a target site (e.g., a tumor) by enzymes like β-glucuronidase, which cleave the glucuronide linkage and release the active drug.

DrugDev_Logic cluster_drugdev Role in Pharmaceutical R&D cluster_path1 Metabolite Studies cluster_path2 Prodrug Development compound Methyl 1,2,3,4-tetra-O-acetyl -β-D-glucopyranuronate glycosylation1 Glycosylation Reaction compound->glycosylation1 Glycosyl Donor glycosylation2 Glycosylation Reaction compound->glycosylation2 Glycosyl Donor drug Drug Candidate drug->glycosylation1 metabolite Authentic Glucuronide Metabolite Standard glycosylation1->metabolite active_drug Active Drug active_drug->glycosylation2 prodrug Glucuronide Prodrug (Inactive, Soluble) glycosylation2->prodrug

Caption: Logical role as a key intermediate in drug development pathways.

References

A Comprehensive Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and pharmaceutical development. This document details its synonyms, physicochemical properties, a detailed synthesis protocol, and its critical role in the synthesis of glucuronide conjugates, which are essential for enhancing the solubility and bioavailability of various therapeutic agents.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester[1][2]

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester

  • Methyl 1,2,3,4-tetra-acetyl-D-glucopyranuronate[2]

  • Methyl(1,2,3,4-tetra-O-acetyl-β-D-glucopyranoside)uronate

  • (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

  • β-D-Glucopyranuronic acid, methyl ester, tetraacetate

  • Methyl tetra-O-acetyl-β-D-glucopyranuronate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 7355-18-2[2][3]
Molecular Formula C₁₅H₂₀O₁₁[2][3]
Molecular Weight 376.31 g/mol [2][3]
Appearance White to off-white powder or crystals[2]
Melting Point 179 °C
Optical Rotation [α]20/D +8.1° to +9.5° (c=1 in CHCl₃)[3]
Solubility Soluble in chloroform, ethyl acetate. Easily soluble in acetonitrile and hot butanone.[2][3]
Purity (Assay) ≥98% (GC)[3]
Storage Temperature 2-8°C[3]

Synthesis Protocol

The synthesis of this compound is a multi-step process starting from D-glucuronic acid. The following protocol is a generalized procedure based on established chemical transformations.

Materials:

  • D-glucuronic acid

  • Methanol (anhydrous)

  • Acetyl chloride or other esterification catalyst

  • Acetic anhydride

  • Pyridine (anhydrous) or other suitable base

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Chloroform

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification of D-glucuronic acid: D-glucuronic acid is first converted to its methyl ester. This is typically achieved by reacting D-glucuronic acid with anhydrous methanol in the presence of an acid catalyst such as acetyl chloride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

  • Acetylation: The resulting methyl glucuronate is then per-acetylated. The crude methyl glucuronate is dissolved in a mixture of acetic anhydride and a base, such as anhydrous pyridine. The reaction is typically stirred at room temperature for several hours (e.g., 16 hours) until complete acetylation is achieved. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured onto ice water and extracted with an organic solvent like dichloromethane or chloroform. The organic layer is washed successively with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Crystallization: The crude this compound is purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a white crystalline solid.

Applications in Drug Development and Glucuronide Synthesis

This compound is a crucial building block in the synthesis of glucuronide conjugates. Glucuronidation is a major pathway for the metabolism and detoxification of drugs, xenobiotics, and endogenous compounds, leading to more water-soluble and readily excretable products. In drug development, strategically attaching a glucuronic acid moiety to a drug molecule can improve its pharmacokinetic properties.

This compound serves as a versatile glycosyl donor in various glycosylation reactions. It has been instrumental in the synthesis of water-soluble glucuronide derivatives of cancer therapeutics, such as camptothecin, for use in prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).

Experimental Workflow: Synthesis of a Glucuronide Conjugate

The following diagram illustrates a generalized workflow for the synthesis of a glucuronide conjugate using this compound as the starting material. This process involves the activation of the anomeric center followed by coupling with an acceptor molecule (e.g., a drug with a hydroxyl or amine group).

experimental_workflow cluster_activation Activation of Glycosyl Donor cluster_coupling Glycosylation Reaction cluster_deprotection Deprotection start Methyl 1,2,3,4-tetra-O-acetyl- β-D-glucopyranuronate activated_donor Activated Glycosyl Donor (e.g., Glycosyl Bromide/Trichloroacetimidate) start->activated_donor Anomeric Activation (e.g., HBr/AcOH or CCl₃CN, DBU) protected_conjugate Protected Glucuronide Conjugate activated_donor->protected_conjugate acceptor Acceptor Molecule (Drug-OH / Drug-NH₂) acceptor->protected_conjugate Lewis Acid Catalyst (e.g., TMSOTf, BF₃·OEt₂) final_product Final Glucuronide Conjugate protected_conjugate->final_product Removal of Acetyl Groups (e.g., NaOMe/MeOH)

Caption: Generalized workflow for glucuronide synthesis.

This workflow highlights the key stages: activation of the anomeric carbon of the glucuronic acid derivative, coupling with the desired drug molecule, and subsequent deprotection to yield the final water-soluble glucuronide conjugate. The choice of activating agent and reaction conditions is crucial for achieving high yields and stereoselectivity in the glycosylation step.

References

The Pivotal Role of Acetylated Sugars as Biochemical Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to probe and manipulate biological processes at the molecular level is paramount. Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is a critical post-translational modification that governs a vast array of physiological and pathological events, including cell-cell recognition, immune responses, and cancer metastasis. The inherent complexity and heterogeneity of glycans, however, have historically posed significant challenges to their study. The advent of acetylated sugars as biochemical reagents has revolutionized the field of glycobiology, providing powerful tools to unravel the "sugar code" of the cell.

This technical guide provides a comprehensive overview of the multifaceted roles of acetylated sugars as indispensable biochemical reagents. We will delve into their applications in metabolic glycoengineering, their function as precursors in complex carbohydrate synthesis, and their significance in modulating biological signaling pathways. This guide will further provide detailed experimental protocols for key techniques and present quantitative data in clearly structured tables to facilitate comparison and experimental design. Finally, we will utilize Graphviz diagrams to visually represent crucial workflows and signaling pathways, offering a holistic understanding of the power and utility of acetylated sugars in modern biochemical research.

Core Concepts: The Advantage of Acetylation

The primary role of acetylating sugars in a biochemical context is to enhance their lipophilicity. The hydroxyl (-OH) groups that adorn monosaccharides render them highly polar and generally impermeable to the nonpolar lipid bilayer of the cell membrane. By converting these hydroxyl groups into acetate esters (-OAc), the overall polarity of the sugar molecule is significantly reduced, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the acetyl groups, liberating the native or modified sugar to participate in the cell's metabolic pathways. This strategy is the cornerstone of metabolic glycoengineering (MGE) .[1]

Applications of Acetylated Sugars

Metabolic Glycoengineering (MGE)

MGE is a powerful technique that enables the introduction of chemically modified sugars into cellular glycans.[2] By feeding cells peracetylated monosaccharides bearing a bioorthogonal chemical reporter, such as an azide or an alkyne, researchers can tag specific classes of glycans for subsequent visualization, enrichment, and analysis.[3] The most commonly used acetylated sugar for this purpose is peracetylated N-azidoacetylmannosamine (Ac4ManNAz) , a precursor to sialic acid.[3] Once metabolized, the azido-sialic acid is incorporated into cell surface sialoglycans, which can then be covalently labeled with probes via "click chemistry."[3]

Precursors for Chemical and Chemoenzymatic Synthesis

Acetylated sugars are fundamental building blocks in the chemical and chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[4] Acetyl groups serve as versatile protecting groups for the hydroxyl functionalities of monosaccharides, allowing for regioselective chemical modifications at other positions.[4] Their stability under various reaction conditions and the ease of their removal make them ideal for multi-step synthetic strategies. In chemoenzymatic synthesis, acetylated sugars can be used as acceptor substrates for glycosyltransferases to build complex glycan structures with high precision.[4]

Modulators of Biological Processes

The acetylation state of certain sugars can directly influence biological signaling and cellular adhesion. A prominent example is the O-acetylation of sialic acids, which plays a crucial role in cancer progression. De-O-acetylation of sialic acids on the surface of cancer cells has been shown to increase their binding to selectin receptors on endothelial cells, promoting metastasis.[5][6] Understanding and manipulating this process with acetylated sugar analogs is a promising avenue for developing novel anti-cancer therapeutics.

Quantitative Data on the Application of Acetylated Sugars

The following tables summarize key quantitative data related to the use of acetylated sugars as biochemical reagents.

Sugar DerivativeCell LineFold Enhancement in Labeling (Compared to Tetra-acetylated)Reference
Diacetylated AcxManNCyocCOLO205~2.5[7]
Triacetylated AcxManNCyocCOLO205~3.0[7]
Tetra-acetylated AcxManNAzCOLO205Optimal labeling efficiency[7]
Diacetylated AcxManNAzCOLO205Decreased labeling[7]
Triacetylated AcxManNAzCOLO205Decreased labeling[7]
Table 1: Comparison of Metabolic Labeling Efficiency of Variably Acetylated Monosaccharides in COLO205 Cancer Cells.
SugarAnhydride/CatalystYield (%)Reference
D-GlucoseAcetic Anhydride / Iodine99[8]
D-GalactoseAcetic Anhydride / Iodine98[8]
D-MannoseAcetic Anhydride / Iodine99[8]
D-XyloseAcetic Anhydride / Iodine95[8]
D-GlucoseAcetic Anhydride / LiClO499[9]
Table 2: Yields of Per-O-Acetylation of Various Monosaccharides.
Fucose AnalogueConcentrationReduction in Core Fucosylation (%)Incorporation of Analogue (%)Reference
2F-Fuc100 µM~40~10[10]
Ac-2F-Fuc100 µM~45~12[10]
5-AlkFuc100 µM~80~60[10]
Ac-5-AlkFuc100 µM~85~65[10]
Table 3: Effect of Acetylated and Non-Acetylated Fucose Analogues on IgG Fucosylation.

Experimental Protocols

Protocol 1: Per-O-acetylation of a Monosaccharide (e.g., D-Mannosamine)

Objective: To synthesize the peracetylated form of a monosaccharide to enhance its cell permeability for metabolic labeling experiments.

Materials:

  • D-Mannosamine hydrochloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Dissolve D-Mannosamine hydrochloride (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the pure peracetylated mannosamine.

Protocol 2: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz

Objective: To incorporate azido-modified sialic acids into the cell surface glycans of cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

Procedure:

  • Culture the desired mammalian cell line to approximately 70-80% confluency in a T75 flask or 10 cm dish.

  • Prepare the labeling medium by adding Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.[11] Include a vehicle control (DMSO) for comparison.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).[11]

  • After the incubation period, harvest the cells. For adherent cells, use a cell scraper or trypsin-EDTA. For suspension cells, pellet by centrifugation.

  • Wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz.

  • The azide-labeled cells are now ready for downstream applications, such as click chemistry-mediated visualization or enrichment.

Protocol 3: Visualization of Metabolically Labeled Glycans via Click Chemistry

Objective: To visualize the azide-labeled glycans on the cell surface using a copper-free click chemistry reaction with a fluorescently-labeled alkyne probe.

Materials:

  • Metabolically labeled cells (from Protocol 2)

  • Unlabeled control cells

  • DBCO-functionalized fluorescent dye (e.g., DBCO-FITC, DBCO-Cy5)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Resuspend the azide-labeled and control cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.[12]

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]

  • After incubation, pellet the cells by centrifugation.

  • Wash the cells three times with flow cytometry buffer to remove any unreacted fluorescent probe.

  • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

  • Analyze the labeled cells using a flow cytometer or visualize them under a fluorescence microscope.

Mandatory Visualizations

Metabolic_Glycoengineering_Workflow cluster_synthesis Chemical Synthesis cluster_cell Cellular Processes cluster_detection Detection Monosaccharide Monosaccharide Acetylated_Sugar Peracetylated Sugar (e.g., Ac4ManNAz) Monosaccharide->Acetylated_Sugar Acetylation Cytosol Cytosol Acetylated_Sugar->Cytosol Passive Diffusion Cell_Membrane Cell Membrane Golgi Golgi Apparatus Cytosol->Golgi Metabolic Conversion Deacetylation Deacetylation (Esterases) Cytosol->Deacetylation Glycan Cell Surface Glycan Golgi->Glycan Glycosylation Click_Chemistry Click Chemistry Glycan->Click_Chemistry Detection Detection (Flow Cytometry/ Microscopy) Click_Chemistry->Detection Probe Fluorescent Probe (e.g., DBCO-FITC) Probe->Click_Chemistry Sialic_Acid_Selectin_Signaling cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell cluster_metastasis Metastatic Cascade Sialyl_Lewis_X Sialyl Lewis X (sLeX) O_Acetylated_Sia O-Acetylated Sialic Acid Sialyl_Lewis_X->O_Acetylated_Sia O-Acetylation De_O_Acetylated_Sia De-O-Acetylated Sialic Acid O_Acetylated_Sia->De_O_Acetylated_Sia De-O-acetylation Selectin Selectin Receptor (e.g., E-selectin) O_Acetylated_Sia->Selectin Low Affinity Binding De_O_Acetylated_Sia->Selectin High Affinity Binding SIAE SIAE (Sialate-O-acetylesterase) SIAE->De_O_Acetylated_Sia Adhesion Cell Adhesion Selectin->Adhesion Extravasation Extravasation Adhesion->Extravasation Metastasis Metastasis Extravasation->Metastasis Click_Chemistry_on_Cell_Surface cluster_cell_surface Cell Surface cluster_reagents Click Reagents cluster_reaction Bioorthogonal Reaction Glycoprotein Glycoprotein Azido_Sugar Azido-Sugar (Metabolically Incorporated) Glycoprotein->Azido_Sugar Contains SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido_Sugar->SPAAC DBCO_Probe DBCO-Fluorophore DBCO_Probe->SPAAC Labeled_Glycoprotein Fluorescently Labeled Glycoprotein SPAAC->Labeled_Glycoprotein

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl D-Glucopyranuronate 1,2,3,4-tetraacetate from D-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a valuable building block in medicinal chemistry and drug development, starting from D-mannose. The synthesis involves a key epimerization step, followed by oxidation, esterification, and acetylation.

Synthetic Strategy Overview

The conversion of D-mannose to this compound is not a direct transformation. It requires a strategic multi-step approach involving the following key stages:

  • Epimerization of D-Mannose to D-Glucose: D-mannose is first converted to its C-2 epimer, D-glucose. This can be achieved through chemical or enzymatic methods.

  • Conversion of D-Glucose to D-Glucuronic Acid Lactone: The primary alcohol at the C-6 position of D-glucose is selectively oxidized to a carboxylic acid, which readily forms the γ-lactone, D-glucuronolactone.

  • Methanolysis and Acetylation of D-Glucuronolactone: D-glucuronolactone is then converted to the methyl ester and subsequently per-acetylated to yield the final product, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

Experimental Protocols

Step 1: Epimerization of D-Mannose to D-Glucose

This protocol describes the chemical epimerization of D-mannose to D-glucose using molybdate ions as a catalyst.[1]

Materials:

  • D-mannose

  • Molybdenic acid

  • Deionized water

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Paper chromatography setup

Procedure:

  • Prepare a solution of D-mannose (5 g) and molybdenic acid (50 mg) in deionized water (25 ml) in a round-bottom flask.[1]

  • Heat the reaction mixture to 90°C with continuous stirring.[1]

  • Monitor the progress of the epimerization by taking aliquots at appropriate time intervals and analyzing them by paper chromatography to determine the ratio of D-glucose to D-mannose.[1] The reaction typically reaches an equilibrium with a D-glucose to D-mannose ratio of approximately 75:25.[1]

  • Once the equilibrium is reached, cool the reaction mixture and evaporate the solvent in vacuo using a rotary evaporator.[1]

  • The resulting mixture of D-glucose and D-mannose can be used in the subsequent step, or D-glucose can be purified by crystallization.

Quantitative Data Summary

ParameterValueReference
Starting MaterialD-Mannose[1]
CatalystMolybdenic Acid[1]
SolventWater[1]
Temperature90°C[1]
Equilibrium Ratio (D-Glucose:D-Mannose)~75:25[1]
Step 2: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate from D-Glucuronolactone

This protocol is adapted from a procedure for the synthesis of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate starting from commercially available D-glucuronolactone.[2] The mixture of sugars from Step 1 would first need to be oxidized to the corresponding uronic acids. For the purpose of this protocol, we will assume the availability of D-glucuronolactone, which would be the major product from the oxidation of the D-glucose portion of the epimerization mixture.

Materials:

  • D-Glucuronolactone

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Nitrogen inlet

  • Heating block

  • Rotary evaporator

Procedure:

  • Methanolysis:

    • To a three-necked 250-mL round-bottom flask under an inert nitrogen atmosphere, add methanol (50 mL) and sodium hydroxide (20 mg, 0.5 mmol).[2]

    • Stir the mixture vigorously for 10 minutes to ensure complete dissolution of the NaOH.[2]

    • Add D-glucuronolactone (5.0 g) in five 1.0 g portions at 5-minute intervals.[2]

    • After complete dissolution, evaporate the methanol using a rotary evaporator with a bath temperature not exceeding 30°C to obtain the intermediate free sugar.[2]

  • Acetylation:

    • To the flask containing the crude methyl glucopyranosiduronate, add pyridine (25 mL) and acetic anhydride (25 mL).

    • Heat the mixture to 90°C. The reagents will dissolve, and a pale brown suspension will form.[2]

    • Maintain the temperature at 90°C for a specified time to complete the acetylation. For an improved yield of the β-anomer, a lower temperature of 50°C for 4 hours followed by cooling to room temperature overnight can be employed.[2]

    • After the reaction is complete, cool the mixture and co-evaporate with toluene to remove pyridine.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The final product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterValueReference
Starting MaterialD-Glucuronolactone[2]
Methanolysis CatalystNaOH[2]
Acetylation ReagentsAcetic Anhydride, Pyridine[2]
Acetylation Temperature90°C or 50°C[2]
Yield (at 50°C)45-60%[2]
Anomeric Ratio (α/β at 50°C)~3/7[2]

Visualizations

Synthetic Workflow

Synthesis_Workflow D_Mannose D-Mannose D_Glucose D-Glucose D_Mannose->D_Glucose Epimerization (Molybdenic Acid) D_Glucuronolactone D-Glucuronolactone D_Glucose->D_Glucuronolactone Oxidation Methyl_Glucopyranuronate Methyl D-glucopyranuronate D_Glucuronolactone->Methyl_Glucopyranuronate Methanolysis (MeOH, NaOH) Final_Product Methyl D-glucopyranuronate 1,2,3,4-tetraacetate Methyl_Glucopyranuronate->Final_Product Acetylation (Acetic Anhydride, Pyridine)

Caption: Overall synthetic workflow from D-mannose.

Logical Relationship of Key Transformations

Key_Transformations cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product D-Mannose D-Mannose D-Glucose D-Glucose D-Mannose->D-Glucose C-2 Epimerization D-Glucuronic Acid / Lactone D-Glucuronic Acid / Lactone D-Glucose->D-Glucuronic Acid / Lactone C-6 Oxidation Methyl D-glucopyranuronate Methyl D-glucopyranuronate D-Glucuronic Acid / Lactone->Methyl D-glucopyranuronate Esterification Target Molecule Methyl D-glucopyranuronate 1,2,3,4-tetraacetate Methyl D-glucopyranuronate->Target Molecule Per-acetylation

References

Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, a key intermediate in the synthesis of various carbohydrate-based therapeutics and a valuable building block in drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide to ensure reproducible and efficient synthesis.

Introduction

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a fully protected derivative of D-glucuronic acid. The acetyl and methyl ester protecting groups render the molecule soluble in organic solvents and amenable to a wide range of chemical transformations. This compound is particularly useful as a glycosyl donor in the synthesis of glucuronide conjugates, which are important metabolites of many drugs and bioactive compounds. The preparation of such derivatives is crucial for studying drug metabolism, pharmacokinetics, and for the development of prodrugs with improved solubility and bioavailability.[1][2]

The protocol described herein follows a reliable two-step procedure starting from commercially available D-glucuronic acid. The first step involves the esterification of the carboxylic acid to a methyl ester, followed by the per-O-acetylation of the hydroxyl groups. This method is robust and provides the target compound in good yield and high purity.

Experimental Protocol

This protocol is adapted from established procedures in carbohydrate chemistry and is suitable for a standard organic chemistry laboratory.

Materials and Reagents
ReagentGradeSupplier
D-Glucuronic acid≥98%Sigma-Aldrich
MethanolAnhydrousAcros Organics
Acetyl ChlorideReagent GradeFisher Scientific
Acetic AnhydrideACS ReagentJ.T. Baker
PyridineAnhydrousEMD Millipore
DichloromethaneHPLC GradeVWR
Saturated Sodium BicarbonateLaboratory GradeLabChem
Anhydrous Sodium SulfateACS ReagentEMD Millipore
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard glassware and laboratory equipment

Experimental Workflow

Workflow Start D-Glucuronic Acid Step1 Methyl Esterification (Methanol, Acetyl Chloride) Start->Step1 Intermediate Methyl D-glucopyranosiduronic acid Step1->Intermediate Step2 Per-O-acetylation (Acetic Anhydride, Pyridine) Intermediate->Step2 Workup Aqueous Workup (DCM, NaHCO3) Step2->Workup Purification Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purification Product Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate Purification->Product

Caption: Synthetic workflow for the preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

Step 1: Methyl Esterification of D-Glucuronic Acid
  • Suspend D-glucuronic acid (10.0 g, 51.5 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (3.7 mL, 51.5 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. The suspension will gradually become a clear solution.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol/water, 8:1:1) to confirm the consumption of the starting material.

  • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup. This crude methyl D-glucopyranosiduronic acid is used in the next step without further purification.

Step 2: Per-O-acetylation
  • Dissolve the crude methyl D-glucopyranosiduronic acid from Step 1 in anhydrous pyridine (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (50 mL, 530 mmol) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1) for the appearance of the product spot and disappearance of the starting material.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add water (50 mL) to quench the excess acetic anhydride.

  • Pour the mixture into a separatory funnel containing dichloromethane (200 mL) and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a mixture of ethyl acetate and hexanes (e.g., 20:80).

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product as determined by TLC analysis.

  • Combine the pure fractions and concentrate under reduced pressure to afford Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a white solid.

Data Presentation

Product Characterization
PropertyValue
Appearance White to off-white crystalline powder[3]
Molecular Formula C15H20O11[4]
Molecular Weight 376.31 g/mol [4]
Melting Point 103-105 °C[4]
Optical Rotation [α]D +6.0 to +11.0° (c=1, CHCl3)[3]
Typical Reaction Parameters and Yield
ParameterValue
Starting Material 10.0 g D-Glucuronic acid
Typical Yield 15-17 g (77-87%)
Purity (by NMR) >98%

Signaling Pathway Diagram (Illustrative)

While there is no direct signaling pathway involving the synthesis of this compound, the following diagram illustrates its role as a precursor in drug metabolism studies, a key application for the target audience.

Signaling_Pathway Drug Lipophilic Drug (e.g., with -OH, -NH2, -COOH) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->PhaseI Metabolite1 Functionalized Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII Glucuronide Water-Soluble Glucuronide Conjugate PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion TargetMolecule Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (Synthetic Precursor) SyntheticGlucuronide Synthesized Glucuronide Standard TargetMolecule->SyntheticGlucuronide

Caption: Role of glucuronidation in drug metabolism and the utility of the title compound.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. The procedure is scalable and yields a high-purity product suitable for use in further synthetic applications, particularly in the fields of drug development and metabolic studies. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful implementation of this protocol by researchers in both academic and industrial settings.

References

Applications of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a versatile and pivotal building block in modern carbohydrate chemistry. Its stable, fully protected form allows for regioselective modifications, making it an invaluable precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This document provides detailed application notes and experimental protocols for its use, focusing on its conversion to key glycosyl donors and subsequent application in the synthesis of glycosides and oligosaccharides. These compounds are of significant interest in drug development, as glucuronidation is a major metabolic pathway for many drugs, and the resulting glucuronides are often the active or excretory forms.

I. Core Applications and Chemical Pathways

This compound serves as a launchpad for various synthetic routes in carbohydrate chemistry. The primary applications revolve around its transformation into highly reactive glycosyl donors, which are then used to form glycosidic linkages with a variety of acceptor molecules.

Key Applications:
  • Precursor to Glycosyl Donors: The tetraacetate is most commonly used as a starting material for the preparation of more reactive glycosylating agents such as trichloroacetimidates, glycosyl bromides, and thioglycosides.

  • Synthesis of Glucuronides: Donors derived from the tetraacetate are instrumental in synthesizing O- and N-glucuronides of drugs, metabolites, and other bioactive molecules.[1][2]

  • Oligosaccharide Synthesis: These glycosyl donors can be coupled with monosaccharide acceptors to construct disaccharides and larger oligosaccharides, which are crucial for studying biological processes.[2][3]

  • Biochemical Probes: The parent compound and its derivatives have been employed in biochemical studies, including the development of cancer prodrug therapies and the investigation of glycosylthio heterocycles.

The overall synthetic strategy typically involves a two-step process: selective deacetylation at the anomeric position followed by activation to a competent glycosyl donor.

G tetraacetate Methyl D-glucopyranuronate 1,2,3,4-tetraacetate hydroxy Methyl 1-hydroxy-2,3,4-tri-O-acetyl- D-glucopyranuronate tetraacetate->hydroxy Selective Deacetylation trichloroacetimidate Glycosyl Trichloroacetimidate Donor hydroxy->trichloroacetimidate Activation (Cl3CCN, DBU) bromide Glycosyl Bromide Donor hydroxy->bromide Activation (HBr/AcOH) thioethyl Thioethyl Glycoside Donor hydroxy->thioethyl Activation (EtSH, BF3·OEt2) glycosides Glycosides (O-, N-) (e.g., Drug Metabolites) trichloroacetimidate->glycosides Glycosylation oligosaccharides Oligosaccharides trichloroacetimidate->oligosaccharides Glycosylation bromide->glycosides Glycosylation bromide->oligosaccharides Glycosylation thioethyl->glycosides Glycosylation thioethyl->oligosaccharides Glycosylation

Synthetic pathways from the tetraacetate.

II. Quantitative Data Presentation

The following tables summarize the yields of key transformations starting from this compound and its derivatives.

Table 1: Synthesis of Glycosyl Donors

Starting MaterialProductReagentsSolventYield (%)Reference
This compoundMethyl 1-hydroxy-2,3,4-tri-O-acetyl-D-glucopyranuronateHydrazinium acetateDMFGood[2]
Methyl 1-hydroxy-2,3,4-tri-O-acetyl-D-glucopyranuronateMethyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronateTrichloroacetonitrile, DBUDichloromethaneGood[2]

Table 2: Glycosylation Reactions with Various Acceptors

Glycosyl DonorAcceptorPromoter/CatalystSolventProductYield (%)
This compound(-)-MentholTf₂NHDichloromethaneMenthyl α-glucuronide50
This compoundβ-CholestanolTf₂NHDichloromethaneCholestanyl α-glucuronide70
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronateSilylated ResveratrolTrifluoromethanesulfonateDichloromethaneResveratrol-3-O-glucuronide94
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronateSilylated ResveratrolTrifluoromethanesulfonateDichloromethaneResveratrol-4'-O-glucuronide89
Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide3-O-acetylated morphineZinc bromideNot specifiedMorphine 6-α-D-glucuronide63
Thioethyl glucuronyl donorMethyl 4-O-acetyl-2,6-di-O-benzyl-3-D-galactopyranosideDMTSTDichloromethaneDisaccharide87
Methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronateMonosaccharide acceptorTrimethylsilyl triflateDichloromethaneTrisaccharide85

III. Experimental Protocols

Protocol 1: Direct Glycosylation of Terpenoid Alcohols

This protocol describes the direct use of this compound as a glycosyl donor for the synthesis of terpenyl glucuronides.

Materials:

  • This compound

  • Terpenoid alcohol (e.g., (-)-menthol, β-cholestanol)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) and the terpenoid alcohol (1.5 equiv.) in anhydrous DCM (0.05 M), add Tf₂NH (1.5 equiv.) at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired terpenyl glucuronide.

G start Start dissolve Dissolve Tetraacetate and Alcohol in DCM start->dissolve add_catalyst Add Tf₂NH dissolve->add_catalyst stir Stir at RT (2-3h) add_catalyst->stir workup Aqueous Workup (Ice water, EtOAc, NaHCO₃, Brine) stir->workup dry Dry and Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Terpenyl Glucuronide purify->product end End product->end

Direct glycosylation workflow.
Protocol 2: Preparation of Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate

This two-step protocol describes the conversion of the tetraacetate into a more reactive trichloroacetimidate donor.

Step A: Selective Deacetylation at the Anomeric Position

Materials:

  • This compound

  • Hydrazinium acetate

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add hydrazinium acetate and stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, perform an appropriate aqueous workup and extract the product.

  • Purify the crude product to obtain Methyl 1-hydroxy-2,3,4-tri-O-acetyl-D-glucopyranuronate.[2]

Step B: Formation of the Trichloroacetimidate Donor

Materials:

  • Methyl 1-hydroxy-2,3,4-tri-O-acetyl-D-glucopyranuronate

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the 1-hydroxy intermediate in anhydrous DCM under an inert atmosphere.

  • Add trichloroacetonitrile followed by a catalytic amount of DBU.

  • Stir the reaction at room temperature until the formation of the trichloroacetimidate is complete as monitored by TLC.

  • Concentrate the reaction mixture and purify the residue by crystallization or silica gel chromatography to yield the crystalline imidate donor.[2]

G cluster_0 Step A: Deacetylation cluster_1 Step B: Imidate Formation dissolve_A Dissolve Tetraacetate in DMF add_reagent_A Add Hydrazinium Acetate dissolve_A->add_reagent_A stir_A Stir at RT add_reagent_A->stir_A workup_A Workup and Purify stir_A->workup_A product_A 1-Hydroxy Intermediate workup_A->product_A dissolve_B Dissolve 1-Hydroxy Intermediate in DCM product_A->dissolve_B add_reagents_B Add Trichloroacetonitrile and DBU dissolve_B->add_reagents_B stir_B Stir at RT add_reagents_B->stir_B purify_B Purify stir_B->purify_B product_B Trichloroacetimidate Donor purify_B->product_B

References

Application Notes: 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester in Cancer Prodrug Research

References

Application Notes & Protocols: Glycosylation Using Acetylated Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucuronidation is a critical process in drug metabolism, facilitating the transformation of a wide array of compounds, including drugs, xenobiotics, and endogenous substances, into more water-soluble derivatives for subsequent excretion.[1][2][3] This process involves the transfer of a glucuronic acid moiety from a donor molecule to a substrate, forming a glycosidic bond.[3] The resulting glucuronides are typically more hydrophilic, enabling their elimination from the body through urine or bile.[3] Beyond its role in detoxification, the synthesis of glucuronides is essential for producing biologically active molecules and drug metabolites for research and development.[4]

Synthetically, the formation of uronic acid glycosides presents a unique challenge due to the electron-withdrawing nature of the C-5 carboxylic acid group, which reduces the reactivity of the anomeric center.[4] This document provides detailed protocols for chemical glycosylation using acetylated glucuronide donors, focusing on established methodologies like the Koenigs-Knorr reaction and the use of trichloroacetimidate donors. These methods are widely employed for the synthesis of O-glucuronides.

Key Methodologies for Glycosylation with Acetylated Glucuronides

Several methods have been developed for the chemical synthesis of glucuronides. The choice of method often depends on the specific aglycone, the desired stereoselectivity, and the availability of starting materials.

1. Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for glycosylation.[5][6] It typically involves the reaction of a glycosyl halide (e.g., an acetylated glucuronyl bromide) with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver trifluoromethanesulfonate.[4][5] The presence of an acetyl group at the C-2 position of the glucuronic acid donor generally provides anchimeric assistance, leading to the formation of a 1,2-trans-glycoside (the β-anomer).[5]

Koenigs_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aglycone Aglycone (R-OH) Mix Mix in Anhydrous Solvent (e.g., DCM, Toluene) Aglycone->Mix Donor Acetylated Glucuronyl Bromide/Chloride Donor->Mix Promoter Promoter (e.g., Ag2CO3, AgOTf) Promoter->Mix Stir Stir at Controlled Temperature Mix->Stir Filter Filter to Remove Insoluble Salts Stir->Filter Wash Wash Organic Phase Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Protected Protected Glucuronide Purify->Protected Deprotect Deprotection (e.g., Zemplén deacetylation) Protected->Deprotect Final Final Glucuronide Deprotect->Final

Figure 1: General workflow for the Koenigs-Knorr glycosylation reaction.

2. Trichloroacetimidate Donor Method

The use of glycosyl trichloroacetimidates as donors often provides higher yields and better stereoselectivity compared to the Koenigs-Knorr reaction.[4][7] This method involves the activation of a 1-O-hydroxy sugar with trichloroacetonitrile to form the trichloroacetimidate donor. This donor is then reacted with the aglycone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][7]

Trichloroacetimidate_Workflow cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation cluster_workup Workup & Product Start 1-O-Hydroxy Acetylated Glucuronic Acid Ester React_TCA React with Cl3CCN in presence of a base (e.g., DBU, K2CO3) Start->React_TCA Donor Acetylated Glucuronyl Trichloroacetimidate React_TCA->Donor Reaction React in Anhydrous Solvent (e.g., DCM) Donor->Reaction Aglycone Aglycone (R-OH) Aglycone->Reaction Catalyst Lewis Acid Catalyst (e.g., BF3·Et2O, TMSOTf) Catalyst->Reaction Quench Quench Reaction Reaction->Quench Purify Purification Quench->Purify Product Protected Glucuronide Purify->Product Post_Reaction_Workflow A Crude Reaction Mixture B Aqueous Workup (Quenching, Extraction, Washing) A->B C Purification (e.g., Column Chromatography) B->C D Protected Glucuronide C->D E Deprotection Reaction D->E F Final Glucuronide Product E->F G Structural Characterization F->G H NMR Spectroscopy (¹H, ¹³C, COSY) G->H I Mass Spectrometry (ESI-MS, HRMS) G->I

References

Application Notes and Protocols for 1H NMR Analysis of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate. It includes comprehensive experimental protocols, data presentation in a structured format, and visualizations to aid in understanding the workflow and molecular structure.

Introduction

This compound is a protected derivative of D-glucuronic acid, a crucial component in drug metabolism and the biosynthesis of various polysaccharides. Its structural elucidation is paramount for quality control and in the synthesis of glucuronide conjugates of drugs and other xenobiotics. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound. This application note details the methodology for acquiring and interpreting the ¹H NMR spectrum of both the α and β anomers of this compound.

Data Presentation

The following tables summarize the ¹H NMR chemical shifts (δ) and coupling constants (J) for the anomeric protons and the pyranose ring protons of both the α and β anomers of this compound.

Table 1: ¹H NMR Data for Methyl 1,2,3,4-tetra-O-acetyl-α-D-glucopyranuronate in CDCl₃ [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.34d3.6
H-25.13m-
H-35.33m-
H-45.33m-
H-5Not specified--
CH₃O3.73s-
CH₃CO2.05, 2.07, 2.09, 2.10s-

Table 2: ¹H NMR Data for a closely related compound, 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid in CDCl₃ [2]

Note: This data is for the carboxylic acid form, but provides a close approximation for the methyl ester.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.83d6.8
H-25.11dd6.8, 8.5
H-35.25t8.5
H-45.41t8.5
H-5Not specified--
CH₃CO1.99, 2.01, 2.03, 2.07s-

Experimental Protocols

This section outlines the detailed methodology for the ¹H NMR analysis of this compound.

Sample Preparation

A standard protocol for preparing a high-quality NMR sample is crucial for obtaining a high-resolution spectrum.

Materials:

  • This compound (5-25 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vial

Procedure:

  • Weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution by passing it through the glass wool-plugged pipette directly into a clean, dry NMR tube. This step is critical to remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Cap the NMR tube securely. The final sample depth in the tube should be approximately 4-5 cm.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrate analysis.[3]

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

  • Set the appropriate acquisition parameters as listed above.

  • Acquire the ¹H NMR spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or to an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure with proton assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference interpret Interpret Spectrum reference->interpret

Caption: Experimental workflow for 1H NMR analysis.

molecular_structure cluster_beta β-Anomer cluster_alpha α-Anomer beta_structure beta_structure alpha_structure alpha_structure beta_structure_label Structure of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate with proton assignments. alpha_structure_label Structure of Methyl 1,2,3,4-tetra-O-acetyl-α-D-glucopyranuronate with proton assignments.

Caption: Molecular structures of the α and β anomers. (Note: A chemical drawing software is required to generate the actual images with proton labels to be inserted in place of the placeholder.)

Conclusion

This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The tabulated data for both anomers serves as a valuable reference for spectral interpretation, enabling accurate structural confirmation and purity assessment, which are critical in the fields of drug development and carbohydrate chemistry.

References

Application Note: Mass Spectrometry of Acetylated Sugar Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sugar acids, carboxylated forms of monosaccharides, play crucial roles in various biological processes and are key components in pharmaceuticals and biomaterials. Their analysis, however, presents significant challenges due to their high polarity, low volatility, and structural isomerism, which complicates chromatographic separation and mass spectrometric detection.[1][2] Derivatization is a necessary step to overcome these analytical hurdles. Acetylation, a simple and cost-effective method using acetic anhydride, is a popular choice for derivatizing polar compounds like sugar acids.[3][4] This process replaces the active hydrogen atoms in hydroxyl and carboxyl groups with acetyl groups, thereby increasing the compound's volatility and improving its chromatographic behavior on both gas chromatography (GC) and liquid chromatography (LC) systems, making it amenable to mass spectrometry (MS) analysis.[2][3]

This application note provides detailed protocols for the analysis of acetylated sugar acids using both GC-MS and LC-MS/MS, complete with quantitative data tables and workflow diagrams to guide researchers in their analytical endeavors.

Section 1: Derivatization Protocol - Acetylation of Sugar Acids

Acetylation is a robust method for preparing sugar acids for MS analysis. The following protocol is a general guideline that can be adapted for both GC-MS and LC-MS applications.

Materials:

  • Sugar acid sample (dried)

  • Acetic anhydride

  • 1-Methylimidazole (for GC-MS) or Pyridine (for LC-MS)

  • Sodium borohydride (for alditol acetate method)

  • Glacial acetic acid

  • Ethyl acetate or Chloroform for extraction

  • Anhydrous sodium sulfate

  • Nitrogen gas stream for evaporation

Protocol: General Acetylation

  • Drying: Ensure the sample containing sugar acids is completely dry. Lyophilization or evaporation under a nitrogen stream is recommended. Water can quench the acetylation reaction.

  • Reagent Preparation: Prepare the acetylation reagent. A common mixture is acetic anhydride and a catalyst/base.

    • For GC-MS (Direct Acetylation): A system using methyl sulfoxide (Me2SO) and 1-methylimidazole (1-MeIm) as a catalyst with acetic anhydride can be effective as it solubilizes carbohydrates and inhibits oxidation.[5]

    • For LC-MS: A mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) is commonly used.

  • Reaction: Add 100 µL of the acetylation reagent to the dried sample.

  • Incubation: Vortex the mixture briefly and heat at 60-70°C for 30-60 minutes.

  • Quenching & Extraction: After cooling to room temperature, add 1 mL of water to quench the excess acetic anhydride. Extract the acetylated derivatives with 1 mL of ethyl acetate or chloroform. Vortex thoroughly and centrifuge to separate the layers.

  • Drying & Reconstitution: Transfer the organic layer to a new tube, dry it over anhydrous sodium sulfate, and then evaporate to dryness under a gentle stream of nitrogen.

  • Sample Preparation for Analysis: Reconstitute the dried acetylated sample in a suitable solvent (e.g., ethyl acetate for GC-MS, or methanol/acetonitrile for LC-MS) before injection.

Section 2: GC-MS Analysis of Acetylated Sugar Acids

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds. For sugar acids, derivatization is essential. The alditol acetate method is common, as it converts the cyclic and acyclic forms of a sugar into a single alditol derivative, simplifying the chromatogram.[2][6]

Experimental Protocol: Alditol Acetate Method

This method involves a two-step process: reduction of the carbonyl and carboxyl groups followed by acetylation.

  • Reduction:

    • Dissolve the dried sugar acid sample in 250 µL of water.

    • Add 60 µL of a freshly prepared 10 mg/mL sodium borohydride solution in N-methylimidazole.[2]

    • Heat the mixture at 37°C for 90 minutes to reduce both the aldehyde/ketone and the carboxylic acid groups to hydroxyls.[2][6]

    • Stop the reaction by adding 20 µL of glacial acetic acid.[2]

    • Dry the sample completely under a nitrogen stream.

  • Acetylation:

    • To the dried residue, add 100 µL of acetic anhydride and 100 µL of 1-methylimidazole.

    • Heat at 70°C for 30 minutes.

    • Proceed with the quenching, extraction, and reconstitution steps as described in the general acetylation protocol.

GC-MS Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Scan Range: m/z 40-600.

Data Presentation: Expected GC-MS Results

Different isomers of acetylated alditols often share the same fragmentation pattern, so identification relies on their unique chromatographic retention times.[6] The molecular ion is typically absent or of very low abundance in EI spectra.[6] Identification is confirmed using characteristic fragment ions.

Table 1: Representative GC-MS Data for Peracetylated Alditols Derived from Sugar Acids

Original Sugar Acid Peracetylated Alditol Expected Retention Time (min) Key Diagnostic Fragment Ions (m/z)
Gluconic Acid Hexaacetyl-D-glucitol ~15.2 73, 115, 145, 217, 289, 361
Galacturonic Acid Hexaacetyl-D-galactitol ~15.5 73, 115, 145, 217, 289, 361
Mannuronic Acid Hexaacetyl-D-mannitol ~15.8 73, 115, 145, 217, 289, 361

| Xylonic Acid | Pentaacetyl-xylitol | ~13.1 | 73, 115, 145, 217, 289 |

Note: Retention times are illustrative and will vary based on the specific instrument and conditions. Fragmentation patterns for isomers like hexaacetyl-D-glucitol and hexaacetyl-D-galactitol are identical.[6]

Section 3: LC-MS/MS Analysis of Acetylated Sugar Acids

LC-MS/MS offers high sensitivity and specificity for quantitative analysis. Acetylation enhances the retention of polar sugar acids on reversed-phase columns, enabling their separation and detection.[3]

Experimental Protocol: Acetylation for LC-MS/MS
  • Derivatization: Follow the General Acetylation protocol described in Section 1, using pyridine as the catalyst.

  • Sample Preparation: After the final evaporation step, reconstitute the sample in 100 µL of 50:50 (v/v) methanol:water. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • Ion Source Parameters: Optimized for specific instrument (e.g., IS Voltage: 5500 V, Temperature: 500°C).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation: Quantitative LC-MS/MS Data

MRM is used for quantification, where a specific precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This provides high specificity and sensitivity.

Table 2: Representative LC-MS/MS MRM Transitions for Acetylated Sugar Acids (Positive ESI Mode)

Acetylated Sugar Acid Precursor Ion (m/z) [M+Na]⁺ Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Pentaacetyl-gluconic acid 429.1 169.1 (Qualifier) 50 25
211.1 (Quantifier) 50 20
Pentaacetyl-galacturonic acid 429.1 169.1 (Qualifier) 50 25
211.1 (Quantifier) 50 20
Tetraacetyl-xylonic acid 359.1 169.1 (Qualifier) 50 22

| | | 127.0 (Quantifier) | 50 | 18 |

Note: Ion transitions and collision energies are instrument-dependent and require optimization. The values provided are illustrative.

Section 4: Visualized Workflows and Logic

To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic of data analysis.

G Experimental Workflow for Acetylated Sugar Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample Hydrolysis Hydrolysis (if polysaccharide) Sample->Hydrolysis Drying Drying (Lyophilization) Hydrolysis->Drying Acetylation Acetylation (Acetic Anhydride + Catalyst) Drying->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Reconstitute in Ethyl Acetate LCMS LC-MS/MS Analysis Acetylation->LCMS Reconstitute in Methanol/Water DataAcqGC GC-MS Data Acquisition (Full Scan) GCMS->DataAcqGC DataAcqLC LC-MS/MS Data Acquisition (MRM) LCMS->DataAcqLC DataProc Data Analysis (Quantification & Identification) DataAcqGC->DataProc DataAcqLC->DataProc Results Final Report DataProc->Results

Caption: Experimental workflow from sample preparation to final analysis.

G Logical Flow of Mass Spectrometry Data Analysis cluster_raw Data Input cluster_processing Processing Steps cluster_output Output RawData Raw MS Data Files (.d, .raw, .wiff) PeakIntegration Peak Detection & Integration RawData->PeakIntegration LibrarySearch Spectral Library Search (for GC-MS Identification) PeakIntegration->LibrarySearch Calibration Calibration Curve Generation (from Standards) PeakIntegration->Calibration Quantification Concentration Calculation LibrarySearch->Quantification Calibration->Quantification Report Quantitative Results Table & QC Summary Quantification->Report

Caption: Logical workflow for quantitative data analysis from raw MS data.

References

Application Note: Chromatographic Purification of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a key intermediate in the synthesis of various glucuronide metabolites and other biologically active molecules. The protocol focuses on the separation of the α and β anomers using silica gel column chromatography, a common challenge in the synthesis of this compound. Additionally, this note outlines methods for assessing the purity of the final product.

Introduction

This compound is a protected form of D-glucuronic acid that is widely used in synthetic organic chemistry. During its synthesis, a mixture of anomers (α and β) is often produced. For many applications, particularly in the synthesis of specific glucuronide conjugates, the use of a single, pure anomer is crucial. The β-anomer is frequently the desired product and can often be isolated by crystallization. However, the α-anomer remains in the mother liquor and requires chromatographic separation for isolation.[1] This application note details a robust method for the separation and purification of these anomers using silica gel column chromatography.

Data Presentation

Table 1: Chromatographic Parameters for Anomer Separation

ParameterValue/Condition
Chromatography Mode Normal Phase Gravity Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate (gradient)
Initial Eluent n-Hexane:Ethyl Acetate (4:1, v/v)
Final Eluent n-Hexane:Ethyl Acetate (3:1, v/v)
Detection Method Thin-Layer Chromatography (TLC) with p-anisaldehyde stain

Table 2: Purity Assessment Parameters

ParameterValue/Condition
Analytical Technique Gas Chromatography (GC)
Purity Specification ≥98%
Optical Rotation [α]20/D +8.1° to +9.5° (c=1% in chloroform) for β-anomer

Experimental Protocols

Materials and Reagents
  • Crude this compound (mixture of anomers)

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (Silica Gel 60 F254)

  • p-Anisaldehyde stain

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Purification Protocol: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a packed bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent (n-hexane:ethyl acetate, 4:1) through the packed bed.

  • Sample Preparation and Loading:

    • Dissolve the crude mixture of anomers in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (n-hexane:ethyl acetate, 4:1).[2]

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the separation by spotting collected fractions onto a TLC plate.

    • Develop the TLC plate using the same eluent system.

    • Visualize the spots using a UV lamp (if applicable) and by staining with p-anisaldehyde stain followed by gentle heating. The two anomers should appear as distinct spots.

    • If separation is not achieved, gradually increase the polarity of the mobile phase to n-hexane:ethyl acetate (3:1).[2]

  • Isolation of Pure Anomers:

    • Combine the fractions containing the pure α-anomer and the pure β-anomer separately, based on the TLC analysis.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compounds.

Purity Assessment

The purity of the isolated anomers should be assessed to ensure they meet the required specifications.

  • Gas Chromatography (GC): GC is a suitable technique for determining the purity of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, with an expected purity of ≥98%.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the anomeric configuration and assess purity.

  • Optical Rotation: The specific rotation of the purified β-anomer should be measured and compared to the literature value.[3]

Mandatory Visualization

Chromatographic_Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis A Crude Anomeric Mixture E Dissolve/Adsorb Sample A->E B Prepare Silica Gel Slurry C Pack Chromatography Column B->C D Equilibrate Column (n-Hexane:EtOAc 4:1) C->D F Load Sample onto Column D->F E->F G Elute with Mobile Phase (n-Hexane:EtOAc Gradient) F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions (α and β separately) I->J Identify pure fractions K Evaporate Solvent J->K L Purified α-Anomer K->L M Purified β-Anomer K->M N Purity Assessment (GC, NMR, Optical Rotation) L->N M->N

Caption: Workflow for the chromatographic purification of this compound anomers.

References

Application Notes and Protocols for the Proper Storage and Handling of Acetylated Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper storage, handling, and analysis of acetylated carbohydrates to ensure their stability, purity, and integrity for research and development applications. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.

Proper Storage of Acetylated Carbohydrates

The stability of acetylated carbohydrates is paramount to their efficacy and safety as therapeutic agents or research tools. Improper storage can lead to degradation, affecting the compound's structure and function. The primary degradation pathway for acetylated carbohydrates is hydrolysis of the ester linkages, which is influenced by temperature, humidity, and pH.[1][2][3]

Recommended Storage Conditions

To ensure the long-term stability of acetylated carbohydrates, it is recommended to store them under controlled conditions as guided by the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6]

ParameterConditionRecommended ValueRationale
Temperature Long-Term Storage25°C ± 2°C or 5°C ± 3°CMinimizes the rate of hydrolytic degradation of acetyl groups. Refrigerated conditions are preferred for enhanced stability.[4]
Accelerated Storage40°C ± 2°CUsed in stability studies to predict shelf-life and identify potential degradation products under stress conditions.[5][7]
Relative Humidity (RH) Long-Term Storage60% RH ± 5% RHProtects the hygroscopic powder from absorbing moisture, which can accelerate hydrolysis.[4]
Accelerated Storage75% RH ± 5% RHHigh humidity in accelerated studies helps to assess the impact of moisture on the drug substance's stability.[5][7]
Light General StorageProtect from lightPhotodegradation can be a concern for some complex organic molecules. Storage in amber vials or in the dark is recommended.[8]
Atmosphere General StorageStore under an inert atmosphere (e.g., Argon or Nitrogen)For particularly sensitive compounds, an inert atmosphere can prevent oxidative degradation.
Shelf-Life and Retest Period

The shelf-life of an acetylated carbohydrate should be determined through formal stability studies. A retest period should be established, after which the material should be re-analyzed for purity and identity before use.[8] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12]

Handling Procedures and Safety Precautions

Proper handling of acetylated carbohydrates is essential to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling acetylated carbohydrates in a laboratory setting, the following PPE should be worn:

  • Safety glasses or goggles: To protect the eyes from dust or splashes.

  • Laboratory coat: To protect skin and clothing.

  • Gloves: To prevent skin contact.

General Handling Practices
  • Handle acetylated carbohydrates in a well-ventilated area or a fume hood to avoid inhalation of fine powders.

  • Avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.

  • After handling, wash hands thoroughly with soap and water.

  • In case of a spill, clean the area promptly according to the laboratory's standard operating procedures for chemical spills.

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving acetylated carbohydrates.

Protocol for Dissolution of Acetylated Carbohydrates

The solubility of acetylated carbohydrates can vary significantly based on the degree of acetylation and the nature of the underlying carbohydrate. Peracetylated sugars are generally soluble in organic solvents, while partially acetylated or N-acetylated sugars may have better solubility in aqueous solutions.[13][14]

Objective: To prepare a stock solution of an acetylated carbohydrate for experimental use.

Materials:

  • Acetylated carbohydrate

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, methanol, or purified water)

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Determine the appropriate solvent for your specific acetylated carbohydrate based on its known properties or through small-scale solubility tests.

  • Accurately weigh the desired amount of the acetylated carbohydrate using an analytical balance.

  • Transfer the weighed powder to a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to the flask to wet the powder.

  • Gently swirl the flask to begin the dissolution process.

  • If necessary, use a magnetic stirrer at a low speed or a vortex mixer to aid in dissolution. Avoid vigorous stirring that could introduce air bubbles.

  • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the solution under the recommended conditions (see Section 1.1) and use it within its established stability period.

Quality Control Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of acetylated carbohydrates and detecting any degradation products.[15][16][17]

Objective: To determine the purity of an acetylated carbohydrate sample.

Materials:

  • Acetylated carbohydrate sample

  • HPLC system with a suitable detector (e.g., UV, Refractive Index (RI), or Charged Aerosol Detector (CAD))

  • Appropriate HPLC column (e.g., C18 reversed-phase)[17]

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Reference standard of the acetylated carbohydrate (if available)

Procedure:

  • Sample Preparation: Prepare a solution of the acetylated carbohydrate in a suitable solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Setup:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the column temperature.

    • Set the flow rate.

    • Set the detector parameters.

  • Injection and Data Acquisition:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the reference standard solution to determine the retention time and response of the pure compound.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Acetylated Carbohydrate Analysis cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation weigh Weigh Acetylated Carbohydrate dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC Analysis (Purity) filter->hplc nmr NMR Spectroscopy (Structure Confirmation) filter->nmr ms Mass Spectrometry (Identity) filter->ms purity_calc Calculate Purity hplc->purity_calc structure_confirm Confirm Structure nmr->structure_confirm identity_verify Verify Identity ms->identity_verify

Caption: Workflow for the preparation and analysis of acetylated carbohydrates.

Potential Degradation Pathway

degradation_pathway Primary Degradation Pathway of Acetylated Carbohydrates acetylated_carb Acetylated Carbohydrate (Ester Linkages) deacetylated_carb Partially or Fully Deacetylated Carbohydrate acetylated_carb->deacetylated_carb Hydrolysis (H₂O, H⁺, or OH⁻) acetic_acid Acetic Acid acetylated_carb->acetic_acid Hydrolysis (H₂O, H⁺, or OH⁻)

Caption: Hydrolysis is the main degradation route for acetylated carbohydrates.

Signaling Pathway Involvement

signaling_pathway Role of O-Acetylated Sialic Acids in Cell Signaling cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling receptor Receptor Protein (e.g., Siglec) cascade Signaling Cascade receptor->cascade Ligand Binding sialic_acid Sialic Acid o_acetyl O-Acetyl Group sialic_acid->o_acetyl o_acetyl->receptor Modulates Binding Affinity response Cellular Response (e.g., Apoptosis, Immune Regulation) cascade->response

Caption: O-acetylation of sialic acids can modulate cell signaling pathways.[18][19][20][21][22]

References

Application Notes: Methyl D-glucopyranuronate 1,2,3,4-tetraacetate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a protected form of D-glucuronic acid methyl ester. While traditionally used in glycobiology and as a synthetic building block, its application in proteomics has been limited. This document outlines a novel, proposed application of this compound as a foundational molecule for the development of a chemical probe to investigate protein-glucuronate interactions. Glucuronidation is a critical metabolic process, and understanding which proteins interact with glucuronic acid can provide significant insights into drug metabolism, detoxification, and various disease states.

The proposed application involves the chemical modification of this compound to create a trifunctional probe containing:

  • A glucuronic acid moiety as the bait to capture interacting proteins.

  • A photo-reactive group (e.g., a diazirine) for covalent crosslinking to target proteins upon UV activation.

  • A reporter tag (e.g., biotin) for the enrichment and subsequent identification of crosslinked proteins by mass spectrometry.

This approach, known as photo-affinity labeling, allows for the covalent capture of even transient or weak protein-ligand interactions in a cellular context, enabling the identification of novel glucuronate-binding proteins.

Principle of the Method

The core of this application is the synthesis of a specialized chemical probe derived from this compound. This probe is then introduced to a biological system (e.g., cell lysate or intact cells). Upon binding of the glucuronic acid moiety to its target proteins, UV irradiation activates the photo-reactive group, forming a covalent bond between the probe and the protein. The biotin tag on the probe is then used to enrich these covalently labeled proteins from the complex mixture using streptavidin-coated beads. Finally, the enriched proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Synthesis of a Trifunctional Glucuronate Probe

This protocol describes a conceptual pathway for the synthesis of a trifunctional probe from this compound. This involves de-acetylation, selective protection, and sequential addition of a photo-reactive group and a biotin tag.

Materials:

  • This compound

  • Sodium methoxide in methanol

  • Diazirine-containing carboxylic acid with an NHS ester

  • Biotin-PEG-amine

  • Standard organic synthesis reagents and solvents

  • TLC plates and silica gel for chromatography

Procedure:

  • De-acetylation: The starting material is treated with sodium methoxide in methanol to remove the four acetate protecting groups, yielding Methyl D-glucopyranuronate.

  • Selective Protection: The hydroxyl groups are selectively protected to leave one available for conjugation. This is a multi-step process that may involve the use of protecting groups like benzylidene acetals.

  • Attachment of Photo-reactive Group: The free hydroxyl group is reacted with an amine-reactive diazirine crosslinker (e.g., a diazirine-NHS ester) to introduce the photo-crosslinking moiety.

  • Ester Hydrolysis and Biotinylation: The methyl ester is hydrolyzed to a carboxylic acid. This is then coupled to an amine-functionalized biotin (e.g., Biotin-PEG-amine) using carbodiimide chemistry (e.g., EDC/NHS) to attach the reporter tag.

  • Purification: The final trifunctional probe is purified by column chromatography.

Protocol 2: Photo-Affinity Labeling of Proteins in Cell Lysate

Materials:

  • Trifunctional Glucuronate Probe

  • Cell lysate from the biological system of interest

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Protease inhibitor cocktail

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate in PBS containing a protease inhibitor cocktail.

  • Incubation: Add the Trifunctional Glucuronate Probe to the cell lysate at a final concentration of 1-10 µM. Incubate for 1 hour at 4°C with gentle mixing to allow for binding to target proteins.

  • UV Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to activate the diazirine group and induce covalent crosslinking.

  • Quenching: The reaction is quenched by the addition of a reducing agent like DTT to a final concentration of 10 mM.

Protocol 3: Enrichment of Biotinylated Proteins

Materials:

  • Photo-affinity labeled cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin magnetic beads three times with PBS containing 0.1% Tween-20.

  • Binding: Add the washed beads to the crosslinked lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 1: PBS with 0.1% Tween-20 (3 times)

    • Wash 2: High salt buffer (e.g., 1M NaCl in PBS) (2 times)

    • Wash 3: Urea buffer (e.g., 2M Urea in PBS) (2 times)

    • Wash 4: PBS (3 times)

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 10 minutes. Alternatively, for on-bead digestion, proceed directly to the proteomics sample preparation protocol.

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

  • Enriched protein sample on beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

  • On-Bead Digestion: Add sequencing-grade trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data

This table presents hypothetical data from a quantitative proteomics experiment comparing a sample treated with the Trifunctional Glucuronate Probe to a control sample (e.g., probe with a scrambled sugar or no probe). The fold change indicates the enrichment of proteins that specifically interact with the glucuronate moiety.

Protein IDGene NameProtein NameFold Change (Probe/Control)p-valueFunction
P00338G6PDGlucose-6-phosphate 1-dehydrogenase15.2<0.001Carbohydrate metabolism
P08263UGT1A1UDP-glucuronosyltransferase 1-125.8<0.001Glucuronidation
Q9Y224ABCG2ATP-binding cassette sub-family G member 28.5<0.01Drug transport
P10636ALDH1A1Aldehyde dehydrogenase 1 family, member A15.1<0.05Aldehyde metabolism

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Photo-Affinity Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis start Methyl D-glucopyranuronate 1,2,3,4-tetraacetate s1 De-acetylation start->s1 s2 Selective Protection s1->s2 s3 Attach Photo-reactive Group s2->s3 s4 Attach Biotin Tag s3->s4 probe Trifunctional Probe s4->probe incubation Incubation with Probe probe->incubation lysate Cell Lysate lysate->incubation uv UV Crosslinking (365 nm) incubation->uv labeled_lysate Covalently Labeled Lysate uv->labeled_lysate binding Binding labeled_lysate->binding beads Streptavidin Beads beads->binding washing Stringent Washes binding->washing enriched Enriched Proteins on Beads washing->enriched digestion On-Bead Digestion enriched->digestion lcms LC-MS/MS digestion->lcms data Protein Identification & Quantification lcms->data signaling_pathway cluster_drug_metabolism Drug Metabolism Pathway drug Xenobiotic Compound phase1 Phase I Metabolism (e.g., CYP450) drug->phase1 metabolite Hydroxylated Metabolite phase1->metabolite phase2 Phase II Glucuronidation (UGT Enzymes) metabolite->phase2 glucuronide Glucuronide Conjugate phase2->glucuronide transporter Efflux Transporter (e.g., ABCG2) glucuronide->transporter excretion Excretion transporter->excretion probe Trifunctional Glucuronate Probe probe->phase2 Identifies probe->transporter Identifies

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently used and cost-effective starting material is D-glucurono-6,3-lactone.[1] An alternative, though more expensive, starting material is D-glucuronic acid.

Q2: What are the main steps in the synthesis from D-glucurono-6,3-lactone?

A2: The synthesis involves two key steps:

  • Methanolysis: Opening of the lactone ring with methanol, typically catalyzed by a base like sodium hydroxide, to form the methyl glucopyranuronate.

  • Acetylation: Acetylation of the hydroxyl groups using an acetylating agent like acetic anhydride.

Q3: What is a typical yield for this synthesis?

A3: Yields can vary depending on the specific reaction conditions. A well-optimized protocol can achieve yields in the range of 45-60%.[1] However, without careful control of the reaction parameters, yields can be significantly lower, and purification can be challenging.

Q4: What is the primary anomer produced in this synthesis?

A4: The desired product is the β-anomer. However, the formation of the α-anomer as an impurity is a common issue.[1] The ratio of β to α anomer can be influenced by the reaction conditions, particularly the temperature of the acetylation step.

Q5: Are there alternative methods for this synthesis?

A5: Yes, the Koenigs-Knorr reaction is a classic alternative for glycoside synthesis. This method typically involves the reaction of an acetylated glycosyl halide (like acetobromo-α-D-glucuronic acid methyl ester) with an alcohol in the presence of a promoter, such as a silver or mercury salt.[1][2] While effective, this method can have drawbacks, including the use of heavy metal salts and the potential for side reactions like orthoester formation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield - Incomplete methanolysis of the starting lactone.- Suboptimal temperature during acetylation.- Inefficient extraction or purification.- Ensure complete dissolution of the D-glucuronolactone during methanolysis by adding it portion-wise to the cooled NaOH/methanol solution.[1]- For the acetylation step, a lower temperature (e.g., 50°C for 4 hours) can improve yield, although it may slightly decrease the β-selectivity.[1]- Ensure thorough extraction with a suitable solvent like ethyl acetate. If chromatography is necessary, select an appropriate solvent system to minimize product loss.
Formation of a "Brown Tar" or Dark Oil Instead of a Solid Product - High reaction temperature during acetylation.- Presence of impurities in the starting materials or solvents.- Carefully control the acetylation temperature; heating at 90°C for a shorter duration (1.5 hours) is recommended to favor the β-anomer, but overheating should be avoided.[1]- Use anhydrous solvents and high-purity reagents. Ensure the intermediate foam after methanolysis is thoroughly dried.
High Proportion of the α-Anomer Impurity - The acetylation temperature influences the anomeric ratio.- Running the acetylation at a higher temperature (90°C) favors the formation of the β-anomer.[1] Conversely, a lower temperature (50°C) may lead to a higher proportion of the α-anomer.[1] The choice of temperature may require optimization based on the desired balance between yield and anomeric purity.
Orthoester Formation (in Koenigs-Knorr Method) - This is a common side reaction in Koenigs-Knorr type syntheses, especially with acetyl protecting groups.- The choice of promoter and reaction conditions is critical. In some cases, performing the reaction in the absence of an acid acceptor can prevent orthoester formation.
Difficulty with Product Crystallization/Purification - Presence of residual acetic anhydride or acetic acid.- Contamination with the α-anomer or other byproducts.- Ensure the reaction mixture is thoroughly quenched with sodium bicarbonate solution to neutralize all acidic components.[1]- If direct crystallization is difficult, column chromatography may be necessary. A methanol wash of the crude product can sometimes help remove the more soluble α-anomer.

Experimental Protocols

Method 1: Synthesis from D-Glucurono-6,3-lactone

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Methanolysis

  • In a three-necked round-bottomed flask under an inert atmosphere, dissolve sodium hydroxide (0.02 eq) in methanol.

  • Cool the solution to 0°C using an ice/water bath.

  • Add D-Glucuronolactone (1.0 eq) portion-wise over approximately 25 minutes, ensuring the internal temperature remains at 0°C.

  • Stir the solution for an additional 30 minutes at 0°C until the lactone is fully dissolved.

  • Remove the methanol by rotary evaporation to obtain a pale yellow foam. Dry the foam under vacuum.

Step 2: Acetylation

  • To the flask containing the foam, add acetic anhydride (19 eq) and anhydrous sodium acetate (4.1 eq).

  • Heat the mixture to 90°C for 1.5 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature.

  • Dilute the suspension with ethyl acetate and filter to remove solids.

  • Slowly add the filtrate to a stirred solution of sodium bicarbonate to quench excess acetic anhydride.

  • Separate the organic layer, wash with water, dry over magnesium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Method 2: Koenigs-Knorr Glycosylation (General Procedure)

This is a generalized procedure as specific conditions can vary.

  • The starting material is typically a protected glycosyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

  • The glycosyl halide is dissolved in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • The alcohol to be glycosylated is added to the solution.

  • A promoter, such as silver carbonate, silver oxide, or a mercury salt, is added to the mixture.[1][2]

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC.

  • The reaction mixture is filtered to remove the metal salts.

  • The filtrate is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Data Presentation

Table 1: Reagent Quantities for Synthesis from D-Glucurono-6,3-lactone (based on 5.0 g starting material) [1]

ReagentMolar Eq.Quantity
D-Glucuronolactone1.05.0 g
Sodium Hydroxide0.0220 mg
Methanol-50 mL
Acetic Anhydride1950 mL (54 g)
Sodium Acetate4.19.5 g

Table 2: Effect of Acetylation Temperature on Yield and Anomeric Ratio [1]

TemperatureTimeYieldAnomeric Ratio (α/β)
90°C1.5 h~40% (typical)Lower α content
50°C4 h45-60%~3/7

Visualizations

Experimental Workflow: Synthesis from D-Glucurono-6,3-lactone

G start Start: D-Glucurono-6,3-lactone methanolysis Methanolysis (NaOH, Methanol, 0°C) start->methanolysis drying Drying under Vacuum methanolysis->drying acetylation Acetylation (Acetic Anhydride, NaOAc, 90°C) drying->acetylation workup Aqueous Workup (EtOAc, NaHCO3) acetylation->workup purification Purification (Chromatography/Crystallization) workup->purification end Product: Methyl D-glucopyranuronate 1,2,3,4-tetraacetate purification->end

Caption: Workflow for the synthesis from D-glucurono-6,3-lactone.

Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_methanolysis Check Methanolysis Step: Was the lactone fully dissolved? low_yield->check_methanolysis check_temp Check Acetylation Temperature: Was it optimal (50-90°C)? low_yield->check_temp check_workup Check Workup/Purification: Were extractions thorough? low_yield->check_workup incomplete_dissolution Incomplete Dissolution check_methanolysis->incomplete_dissolution No suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp No loss_during_purification Product Loss check_workup->loss_during_purification No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Troubleshooting common issues in glycosylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical and enzymatic glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is resulting in a very low yield. What are the common causes?

Low yields in glycosylation reactions can arise from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the promoter or catalyst is a primary cause of low conversion. This can be due to an inappropriate choice of activator for the specific donor and acceptor pair, insufficient equivalents of the activator, or deactivation of the catalyst.[1]

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the hydroxyl group on the glycosyl acceptor is critical. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.[1]

  • Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.[1] This can be due to insufficient reaction time, low temperature, or low acceptor nucleophilicity.[2]

  • Donor Decomposition: Highly reactive glycosyl donors or harsh activation conditions can lead to the degradation of the donor before it can couple with the acceptor.[2]

  • Formation of Side Products: Various side reactions can compete with the desired glycosylation, consuming starting materials and complicating purification. Common side products include orthoesters, glycals (from elimination), and products from the hydrolysis of the donor.[1][3]

Q2: How can I control the anomeric selectivity (α/β ratio) of my reaction?

Achieving high stereoselectivity is a common challenge, especially with donors that lack a participating group at the C-2 position. The outcome is governed by a complex interplay of several factors:

  • Neighboring Group Participation: A participating group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside through an acyloxonium ion intermediate.[4] For a 1,2-cis-glycoside, a non-participating group (e.g., benzyl ether, azide) is required.[4][5]

  • Solvent Choice: The solvent has a profound effect on the stereochemical outcome.[2][4] Ethereal solvents (e.g., diethyl ether, THF) tend to favor the formation of the α-glycoside, while nitrile solvents (e.g., acetonitrile) strongly favor the β-glycoside.[2][4]

  • Temperature: Low temperatures in kinetically controlled reactions generally favor the formation of the β-anomer via an SN2-like pathway.[2] Higher temperatures can favor the thermodynamically more stable α-anomer (due to the anomeric effect) but may also lead to a mixture of products.[2]

  • Protecting Groups: Protecting groups, even those remote from the anomeric center, can influence stereoselectivity through conformational constraints or remote participation.[6][7]

Q3: My reaction is incomplete, with significant starting material remaining. What should I do?

An incomplete reaction can be addressed by considering the following:

  • Reaction Time and Temperature: Many glycosylation reactions are initiated at low temperatures to control the activation step and then slowly warmed.[2][8] If the reaction is sluggish, a controlled, slight increase in temperature or a longer reaction time may be necessary.[2][8]

  • Activator/Promoter Stoichiometry and Activity: Ensure the activator is of high quality and used in the correct amount.[5] In some cases, a more potent activator may be required.

  • Moisture: Water can hydrolyze the glycosyl donor or the activator.[5] Always use anhydrous solvents and freshly activated molecular sieves.[5]

  • Acceptor Nucleophilicity: For acceptors with low nucleophilicity, more forcing conditions, a higher excess of the donor, or an increased reaction temperature may be required.[2]

Q4: I am observing the formation of an orthoester as a major byproduct. How can I prevent this?

Orthoester formation is a common side reaction, particularly with participating groups at C-2 and less reactive acceptors.[6] To minimize this:

  • Use a Non-Participating Group: If orthoester formation is persistent, consider a glycosyl donor with a non-participating group at C-2. However, this may reduce stereocontrol.[3]

  • Modify Reaction Conditions: Adjusting the temperature, solvent, or activator can sometimes disfavor orthoester formation.

Q5: My glycosyl donor appears to be decomposing under the reaction conditions. What can I do?

Donor decomposition can be caused by overly harsh reaction conditions. To mitigate this:

  • Lower the Reaction Temperature: Running the reaction at a lower isothermal temperature can prevent degradation.[2]

  • Use a Milder Activator: Consider using a less potent activator.

  • Monitor Pre-activation: Monitor the activation step at low temperature by TLC to ensure the donor is not decomposing before the acceptor is added.[2]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low-yield glycosylation reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC, HPLC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction Complete check_completion->complete No optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Use excess donor incomplete->optimize_conditions check_side_products 2. Analyze for Side Products (TLC, NMR, Mass Spec) complete->check_side_products side_products_present Side Products Detected? check_side_products->side_products_present modify_conditions Modify Conditions: - Lower temperature - Change solvent - Use milder activator side_products_present->modify_conditions Yes no_side_products No Major Side Products side_products_present->no_side_products No check_reagents 3. Verify Reagent Quality - Donor/Acceptor purity - Activator activity - Anhydrous solvents no_side_products->check_reagents reagent_issue Reagent Issue Identified? check_reagents->reagent_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes no_reagent_issue Reagents OK reagent_issue->no_reagent_issue No final_optimization Further Optimization: - Screen different activators - Modify protecting groups no_reagent_issue->final_optimization

A stepwise workflow for troubleshooting low glycosylation yield.
Guide 2: Poor Anomeric Selectivity

This guide outlines strategies to improve the stereochemical outcome of glycosylation reactions.

Anomeric_Selectivity_Troubleshooting start Poor α/β Selectivity check_c2_pg 1. Evaluate C-2 Protecting Group (PG) start->check_c2_pg participating_pg For 1,2-trans: Use Participating PG (e.g., Ac, Bz) check_c2_pg->participating_pg nonparticipating_pg For 1,2-cis: Use Non-Participating PG (e.g., Bn, N3) check_c2_pg->nonparticipating_pg optimize_solvent 2. Optimize Solvent System participating_pg->optimize_solvent nonparticipating_pg->optimize_solvent nitrile_solvent For β-glycoside: Use Nitrile Solvent (e.g., MeCN) optimize_solvent->nitrile_solvent ether_solvent For α-glycoside: Use Ethereal Solvent (e.g., Et2O) optimize_solvent->ether_solvent adjust_temp 3. Adjust Reaction Temperature nitrile_solvent->adjust_temp ether_solvent->adjust_temp low_temp For Kinetic Control (often β): Use Low Temperature (e.g., -78°C to -40°C) adjust_temp->low_temp high_temp For Thermodynamic Control (often α): Cautiously increase temperature adjust_temp->high_temp screen_activators 4. Screen Activators/Promoters low_temp->screen_activators high_temp->screen_activators

Strategies for improving anomeric selectivity in glycosylation.

Data Presentation

Table 1: Influence of Solvents on Anomeric Selectivity

The choice of solvent can significantly impact the α/β ratio of the glycosylation product, particularly with non-participating groups at C-2.[2][4]

Solvent TypeExamplesPredominant AnomerMechanism/Rationale
Ethereal Diethyl ether (Et₂O), Tetrahydrofuran (THF)α (1,2-cis)Favors SN2-like attack on an oxocarbenium ion or contact ion pair.
Nitrile Acetonitrile (MeCN), Propionitrile (EtCN)β (1,2-trans)Forms a transient β-nitrilium ion intermediate, blocking the β-face and directing attack to the α-face.[2][4]
Halogenated Dichloromethane (DCM), Dichloroethane (DCE)VariableOutcome is highly dependent on other factors (temperature, donor, activator).
Table 2: Effect of C-2 Protecting Groups on Stereoselectivity

The protecting group at the C-2 position of the glycosyl donor plays a crucial role in directing the stereochemical outcome.[4][5]

Protecting Group TypeExamplesPredominant AnomerMechanism
Participating Acetyl (Ac), Benzoyl (Bz), Phtalimido (Phth)1,2-trans (e.g., β for glucose)Forms a cyclic acyloxonium ion intermediate that blocks one face of the sugar ring.[4][5]
Non-Participating Benzyl (Bn), Azido (N₃), Trichloroethoxycarbonyl (Troc)Mixture, often α-favoredDoes not form a covalent intermediate with the anomeric center, allowing for attack from either face.[5]

Experimental Protocols

Protocol 1: General Procedure for a Chemical Glycosylation Reaction (Trichloroacetimidate Donor)

This protocol is a representative procedure for a glycosylation reaction using a trichloroacetimidate donor and a Lewis acid activator. It may require optimization for specific substrates.[2][5]

  • Preparation:

    • Flame-dry a round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves under vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup:

    • Add the glycosyl acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2-1.5 eq) to the flask.

    • Dissolve the solids in an anhydrous solvent (e.g., DCM, ~0.1 M) via syringe.

    • Cool the stirred suspension to the desired starting temperature (e.g., -40 °C or -78 °C).

  • Activation:

    • Prepare a stock solution of the Lewis acid activator (e.g., TMSOTf or BF₃·OEt₂, 0.1-0.3 eq) in the same anhydrous solvent.

    • Add the activator solution dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at the initial temperature for a set time (e.g., 30 minutes) and then slowly warm to a higher temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).

    • Allow the mixture to warm to room temperature.

    • Dilute the mixture with the reaction solvent (e.g., DCM) and filter through a pad of Celite to remove molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a glycosylation reaction.

  • Sample Preparation:

    • Using a capillary tube, spot the starting materials (donor and acceptor) and the co-spot (a mixture of both) on a TLC plate.

    • At various time points, take a small aliquot of the reaction mixture, quench it in a vial containing a small amount of aqueous sodium bicarbonate, extract with a small volume of ethyl acetate, and spot it on the TLC plate.

  • Elution:

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization:

    • Visualize the spots using a UV lamp (if compounds are UV active) and/or by staining with a suitable reagent (e.g., ceric ammonium molybdate, potassium permanganate, or p-anisaldehyde stain) followed by gentle heating.

  • Analysis:

    • Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The disappearance of the starting materials and the appearance of a new spot indicate product formation.

Protocol 3: General Protocol for Enzymatic Deglycosylation for Analysis

This protocol is a general guide for removing N-linked glycans from a glycoprotein using PNGase F for analytical purposes, such as SDS-PAGE analysis.[9]

  • Sample Preparation:

    • In a microcentrifuge tube, combine up to 100 µg of the glycoprotein with a reaction buffer to a final volume of approximately 15-20 µl.

  • Denaturation (Optional but Recommended):

    • Add a denaturing solution (containing SDS) and heat the sample at 100 °C for 5-10 minutes.

    • Cool the sample. Add a solution containing a non-ionic detergent (e.g., NP-40) to counteract the inhibitory effect of SDS on the enzyme.

  • Enzymatic Digestion:

    • Add PNGase F enzyme to the reaction mixture.

    • Incubate at 37 °C for 1-3 hours (or overnight for complex glycoproteins).

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the protein band compared to an undigested control indicates successful deglycosylation.[9]

References

Identifying and minimizing side products in glucuronic acid acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the acetylation of D-glucuronic acid. Our goal is to help you identify and minimize common side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction is incomplete. What are the common causes and how can I fix it?

A1: Incomplete acetylation is a frequent issue resulting in a mixture of partially acetylated products. Several factors can contribute to this problem:

  • Insufficient Reagents: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride). For each hydroxyl group, at least 1.5-2.0 equivalents of acetic anhydride are recommended.[1]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is complete when the spot for the starting material is no longer visible.[2][3]

  • Reagent Quality: The presence of moisture can deactivate the acetylating agent. Use anhydrous pyridine and freshly opened or distilled acetic anhydride.[2][4]

  • Poor Solubility: D-glucuronic acid must be fully dissolved for the reaction to proceed efficiently. Ensure adequate solvent (e.g., pyridine) is used.

  • Temperature: Most acetylations proceed well at room temperature. However, for sterically hindered hydroxyl groups, gentle warming might be necessary, though this can also increase the risk of side products.[2]

Q2: My final product is a mixture of α and β anomers. How can I control the stereochemical outcome?

A2: The formation of anomeric mixtures is common. The ratio of α to β anomers is often influenced by the reaction conditions and catalyst.

  • Thermodynamic vs. Kinetic Control: The acetylation of sugars can be kinetically or thermodynamically controlled.[5]

  • Catalyst Choice: The choice of catalyst can significantly influence the anomeric ratio. Acidic catalysts (like HClO₄) with acetic anhydride tend to favor the formation of the α-anomer, while basic conditions (like sodium acetate) tend to yield the β-anomer as the major product.[6] This is because the β-anomer is often the kinetic product, while the α-anomer can be the thermodynamically more stable product under acidic conditions that allow for anomerization.[7]

  • Anomerization: Lewis acids like titanium tetrachloride (TiCl₄) are known to catalyze the anomerization of per-acetylated sugars, converting the β-anomer to the more stable α-anomer.[8][9]

Q3: I have an unexpected lactone in my product mixture. How did it form and how can I prevent it?

A3: D-glucuronic acid can undergo intramolecular esterification between the C6-carboxylic acid and one of the hydroxyl groups (typically at C3 or C4) to form a D-glucuronolactone.[10][11] This can happen under the reaction conditions used for acetylation, especially with heating or acidic catalysts.

  • Mechanism: The acidic environment can protonate a hydroxyl group, making it a good leaving group, or activate the carboxyl group for nucleophilic attack by an intramolecular hydroxyl group.

  • Minimization: To minimize lactone formation, use milder conditions. Running the reaction at room temperature or 0°C instead of heating can reduce the rate of this side reaction. Using a base like pyridine as both the solvent and catalyst is a standard method that can help control this.[1] In some cases, starting with the commercially available D-glucuronolactone may be a more direct route to the desired acetylated lactone.

Q4: My yield is very low, and I suspect degradation of the starting material. What conditions should I avoid?

A4: Sugars can be sensitive to harsh reaction conditions.

  • Strong Acids/Bases and High Heat: These conditions can lead to charring and decomposition of the carbohydrate backbone.[12] Avoid unnecessarily high temperatures or prolonged reaction times, especially under strongly acidic or basic conditions.[3]

  • Workup Procedure: During the aqueous workup, ensure the pH does not become strongly acidic or basic for extended periods. Neutralize the reaction mixture promptly but carefully.

Q5: What is the best way to remove residual pyridine and acetic acid after the reaction?

A5: Pyridine has a high boiling point and can be difficult to remove completely.

  • Co-evaporation: After quenching the reaction with methanol, co-evaporate the mixture with a solvent like toluene under reduced pressure. Repeating this process several times is highly effective at removing the last traces of pyridine.[4]

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it sequentially with a mild acid (e.g., 1 M HCl or cold, dilute CuSO₄ solution) to remove pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove excess acetic acid and the acid from the previous wash. Finish with a brine wash.[1][13]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Multiple spots on TLC, starting material remains)1. Insufficient acetic anhydride. 2. Short reaction time. 3. Deactivated reagents (moisture). 4. Poor solubility.1. Add more acetic anhydride (1.5-2.0 eq. per -OH group). 2. Extend reaction time, monitoring by TLC.[3] 3. Use anhydrous solvents and fresh reagents.[2] 4. Ensure complete dissolution of starting material, possibly with gentle warming.
Mixture of Anomers (Complex ¹H NMR in anomeric region)1. Reaction conditions favor an equilibrium mixture. 2. Catalyst choice leads to mixed products.1. To favor the β-anomer, use NaOAc as a catalyst. 2. To favor the α-anomer, use an acid catalyst (e.g., HClO₄) or anomerize the β-product with a Lewis acid.[6][9]
Low Yield with Dark/Tarry Crude Product 1. Reaction temperature too high. 2. Reaction time too long. 3. Conditions too acidic or basic.1. Run the reaction at room temperature or 0°C. 2. Monitor closely by TLC and work up as soon as the starting material is consumed.[3] 3. Ensure careful pH control during the workup.
Presence of Lactone Side Product (Confirmed by NMR/MS)Intramolecular esterification of the C6-carboxyl group.1. Use milder reaction conditions (lower temperature). 2. Avoid strong acid catalysts if the free acid is the desired product.
Orthoester Formation (Observed in subsequent glycosylation reactions)The C2-acetyl group participates in forming a stable orthoester, especially with hindered alcohols.[14][15]1. This is a side product of glycosylation, not acetylation itself. 2. In glycosylation, use different promoters or protecting groups (non-participating groups at C2) if this becomes a major issue.[16]

Quantitative Data on Reaction Conditions

The choice of catalyst can significantly impact the anomeric ratio of the final peracetylated product. While specific data for glucuronic acid is sparse, the well-studied peracetylation of D-glucose provides a strong model for the expected outcomes.

Catalyst Typical Conditions Predominant Anomer Rationale Reference
Sodium Acetate (NaOAc) Acetic Anhydride, 90-100°Cβ-anomer Base-catalyzed. The β-anomer is often the kinetically favored product.[6]
Perchloric Acid (HClO₄) Acetic Anhydride, room temp.α-anomer Acid-catalyzed. The reaction proceeds to the thermodynamically more stable α-anomer via anomerization.[6]
Pyridine Acetic Anhydride, 0°C to room temp.Mixture, often β > α Acts as a base and solvent. Milder conditions may favor the kinetic β-product, but equilibrium can be established.[1][4]

Experimental Protocols & Visualizations

Standard Protocol: Peracetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for the peracetylation of carbohydrates.[1][4]

Materials:

  • D-Glucuronic Acid

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dry the D-glucuronic acid under a high vacuum for several hours to remove any residual water.

  • Dissolve the D-glucuronic acid (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (6.0-8.0 equiv., ~1.5-2.0 equiv. per hydroxyl group) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The product will have a higher Rf value than the starting material.

  • Once the reaction is complete (typically 4-12 hours), cool the flask back to 0°C.

  • Carefully quench the excess acetic anhydride by slowly adding methanol.

  • Remove the solvents under reduced pressure. Add toluene and evaporate again (co-evaporation) to remove residual pyridine. Repeat this step 2-3 times.

  • Dissolve the resulting residue in CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography or recrystallization as needed.

Visualizations

ReactionPathways cluster_main Main Reaction Pathway cluster_side Potential Side Products Start D-Glucuronic Acid Target 1,2,3,4-Tetra-O-acetyl- D-glucuronic acid (α/β Mixture) Start->Target Ac₂O, Pyridine (or other catalyst) Incomplete Partially Acetylated Products Start->Incomplete Incomplete Reaction Lactone Acetylated Glucuronolactone Start->Lactone Intramolecular Esterification

Caption: Key reaction pathways in the acetylation of D-glucuronic acid.

TroubleshootingWorkflow decision decision Check_Purity Identify Side Products (Lactone, etc.) decision->Check_Purity Yes Purify Purify Product (Column Chromatography) decision->Purify No arrow arrow Start Start Acetylation (Follow Protocol) Analyze Analyze Crude Product (TLC, ¹H NMR) Start->Analyze Analyze->decision Is reaction complete? Check_Purity->Purify Side Products Present End Pure Product Check_Purity->End High Purity Purify->Start Adjust Conditions: • Extend Time • Add Reagent Purify->End After Purification

Caption: A logical workflow for troubleshooting glucuronic acid acetylation.

References

Stability of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under acidic conditions , the primary concern is the hydrolysis of the glycosidic bond, which can lead to the cleavage of the pyranose ring. While the acetyl groups can also be hydrolyzed under acidic conditions, this process is generally slower than under basic conditions.[1]

Under basic conditions , the ester groups (both the four acetate groups and the methyl ester at C-6) are susceptible to hydrolysis, a reaction commonly known as saponification.[2] The acetyl groups are generally more labile than the methyl ester under basic conditions.

Q2: How can I monitor the degradation of this compound?

A2: Several analytical techniques can be employed to monitor the stability of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to observe the disappearance of the acetyl and methyl ester proton signals and the appearance of new signals corresponding to the hydrolyzed products.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its degradation products, allowing for quantitative analysis of its stability over time.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress, particularly for observing the disappearance of the starting material.

Q3: What are the expected products of complete hydrolysis under acidic and basic conditions?

A3:

  • Acidic Hydrolysis (complete): The final products would be D-glucuronic acid, methanol, and four equivalents of acetic acid.

  • Basic Hydrolysis (complete saponification): The final products would be the corresponding salt of D-glucuronic acid (e.g., sodium D-glucuronate if NaOH is used), methanol, and four equivalents of the corresponding acetate salt.

Troubleshooting Guides

Issue 1: Incomplete Deacetylation (Basic Conditions)
  • Symptom: NMR or HPLC analysis shows a mixture of partially deacetylated intermediates along with the starting material and the fully deacetylated product.

  • Possible Cause 1: Insufficient Base: The amount of base may be insufficient to hydrolyze all five ester groups (four acetates and one methyl ester).

  • Solution 1: Use a stoichiometric excess of the base (e.g., sodium methoxide or sodium hydroxide) to ensure complete saponification.

  • Possible Cause 2: Short Reaction Time or Low Temperature: The reaction may not have reached completion.

  • Solution 2: Increase the reaction time or gently warm the reaction mixture while monitoring the progress by TLC or HPLC.

Issue 2: Unwanted Side Reactions Under Acidic Conditions
  • Symptom: Formation of unexpected byproducts, potentially indicating cleavage of the sugar ring.

  • Possible Cause: Harsh Acidic Conditions: Strong acids or prolonged exposure to acidic conditions can lead to the hydrolysis of the glycosidic linkage and further degradation of the sugar.[1]

  • Solution: Use milder acidic conditions (e.g., catalytic amounts of a weaker acid) and carefully monitor the reaction to stop it once the desired transformation is complete.

Data Presentation

ConditionPrimary Target of HydrolysisRelative Rate of HydrolysisPrimary Degradation Products (Initial)
Mild Acidic (e.g., pH 4-6) Glycosidic bond and Acetyl groupsSlowPartially deacetylated products, Glucuronic acid methyl ester
Strong Acidic (e.g., pH < 2) Glycosidic bondFastD-glucuronic acid, Methanol, Acetic acid
Mild Basic (e.g., pH 8-10) Acetyl groupsModeratePartially deacetylated glucuronate methyl esters
Strong Basic (e.g., pH > 12) Acetyl and Methyl Ester groupsFastD-glucuronate, Methanol, Acetate

Experimental Protocols

Protocol 1: Monitoring Stability under Acidic Conditions via HPLC
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying acidic pH values (e.g., pH 2, 4, 6).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each sample and quench the reaction by neutralizing the solution.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reversed-phase C18 column) to quantify the remaining amount of the parent compound.[4]

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

Protocol 2: Complete Saponification under Basic Conditions
  • Dissolution: Dissolve this compound in methanol.

  • Addition of Base: Add a solution of sodium methoxide in methanol (e.g., 1.5 equivalents per ester group) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the starting material.

  • Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin.

  • Workup: Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by appropriate methods, such as recrystallization or column chromatography.

Mandatory Visualization

Stability_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Start Methyl D-glucopyranuronate 1,2,3,4-tetraacetate Acid_Intermediate Partially Deacetylated Intermediates Start->Acid_Intermediate Slow Hydrolysis (Acetyl Groups) Base_Intermediate Partially Deacetylated Intermediates Start->Base_Intermediate Fast Saponification (Acetyl Groups) Acid_Final D-Glucuronic Acid + Methanol + Acetic Acid Acid_Intermediate->Acid_Final Glycosidic Bond Cleavage Base_Final D-Glucuronate Salt + Methanol + Acetate Salt Base_Intermediate->Base_Final Saponification (Methyl Ester)

Caption: Degradation pathways under acidic and basic conditions.

Troubleshooting_Workflow Start Experiment Start Problem Incomplete Reaction or Side Products Observed Start->Problem Check_Conditions Check Reaction Conditions: - pH - Temperature - Time Problem->Check_Conditions Check_Reagents Check Reagent Quality: - Purity - Concentration Problem->Check_Reagents Analyze_Products Analyze Products by NMR and/or HPLC Check_Conditions->Analyze_Products Check_Reagents->Analyze_Products Optimize Optimize Conditions: - Adjust pH - Modify Temperature/Time - Use Fresh Reagents Analyze_Products->Optimize Optimize->Start Success Successful Outcome Optimize->Success

Caption: General troubleshooting workflow for stability studies.

References

Technical Support Center: Optimizing the Deacetylation of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the deacetylation of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester.

Troubleshooting Guides

This section addresses common issues encountered during the deacetylation process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Q1: My TLC analysis consistently shows a significant amount of starting material remaining, even after an extended reaction time. What could be the cause of this incomplete deacetylation?

A1: Incomplete deacetylation is a frequent challenge. The primary causes and corresponding troubleshooting steps are outlined below.

  • Insufficient Catalyst/Reagent: The catalytic amount of base (e.g., sodium methoxide) may have been neutralized by acidic impurities or absorbed atmospheric carbon dioxide.[1]

    • Solution: Introduce a freshly prepared solution of sodium methoxide in anhydrous methanol to the reaction mixture and continue to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Poor Reagent Quality: The presence of moisture in the methanol or degraded sodium methoxide can impede the reaction.[1]

    • Solution: Utilize anhydrous methanol and ensure your sodium methoxide is fresh or has been stored properly to prevent deactivation from moisture or air exposure.[2]

  • Low Reaction Temperature: The reaction rate might be too slow at room temperature or below.[1][2]

    • Solution: While many deacetylation reactions proceed at room temperature, gentle warming (e.g., to 40°C) can enhance the reaction rate.[1] However, exercise caution to prevent potential side reactions.[2]

  • Insufficient Reaction Time: The reaction may simply require more time to reach completion.[1][2]

    • Solution: Extend the reaction time and continue monitoring by TLC until the starting material spot is no longer visible.[1]

  • Poor Solubility: The acetylated starting material must be fully dissolved for the reaction to proceed efficiently.[2]

    • Solution: Ensure complete dissolution in the reaction solvent. If solubility is an issue, a compatible co-solvent may be introduced after verifying its compatibility with the reaction conditions.[2]

  • Steric Hindrance: Acetyl groups in sterically hindered positions can be more challenging to remove.[2]

    • Solution: For sterically hindered substrates, longer reaction times, an increased reaction temperature, or the use of a stronger base may be necessary.[2]

Issue 2: Formation of Side Products

Q2: I'm observing unexpected spots on my TLC plate. What are the common side reactions during deacetylation and how can I minimize them?

A2: The Zemplén deacetylation is typically a clean reaction, but side products can form under certain conditions.

  • Acyl Migration: Under basic or acidic conditions, acetyl groups can migrate, leading to a mixture of partially deacetylated isomers.

    • Solution: Minimize reaction times by closely monitoring the reaction's progress by TLC and proceeding with the work-up as soon as the reaction is complete.[2]

  • Glycosidic Bond Cleavage: The glycosidic bond can be susceptible to cleavage under harsh acidic conditions.[2]

    • Solution: Avoid using strong acids or prolonged reaction times with acidic reagents.[2] Elevated temperatures in the presence of acid can also promote cleavage.[2]

  • Carbohydrate Degradation: Using an excess of sodium methoxide or extended reaction times at high temperatures can potentially lead to the degradation of the carbohydrate.[1]

    • Solution: Use a catalytic amount of base and maintain a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deacetylation of acetylated sugars like 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester?

A1: The most conventional method for de-O-acetylation is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol.[3] This method is widely used due to its efficiency and generally clean reaction profile.[3][4]

Q2: How can I effectively monitor the progress of the deacetylation reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2] The acetylated starting material is less polar and will have a higher Rf value, while the deacetylated product, with its free hydroxyl groups, is more polar and will have a lower Rf value.[2] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]

Q3: How do I properly work up the reaction after deacetylation is complete?

A3: Following a Zemplén deacetylation, the reaction is typically neutralized using an acidic ion-exchange resin (e.g., Amberlite IR-120 or Dowex 50W-X8, H+ form) to remove the sodium ions.[1][2][3] The resin is then filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.[1][3]

Q4: Can I use sodium hydroxide in methanol instead of sodium methoxide?

A4: Yes, studies have shown that using sodium hydroxide in methanol can be identical to using sodium methoxide for deacetylation, suggesting that methoxide can be completely replaced by hydroxide in this reaction.[4]

Q5: Are there alternative methods to Zemplén deacetylation?

A5: Yes, other methods include:

  • Methanolic Ammonia: This can be an efficient reagent for deacetylation, sometimes offering different selectivity compared to sodium methoxide.[5]

  • Acid-Catalyzed Deacetylation: While less common due to the risk of glycosidic bond cleavage, acidic conditions (e.g., HCl in ethanol and chloroform) can be used, sometimes with high regioselectivity.[6][7]

  • Enzymatic Deacetylation: Enzymes like cellulose acetate esterase can be used for regioselective deacetylation under mild conditions.[8]

Data Presentation

Table 1: Comparison of Common Deacetylation Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Zemplén Deacetylation Catalytic NaOMe in anhydrous MeOH0°C to room temperature, 30 min to a few hours[2][3]High yield, clean reaction, widely applicable[3][4]Sensitive to moisture and acidic impurities[1]
Methanolic Ammonia NH3 in MeOH/THFLow temperatures (-60°C to room temp.)[5]Can offer different selectivity[5]May require longer reaction times or specific temperature control
Acid-Catalyzed HCl/EtOH in CHCl3Room temperature to 30°C[6]Can achieve high regioselectivity for certain substrates[6][7]Risk of glycosidic bond cleavage, may require careful optimization[2][6]
Enzymatic Specific EsterasesPhysiological pH and temperatureHigh selectivity, mild conditions[8]Enzyme cost and availability, substrate specificity[8]

Experimental Protocols

Protocol 1: Zemplén Deacetylation

This protocol describes a standard procedure for the de-O-acetylation of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester using sodium methoxide in methanol.[3]

Materials:

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester

  • Anhydrous methanol (MeOH)[3]

  • Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)[2][3]

  • Ion-exchange resin (H+ form, e.g., Amberlite IR-120)[2][3]

  • TLC plates and an appropriate solvent system (e.g., ethyl acetate/methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetylated sugar (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of sugar) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution to 0°C in an ice bath.[2][3]

  • Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the progress by TLC. The reaction is typically complete within 30 minutes to a few hours.[2][3]

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), add the acidic ion-exchange resin to neutralize the base.[2][3]

  • Stir the mixture until the pH of the solution becomes neutral (check with pH paper).[2][3]

  • Filter the resin and wash it with methanol.[2][3]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deacetylated product.[2][3]

  • If necessary, purify the product by silica gel column chromatography.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acetylated Sugar in Anhydrous MeOH cool Cool to 0°C start->cool add_cat Add Catalytic NaOMe cool->add_cat react Stir at Room Temp. add_cat->react monitor Monitor by TLC react->monitor monitor->react Incomplete neutralize Neutralize with Ion-Exchange Resin monitor->neutralize Complete filter Filter Resin neutralize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end Final Product purify->end troubleshooting_workflow start TLC shows incomplete deacetylation cause1 Check Reagents: - Anhydrous MeOH? - Fresh NaOMe? start->cause1 Possible Cause cause2 Check Catalyst Amount: - Sufficient amount added? start->cause2 Possible Cause cause3 Check Reaction Time: - Allowed enough time? start->cause3 Possible Cause cause4 Check Temperature: - Reaction too slow? start->cause4 Possible Cause sol1 Use fresh, anhydrous reagents cause1->sol1 Solution end Re-evaluate Reaction sol1->end sol2 Add more fresh NaOMe solution cause2->sol2 Solution sol2->end sol3 Extend reaction time and continue monitoring cause3->sol3 Solution sol3->end sol4 Gently warm to ~40°C cause4->sol4 Solution sol4->end

References

Technical Support Center: Large-Scale Synthesis of Acetylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of acetylated sugars. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of acetylated carbohydrates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of Acetylated Product

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining.

  • Isolated product weight is much lower than the theoretical yield.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Acetylating Agent Acetic anhydride is susceptible to hydrolysis. Use a fresh, unopened bottle or distill older stock before use.
Insufficient Catalyst Ensure the correct stoichiometric amount of catalyst is used. For base-catalyzed reactions, ensure the base has not been neutralized by acidic impurities.
Low Reaction Temperature While some reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[1]
Poor Solubility of Starting Material Ensure the sugar is fully dissolved in the reaction solvent. If necessary, a co-solvent can be used, but its compatibility with the reaction conditions must be verified.[1]
Steric Hindrance Hydroxyl groups in sterically hindered positions may require longer reaction times, increased temperature, or a more potent catalyst to acetylate.[1]

Issue 2: Incomplete Acetylation

Symptom:

  • TLC or NMR analysis shows the presence of partially acetylated intermediates in the final product mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Short Reaction Time Extend the reaction time and monitor the progress by TLC until the starting material and intermediates are fully converted to the peracetylated product.[1]
Insufficient Acetic Anhydride Use a sufficient excess of acetic anhydride to ensure all hydroxyl groups are acetylated.
Catalyst Deactivation Ensure the catalyst has not been deactivated by moisture or other impurities. Use freshly prepared or properly stored reagents.[1]

Issue 3: Difficulty in Removing Pyridine Catalyst

Symptom:

  • The final product has a persistent pyridine odor.

  • TLC analysis shows a tailing spot corresponding to pyridine.

Possible Causes and Solutions:

CauseRecommended Solution
Residual Pyridine After the reaction, co-evaporate the mixture with a high-boiling point, non-polar solvent like toluene to azeotropically remove most of the pyridine.
Formation of Pyridinium Salts Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5-10% copper sulfate solution) to convert pyridine to its water-soluble salt, which can then be removed in the aqueous phase. Follow with a saturated sodium bicarbonate wash to neutralize any remaining acid.
Product Solubility in Acidic Water If the acetylated sugar has some solubility in acidic water, use a saturated copper sulfate solution wash, which is generally milder than strong acids.

Issue 4: Formation of Colored By-products

Symptom:

  • The reaction mixture or final product is dark brown or black.

Possible Causes and Solutions:

CauseRecommended Solution
Caramelization of Sugar This can occur at high temperatures, especially in the presence of acids or bases. Maintain a controlled temperature throughout the reaction.
Side Reactions Certain reagents, especially strong acids, can promote side reactions leading to colored impurities. Consider using milder catalysts or reaction conditions.
Maillard Reaction If an amine is present, it can react with the sugar to form colored by-products.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the large-scale acetylation of sugars?

The choice of catalyst depends on the specific sugar, the desired outcome (e.g., kinetic vs. thermodynamic product), and process considerations such as cost, safety, and ease of removal.

  • Pyridine: A common and effective basic catalyst and solvent, but its removal can be challenging on a large scale.[2][3]

  • Sodium Acetate: A mild and inexpensive base, often used for producing the β-anomer (kinetic product) at elevated temperatures.

  • Lewis Acids (e.g., ZnCl₂, In(OTf)₃): Can be very efficient and often favor the formation of the α-anomer (thermodynamic product). Some Lewis acids are water-tolerant.

  • "Green" Catalysts (e.g., Iodine, KF/18-crown-6): Offer more environmentally friendly alternatives to traditional catalysts and can provide high yields under mild conditions.[2]

Q2: How can I monitor the progress of my large-scale acetylation reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. The peracetylated product will be significantly less polar (higher Rf value) than the starting sugar and any partially acetylated intermediates.[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the common by-products in sugar acetylation, and how can I minimize them?

Common by-products include partially acetylated sugars, anomers (α and β forms), and furanose vs. pyranose ring isomers.

  • Minimizing Partially Acetylated Sugars: Use a sufficient excess of the acetylating agent and ensure a long enough reaction time.

  • Controlling Anomer Formation: The choice of catalyst and reaction conditions can influence the anomeric ratio. For example, sodium acetate often favors the β-anomer, while Lewis acids can favor the α-anomer.

  • Controlling Ring Isomerization: The isomerization between furanose and pyranose forms can be a challenge. Reaction conditions should be optimized to favor the desired ring size.[2]

Q4: What is the best work-up procedure for a large-scale acetylation reaction?

A typical work-up procedure involves:

  • Quenching the reaction by adding methanol or water to consume excess acetic anhydride.

  • Removing the bulk of the solvent/catalyst (e.g., pyridine) by distillation or co-evaporation with toluene.

  • Dissolving the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with water, dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and finally, brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purifying the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Large-Scale Acetylation Methods for D-Glucose

MethodAcetylating AgentCatalystStoichiometry (Sugar:Ac₂O:Cat)Temp. (°C)Time (h)Yield (%)Notes
Pyridine Acetic AnhydridePyridine1 : 5 : (solvent)2512-24~60-70Pyridine acts as both catalyst and solvent.[3]
Sodium Acetate Acetic AnhydrideNaOAc1 : 5-10 : 0.1-1Reflux0.5-370-95Often favors the β-anomer.[4][5]
Zinc Chloride Acetic AnhydrideZnCl₂1 : 6 : 0.25MW<1 min>90Microwave-assisted; rapid synthesis.
Indium Triflate Acetic AnhydrideIn(OTf)₃1 : 30 : 0.050 - RT1>90Mild and water-tolerant Lewis acid catalyst.
KF/18-crown-6 Acetic AnhydrideKF/18-crown-61 : 1.15/OH : 0.2/OH4012~94"Green" and efficient method.[2]

Experimental Protocols

Protocol 1: Peracetylation of D-Glucose using Acetic Anhydride and Sodium Acetate

This protocol describes a common method for the large-scale synthesis of pentaacetyl-β-D-glucopyranose.[4]

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, add D-glucose (1 mol), acetic anhydride (5-10 mol), sodium acetate (0.1-1 mol), and an organic solvent such as toluene.

  • Reaction: Heat the mixture to reflux with stirring. The reaction time will vary depending on the solvent but is typically between 30 minutes and 3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and add water to decompose any unreacted acetic anhydride.

  • Neutralization: Neutralize the mixture with a 3% sodium hydroxide solution.

  • Extraction: Separate the organic layer.

  • Crystallization: Concentrate the organic layer to induce crystallization of the product.

  • Isolation: Filter the crystals and wash with a cold solvent (e.g., ethanol) to afford pure pentaacetyl-β-D-glucopyranose.

Protocol 2: Peracetylation of a Generic Sugar using Acetic Anhydride and Pyridine

This protocol outlines the general procedure for acetylating a sugar using pyridine as the catalyst and solvent.

  • Reaction Setup: Dissolve the sugar (1 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Cool the solution to 0°C and add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

  • Quenching: Quench the reaction by adding dry methanol.

  • Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

  • Work-up: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography if necessary.

Visualizations

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sugar in Solvent/Catalyst B Add Acetic Anhydride A->B C Stir at Controlled Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Solvent Removal E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Recrystallization/ Chromatography) H->I Troubleshooting_Low_Yield Start Low Yield of Acetylated Product Check_TLC Check TLC for Starting Material Start->Check_TLC SM_Present Significant Starting Material Present Check_TLC->SM_Present Yes SM_Absent Starting Material Consumed Check_TLC->SM_Absent No Cause1 Inactive Reagents? SM_Present->Cause1 Workup_Issue Product Lost During Work-up? SM_Absent->Workup_Issue Cause2 Insufficient Catalyst? Cause1->Cause2 No Solution1 Use Fresh Reagents Cause1->Solution1 Yes Cause3 Low Temperature/ Short Time? Cause2->Cause3 No Solution2 Increase Catalyst Load Cause2->Solution2 Yes Solution3 Increase Temp/Time Cause3->Solution3 Yes Optimize_Workup Optimize Extraction & Purification Steps Workup_Issue->Optimize_Workup Yes Decomposition Product Decomposition? Workup_Issue->Decomposition No Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Yes

References

Preventing anomerization during the synthesis of glucuronide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of glucuronide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work, with a core focus on preventing anomerization.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern in glucuronide synthesis?

A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid moiety interconverts between the α and β configurations. In drug development and biological studies, typically only one anomer (most often the β-anomer) possesses the desired pharmacological activity or metabolic stability. The presence of the undesired anomer can complicate purification, reduce yields, and lead to inaccurate biological data. Therefore, controlling the stereochemical outcome of the glycosylation reaction to favor a single anomer is a critical challenge.[1]

Q2: Which anomer, α or β, is typically formed in biological glucuronidation?

A2: In biological systems, UDP-glucuronosyltransferases (UGTs) catalyze the formation of glucuronides. This enzymatic process is highly stereoselective and almost exclusively produces the β-D-glucuronide anomer.[2] This is due to the SN2-like mechanism of the enzyme, which inverts the α-configuration of the UDP-glucuronic acid donor.[2]

Q3: How can I determine the anomeric ratio of my product mixture?

A3: The most common analytical techniques for determining the anomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A well-developed HPLC method can separate the α and β anomers, allowing for their quantification based on peak area.[3][4]

  • NMR Spectroscopy: 1H NMR is a powerful tool for this purpose. The anomeric proton (H-1) signals for α and β anomers typically appear in distinct regions of the spectrum (usually between 4.3-5.9 ppm).[5] The coupling constant between the anomeric proton and the H-2 proton (JH1,H2) is also diagnostic: a large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer, while a smaller coupling constant (2-4 Hz) suggests an α-anomer.[6]

Troubleshooting Guide: Controlling Anomerization

This guide addresses common issues related to poor stereoselectivity in glucuronide synthesis.

Issue 1: Formation of an undesired anomeric mixture (low β-selectivity).

Cause A: Inappropriate Protecting Group at C-2

The protecting group at the C-2 position of the glucuronic acid donor plays a crucial role in directing the stereochemical outcome through neighboring group participation.

  • Solution: Employ a C-2 acyl protecting group (e.g., acetate, benzoate, pivaloyl). These groups can form a transient dioxolanium ion intermediate that shields the α-face of the molecule, forcing the incoming alcohol (acceptor) to attack from the β-face. This mechanism, known as anchimeric assistance, strongly favors the formation of the desired 1,2-trans (β) glycosidic bond.[7] In contrast, non-participating ether protecting groups (e.g., benzyl) at C-2 do not offer this stereocontrol and often lead to mixtures of α and β anomers.[7]

Cause B: Choice of Glycosylation Method and Promoter

The reaction conditions, including the type of glycosyl donor and the promoter (catalyst), significantly influence the anomeric ratio.

  • Solution:

    • Reaction Type: For high β-selectivity, the Koenigs-Knorr reaction (using a glycosyl halide donor) or the Schmidt glycosylation (using a trichloroacetimidate donor) with a participating C-2 protecting group are generally reliable choices.[1][8]

    • Promoter/Catalyst: The choice and amount of Lewis acid promoter can be critical. While essential for activating the donor, strong or excess Lewis acids can promote the formation of an oxocarbenium ion, which can lead to a loss of stereocontrol. For some substrates, milder promoters like silver(I) oxide or silver carbonate in the Koenigs-Knorr reaction are effective.[9] For trichloroacetimidate donors, a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) is typically used.[1]

Cause C: Reaction Temperature

Glycosylation reactions are often highly sensitive to temperature.

  • Solution: Lowering the reaction temperature generally enhances stereoselectivity.[10][11] Many glycosylation procedures are initiated at low temperatures (e.g., -78 °C or -40 °C) and slowly warmed to room temperature.[11] Running the reaction at a constant low temperature, if donor activation allows, can prevent anomerization of the product and favor the kinetically controlled, more selective pathway.[11]

Issue 2: Formation of By-products Complicating Purification.

Cause A: Orthoester Formation

In reactions involving acyl participating groups, the acceptor alcohol can attack the intermediate dioxolanium ion at the acyl carbon instead of the anomeric carbon, leading to the formation of a stable orthoester by-product. This is a common side reaction in Koenigs-Knorr type syntheses.[12]

  • Solution:

    • Optimize Reaction Conditions: The formation of orthoesters can sometimes be suppressed by adjusting the reaction temperature or the promoter. For example, in one study, conducting the coupling at ambient temperature instead of 0 °C led to the exclusive formation of the β-glycoside without the orthoester by-product.[12]

    • Use of Imidate Donors: Schmidt trichloroacetimidate donors are often less prone to orthoester formation compared to glycosyl halides under certain conditions.[12]

Cause B: Trichloroacetamide Formation

When using Schmidt trichloroacetimidate donors, a common side product is the N-glycosyl trichloroacetamide, formed from the rearrangement of the donor.[13]

  • Solution: Employ the "inverse glycosylation procedure". In this method, the acceptor and the Lewis acid promoter are pre-mixed, and the trichloroacetimidate donor is added slowly to the reaction mixture. This ensures that the concentration of the unactivated donor is kept low, minimizing the chance for it to react with an activated donor species, which is the pathway for trichloroacetamide formation.[13][14]

Data & Experimental Protocols

Influence of Reaction Conditions on Anomeric Ratio

The following table summarizes quantitative data from various studies, illustrating the impact of different reaction parameters on the stereochemical outcome of glucuronidation.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp. (°C)α:β RatioYield (%)Reference
Acetobromo-α-D-glucuronic acid methyl ester3-O-acetylated morphineZnBr2 (1.8 equiv.)--8:163 (α-anomer)[12]
Acetobromo-α-D-glucuronic acid methyl esterDaunomycinoneHgBr2--3:7-[12]
Benzoylated glucosyluronate bromide (11)Acceptor 12AgOTf-0Mixture + Orthoester40[12]
Benzoylated glucosyluronate bromide (11)Acceptor 12AgOTf-RTβ only40[12]
Glucuronosyl imidate (43)Urolithin-B (44)TMSOTf--β onlyModerate[12]
Glucuronosyl imidate (43)Urolithin-B (44)BF3·OEt2--β only78[12]
Detailed Experimental Protocols

Protocol 1: Koenigs-Knorr Glycosylation for β-Glucuronide Synthesis

This protocol is a general procedure for the synthesis of a 1,2-trans-glycoside using a glycosyl bromide donor with a participating group at C-2.

  • Materials:

    • 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate bromide (Glycosyl Donor)

    • Alcohol Acceptor (1.0 - 1.2 equivalents)

    • Silver(I) carbonate (Ag2CO3) or Silver(I) oxide (Ag2O) (1.0 equivalent)

    • Anhydrous dichloromethane (DCM) or Toluene

    • Activated molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the alcohol acceptor, silver carbonate, and activated molecular sieves.

    • Add anhydrous solvent and stir the suspension at room temperature for 30 minutes.

    • Dissolve the glycosyl bromide donor in a minimal amount of anhydrous solvent and add it dropwise to the stirring suspension. The reaction should be protected from light.

    • Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the protected glucuronide.

    • The protecting groups (acetates and methyl ester) can be removed by saponification (e.g., using LiOH or NaOH in a methanol/water mixture) to yield the final glucuronide.

Protocol 2: Schmidt Trichloroacetimidate Glycosylation

This is a general protocol for glycosylation using a trichloroacetimidate donor, which is often highly effective for forming β-glycosides when a C-2 participating group is present.

  • Materials:

    • Fully protected glycosyl trichloroacetimidate donor (1.2 - 1.5 equivalents)

    • Glycosyl acceptor (1.0 equivalent)

    • Anhydrous dichloromethane (DCM)

    • Activated molecular sieves (4 Å)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 equivalents) as a solution in DCM

  • Procedure:

    • Add the glycosyl acceptor, trichloroacetimidate donor, and activated molecular sieves to a flame-dried flask under an inert atmosphere.

    • Add anhydrous DCM and stir the mixture.

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).

    • Slowly add the TMSOTf solution dropwise to the stirring suspension.

    • Stir the reaction at the low temperature and allow it to warm slowly to room temperature while monitoring the progress by TLC.

    • Once the reaction is complete, quench it by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through Celite®, washing with DCM.

    • Wash the organic filtrate with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Visualizations

G cluster_0 Glycosylation Reaction cluster_1 Work-up & Purification cluster_2 Analysis Donor Glycosyl Donor (e.g., Trichloroacetimidate) Reaction Reaction Mixture (Low Temperature) Donor->Reaction Acceptor Alcohol Acceptor (Aglycone) Acceptor->Reaction Promoter Lewis Acid Promoter (e.g., TMSOTf) Promoter->Reaction Quench Quench Reaction Reaction->Quench Filter Filter (Celite®) Quench->Filter Purify Column Chromatography Filter->Purify Product Protected Glucuronide Purify->Product Analysis HPLC / NMR Analysis Product->Analysis Anomers Determine α:β Ratio Analysis->Anomers

Caption: General experimental workflow for glucuronide synthesis.

G cluster_path1 Participating Group Pathway (β-selective) cluster_path2 Non-Participating Group Pathway (Mixture) Donor_P Glucosyl Donor (C-2 Acyl Group) Intermediate_P Dioxolanium Ion Intermediate Donor_P->Intermediate_P Anchimeric Assistance Product_P β-Glucuronide (1,2-trans) Intermediate_P->Product_P Attack from β-face Donor_NP Glucosyl Donor (C-2 Ether Group) Intermediate_NP Oxocarbenium Ion (Planar) Donor_NP->Intermediate_NP Product_NP_alpha α-Glucuronide Intermediate_NP->Product_NP_alpha Attack from α-face Product_NP_beta β-Glucuronide Intermediate_NP->Product_NP_beta Attack from β-face

Caption: Influence of C-2 protecting group on stereoselectivity.

G Start Low β-selectivity (Anomeric Mixture) Cause1 C-2 Protecting Group Non-participating? Start->Cause1 Cause2 Reaction Temperature Too high? Start->Cause2 Cause3 Promoter / Catalyst Too harsh or wrong amount? Start->Cause3 Solution1 Use C-2 Acyl Group (e.g., Acetate, Benzoate) Cause1->Solution1 Solution2 Lower Reaction Temp. (e.g., -40°C to -78°C) Cause2->Solution2 Solution3 Optimize Promoter Type & Stoichiometry (e.g., milder catalyst) Cause Cause -3 -3 -3->Solution3

Caption: Troubleshooting logic for low β-anomer selectivity.

References

Methods for purifying Methyl D-glucopyranuronate 1,2,3,4-tetraacetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate from reaction mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of Crystalline Product

  • Question: I am getting a low yield of my target compound after crystallization. What are the possible causes and how can I improve it?

  • Answer: Low yields during the crystallization of this compound can be attributed to several factors. The synthesis of the β-anomer can yield around 32-40%.[1][2] Incomplete acetylation or the presence of the more soluble α-anomer can reduce the recovery of the desired β-anomer.[1] To improve your yield, ensure the initial acetylation reaction goes to completion. After the initial crystallization, the mother liquor can be concentrated and subjected to silica gel chromatography to isolate more of the product.[1]

Issue 2: Product Contamination with α-Anomer

  • Question: My purified product is contaminated with the α-anomer. How can I remove it?

  • Answer: The α-anomer is a common impurity in the synthesis of the β-anomer and can be present in quantities of less than 3%.[1][3] Fortunately, the α-anomer is not typically incorporated into the β-anomer's crystals.[3] Effective removal can be achieved through careful recrystallization from ethanol or by thoroughly washing the crystalline product with a suitable solvent like methanol.[1][3]

Issue 3: Variable Crystallization Time

  • Question: The time it takes for my product to crystallize varies significantly between batches. Why is this happening?

  • Answer: Inconsistent crystallization times can be due to variations in supersaturation, nucleation induction time, and the presence of impurities, particularly the α-anomer, which can affect crystal growth.[1] To achieve more consistent results, it is important to have a controlled cooling process during crystallization.[1] Seeding the solution with a small crystal of the pure β-anomer can also help to induce crystallization and improve consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The two most common and effective methods for purification are crystallization and flash column chromatography. Crystallization from ethanol is often used to obtain a high-purity crystalline solid.[1][2] Flash column chromatography on silica gel is effective for separating the β-anomer from the α-anomer and other impurities.[1]

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: Besides the starting materials and reagents, the most common impurity is the methyl tetra-O-acetyl-α-D-glucopyranuronate, the α-anomer of your target compound.[1] Other potential impurities include partially acetylated products and by-products from side reactions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the purification process.[4] By comparing the spots of your crude mixture, the fractions from column chromatography, and the final product against a pure standard, you can assess the purity. A common solvent system for TLC is a mixture of ethyl acetate and hexanes.

Quantitative Data Summary

Purification MethodTypical YieldPurity AchievedKey Parameters
Crystallization 32-40%>98%Solvent: Ethanol[1][2]
Column Chromatography 37% (for α-anomer from mother liquor)>98%Stationary Phase: Silica GelEluent: 33% Ethyl Acetate in Hexanes

Experimental Protocols

Crystallization Protocol

This protocol is adapted from a procedure in Organic Syntheses.[2]

  • Dissolution: Dissolve the crude this compound residue in hot ethanol (approximately 50 mL for a 5g scale reaction) at around 70°C.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.

  • Crystallization: Let the solution stand overnight to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solids with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Column Chromatography Protocol
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 33% ethyl acetate in hexanes) or a suitable solvent like dichloromethane, and load it onto the column.

  • Elution: Elute the column with a solvent system of 33% ethyl acetate in hexanes. The polarity of the solvent system can be adjusted based on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup Reaction_Mixture->Workup Quench & Extract Crystallization Crystallization (Ethanol) Workup->Crystallization Column_Chromatography Column Chromatography (Silica Gel) Crystallization->Column_Chromatography Mother Liquor Pure_Product Pure Methyl D-glucopyranuronate 1,2,3,4-tetraacetate Crystallization->Pure_Product High Purity Crystals Column_Chromatography->Pure_Product Purified Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide Problem_LowYield Problem: Low Yield Cause_IncompleteReaction Cause: Incomplete Acetylation Problem_LowYield->Cause_IncompleteReaction Cause_Solubility Cause: Product Loss in Mother Liquor Problem_LowYield->Cause_Solubility Problem_Impurity Problem: Product is Impure Cause_AlphaAnomer Cause: Presence of α-Anomer Problem_Impurity->Cause_AlphaAnomer Cause_SideProducts Cause: Other Reaction By-products Problem_Impurity->Cause_SideProducts Solution_OptimizeReaction Solution: Optimize Reaction Conditions Cause_IncompleteReaction->Solution_OptimizeReaction Solution_ColumnMotherLiquor Solution: Chromatograph Mother Liquor Cause_Solubility->Solution_ColumnMotherLiquor Solution_Recrystallize Solution: Recrystallize or Wash Crystals Cause_AlphaAnomer->Solution_Recrystallize Solution_ColumnChromatography Solution: Perform Column Chromatography Cause_SideProducts->Solution_ColumnChromatography

Caption: Troubleshooting guide for common purification issues.

References

Identifying common impurities in commercial 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester?

The most frequently encountered impurity is the α-anomer of the title compound. Other potential impurities include incompletely acetylated intermediates, residual solvents from the manufacturing process, and degradation products.

Q2: What is the typical purity level of commercial 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester?

Commercial batches are generally available with a purity of ≥98% as determined by Gas Chromatography (GC). However, the presence of the α-anomer can be up to 3% in some preparations before purification.[1]

Q3: How can I identify the α-anomer impurity in my sample?

The α-anomer can be identified and distinguished from the β-anomer using Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric proton (H-1) signal is a key diagnostic marker. For the β-anomer, the coupling constant (JH1-H2) is typically around 7.6 Hz, while for the α-anomer, it is approximately 3.6 Hz.[1]

Troubleshooting Guide

Issue 1: Unexpected side products or low yield in glycosylation reactions.

Possible Cause: Presence of the α-anomer impurity.

The α-anomer may react differently or at a different rate in glycosylation reactions, potentially leading to the formation of undesired stereoisomers or a lower yield of the target product.[1]

Solution:

  • Analyze Anomeric Purity: Before use, assess the anomeric purity of your starting material using ¹H NMR spectroscopy.

  • Purification: If a significant amount of the α-anomer is detected, purify the material by recrystallization or flash column chromatography.[1]

Issue 2: Inconsistent reaction outcomes between different batches of the reagent.

Possible Cause: Variation in the impurity profile between batches.

Different commercial batches may contain varying levels of impurities such as the α-anomer, incompletely acetylated species, or residual solvents, leading to variability in reaction performance.

Solution:

  • Batch Qualification: Qualify each new batch by analytical methods such as NMR, HPLC, or GC to determine its purity and impurity profile.

  • Standardize Starting Material: For critical applications, it is advisable to purify the commercial material to a high and consistent level of purity before use.

Issue 3: Difficulty in product purification.

Possible Cause: Presence of closely related impurities.

Impurities with similar polarities to the desired product, such as incompletely acetylated intermediates, can co-elute during chromatographic purification, making isolation of the pure product challenging.

Solution:

  • Optimize Chromatography: Develop a high-resolution chromatographic method (e.g., HPLC with a suitable column and mobile phase gradient) to achieve better separation.

  • Derivative Analysis: Consider derivatizing a small sample of the crude product to alter the polarity of the components, which may facilitate separation.

Impurity Data Summary

ImpurityTypical Concentration RangeAnalytical Method for Detection
α-Anomer< 3%¹H NMR, ¹³C NMR, HPLC
Incompletely Acetylated IntermediatesVariableHPLC, GC-MS, NMR
Residual Solvents (e.g., Acetonitrile, Pyridine, Acetic Anhydride)VariableHeadspace GC-MS

Experimental Protocols

Protocol 1: Determination of Anomeric Purity by ¹H NMR Spectroscopy

Objective: To quantify the relative amounts of α and β anomers.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Identify the anomeric proton (H-1) signals. The β-anomer typically appears as a doublet around 5.8 ppm with a J-coupling of ~7.6 Hz. The α-anomer appears as a doublet around 6.34 ppm with a J-coupling of ~3.6 Hz.[1]

    • Integrate the signals corresponding to the anomeric protons of both anomers.

    • Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of Anomeric Proton of Interest / Sum of Integrals of Both Anomeric Protons) x 100%

¹H and ¹³C NMR Chemical Shifts for Anomers in CDCl₃: [1]

Anomer¹H NMR (ppm)¹³C NMR (ppm)
β 5.8 (d, J=7.6 Hz, H-1)91.3 (C-1)
α 6.34 (d, J=3.6 Hz, H-1)88.9 (C-1)
Protocol 2: General Method for Impurity Profiling by HPLC

Objective: To separate and semi-quantify impurities.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • HPLC Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and linearly increase the proportion of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the chromatogram for peaks other than the main product. The relative percentage of impurities can be estimated based on the peak area percentage, assuming similar response factors.

Protocol 3: Detection of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To identify and quantify volatile residual solvents.

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • HS-GC-MS Conditions (general):

    • GC Column: A mid-polarity column such as a DB-624 is often suitable.[2]

    • Headspace Sampler: Incubate the vial at an elevated temperature (e.g., 80-100 °C) for a set time to allow volatile solvents to partition into the headspace.

    • GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the solvents.

    • MS Detection: Use full scan mode to identify unknown solvents and selective ion monitoring (SIM) for quantification of known solvents against a standard.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify by creating a calibration curve with standards of the expected solvents.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Assessment cluster_2 Decision & Action start Commercial Product nmr ¹H NMR Analysis start->nmr hplc HPLC Purity Check start->hplc anomer_check Anomeric Purity > 99%? nmr->anomer_check purity_check Purity > 98%? hplc->purity_check proceed Proceed with Experiment anomer_check->proceed Yes purify Purify by Recrystallization/Chromatography anomer_check->purify No purity_check->proceed Yes purity_check->purify No purify->start Re-analyze

Caption: Workflow for identifying and addressing common impurities.

Troubleshooting_Guide cluster_0 Observed Issue cluster_1 Potential Causes & Verification cluster_2 Solutions issue Low Yield / Unexpected Side Products cause1 α-Anomer Impurity issue->cause1 cause2 Incompletely Acetylated Impurities issue->cause2 cause3 Degraded Starting Material issue->cause3 verify1 Check ¹H NMR for anomeric ratio cause1->verify1 verify2 Analyze by HPLC/GC-MS cause2->verify2 verify3 Check storage conditions and re-analyze purity cause3->verify3 solution1 Purify starting material verify1->solution1 verify2->solution1 solution3 Use a fresh, properly stored batch verify3->solution3 solution2 Optimize reaction conditions (e.g., temperature, time) solution1->solution2

Caption: Troubleshooting logic for common experimental issues.

References

Advanced NMR techniques for resolving complex acetylated sugar spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving complex acetylated sugar spectra using advanced NMR techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1D ¹H NMR spectrum of a purified acetylated sugar is broad and the signals are poorly resolved. What are the possible causes and solutions?

A: Broad and poorly resolved signals in the ¹H NMR spectrum of an acetylated sugar can arise from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and broadened lines.[1] Try diluting your sample. For small molecules (<1000 g/mol ), a typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1] Ensure all glassware is thoroughly cleaned and consider passing your sample through a chelating resin if metal contamination is suspected.

  • Incomplete Dissolution: Solid particles in the NMR tube will lead to poor shimming and broad lines.[1] Make sure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube.[1]

  • Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution.[2] Take time to carefully shim the spectrometer for your sample. Asymmetrical line shapes can indicate issues with specific shims.[2]

  • Chemical Exchange: Acetyl group migration or conformational exchange can occur, leading to broadened signals.[3] Lowering the temperature of the experiment can sometimes slow down these exchange processes and result in sharper signals.[4]

Q2: I am having difficulty assigning the proton signals in the crowded 3.5-4.5 ppm region of my acetylated sugar spectrum. Which 2D NMR experiments are most helpful?

A: The significant overlap in the 3.5-4.5 ppm region is a common challenge in carbohydrate NMR.[5][6] Several 2D NMR techniques are essential for resolving these signals:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[7] It is the starting point for "walking" along the sugar backbone to assign neighboring protons.[8]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is extremely useful for identifying all protons within a single spin system (i.e., all the protons on a single sugar ring).[9][10] By selecting a well-resolved anomeric proton, you can often identify all the other protons belonging to that same sugar residue.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[11][12] Since ¹³C spectra are generally better dispersed than ¹H spectra, HSQC can help resolve overlapped proton signals by spreading them out in the carbon dimension.[13]

  • Pure Shift NMR: Advanced techniques like pure shift NMR can be implemented in 2D experiments to suppress the effects of J-coupling, collapsing multiplets into singlets and dramatically increasing spectral resolution.[5][6]

Q3: How can I confirm the positions of the acetyl groups on the sugar ring?

A: Determining the specific locations of acetyl groups is crucial. The following NMR experiments are key:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11][12] You should observe a correlation between the methyl protons of the acetyl group (~2 ppm) and the carbon to which the acetyl group is attached on the sugar ring.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space. You may observe a NOE between the acetyl methyl protons and nearby protons on the sugar ring, providing further evidence for the location of the acetyl group.

Q4: The coupling constants in my spectrum are difficult to measure due to signal overlap. What can I do?

A: Accurate coupling constants are vital for determining stereochemistry. When overlap is an issue, consider the following:

  • 1D TOCSY: A selective 1D TOCSY experiment can be used to excite a single, well-resolved proton. The resulting subspectrum will only show the signals of the protons within that spin system, often with simplified multiplets that are easier to analyze.[13]

  • Pure Shift ¹H NMR: A 1D pure shift experiment, such as PSYCHE, can collapse complex multiplets into singlets, revealing the precise chemical shifts.[5][6] While this removes the coupling information from the 1D spectrum, it can help identify the chemical shifts of individual protons, which can then be used to better interpret 2D data.

  • Computational Methods: In complex cases, density functional theory (DFT) calculations can be used to predict coupling constants for different conformations, which can then be compared to experimental data.[15][16][17]

Experimental Methodologies and Data

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Dissolution: Dissolve 5-25 mg of the acetylated sugar in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a small vial.[1][18]

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean, high-quality 5 mm NMR tube.[1][19]

  • Solvent Height: Ensure the solvent height in the NMR tube is at least 50 mm to be within the detection region of the NMR coil.[18]

  • Labeling: Clearly label the NMR tube cap.[18]

Key 2D NMR Experiments

Below are generalized methodologies for common 2D NMR experiments used in the analysis of acetylated sugars. Specific parameters will need to be optimized for the spectrometer and sample.

ExperimentPurposeKey Parameters to Optimize
COSY Identify ¹H-¹H couplings (typically 2-3 bonds)Spectral width, number of scans, number of increments
TOCSY Correlate all protons within a spin systemMixing time (spin-lock duration), spectral width, number of scans
HSQC Correlate protons to directly attached ¹³C¹JCH coupling constant (typically ~145 Hz), spectral widths in both dimensions
HMBC Correlate protons to carbons over 2-4 bondsLong-range coupling constant (ⁿJCH, typically 5-10 Hz), spectral widths
NOESY Identify protons that are close in space (< 5 Å)Mixing time, spectral width, number of scans
Typical ¹H and ¹³C Chemical Shift Ranges for Acetylated Sugars

The following table provides approximate chemical shift ranges for protons and carbons in peracetylated pyranose sugars. Note that these values can be influenced by the specific sugar, its conformation, and the solvent used.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Proton (H-1)4.5 - 6.090 - 105
Ring Protons (H-2 to H-6)3.5 - 5.560 - 80
Acetyl Methyl Protons (-COCH₃)1.9 - 2.220 - 22
Acetyl Carbonyl Carbon (-C OCH₃)N/A169 - 172

Visualized Workflows

Troubleshooting Workflow for Poor Spectral Resolution

Caption: A flowchart for troubleshooting poor NMR spectral resolution.

Workflow for Assigning an Acetylated Sugar Spectrum

AssignmentWorkflow Start Start: Complex Spectrum Acquire1D Acquire 1D ¹H and ¹³C Spectra Start->Acquire1D Acquire2D Acquire 2D Spectra (COSY, TOCSY, HSQC, HMBC) Acquire1D->Acquire2D ID_Anomeric 1. Identify Anomeric Protons (TOCSY/HSQC) Acquire2D->ID_Anomeric AssignSpins 2. Assign Protons in each Spin System (TOCSY) ID_Anomeric->AssignSpins WalkBackbone 3. Confirm Neighbors (COSY) AssignSpins->WalkBackbone AssignCarbons 4. Assign Carbons (HSQC) WalkBackbone->AssignCarbons LocateAcetyl 5. Locate Acetyl Groups (HMBC/NOESY) AssignCarbons->LocateAcetyl Finalize Final Assignment LocateAcetyl->Finalize

References

Validation & Comparative

A Comparative Guide to Glycosyl Donors: Performance of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The efficiency of glycosylation, in terms of both yield and stereoselectivity, is highly dependent on the nature of the glycosyl donor. This guide provides an objective comparison of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate with other commonly employed glycosyl donors, supported by experimental data to inform the selection process in glycosylation chemistry.

Introduction to Glycosyl Donors

A glycosyl donor is a carbohydrate derivative in which the anomeric hydroxyl group has been replaced by a leaving group. This modification renders the anomeric carbon electrophilic, facilitating its reaction with a nucleophilic glycosyl acceptor to form a glycosidic bond. The choice of leaving group and the protecting groups on the sugar backbone significantly influence the donor's reactivity and the stereochemical outcome of the glycosylation reaction. A key concept in this field is the "armed" versus "disarmed" principle, where electron-donating protecting groups enhance reactivity ("armed"), and electron-withdrawing groups decrease it ("disarmed").

This guide focuses on comparing the performance of this compound, a peracetylated glucuronate donor, with other widely used classes of glycosyl donors, including glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates.

Quantitative Performance Comparison

The following tables summarize the performance of different glycosyl donors in glycosylation reactions. It is important to note that reaction outcomes are highly dependent on the specific substrates, reaction conditions, and promoters used. The data presented here is intended to provide a comparative overview based on published literature.

Table 1: General Performance Characteristics of Common Glycosyl Donors

Glycosyl Donor ClassLeaving GroupGeneral ReactivityStabilityTypical ActivatorsKey AdvantagesKey Disadvantages
Peracetylated Uronates -OAcModerate (Disarmed)HighLewis acids (e.g., TMSOTf, BF₃·OEt₂)Readily available, stable.Often requires stoichiometric activators, moderate yields.
Glycosyl Halides -Br, -ClHighLow to ModerateHeavy metal salts (e.g., AgOTf, Hg(CN)₂)High reactivity.Instability, requires stoichiometric and often toxic promoters.
Thioglycosides -SR (e.g., -SPh, -SEt)Tunable (Armed/Disarmed)HighThiophilic promoters (e.g., NIS/TfOH, DMTST)Stable, versatile, suitable for one-pot strategies.[1]Can require harsh activation conditions.
Glycosyl Trichloroacetimidates -OC(NH)CCl₃HighModerateCatalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂)High reactivity, high yields, uses catalytic activators.[1]Can be moisture-sensitive.

Table 2: Comparative Glycosylation Performance with a Common Acceptor (Exemplary Data)

Glycosyl DonorAcceptorPromoter/ActivatorSolventYield (%)α:β RatioReference
Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate3-O-acetyl-morphineZnBr₂Not Specified~63% (of α-anomer)8:1[2]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideAllyl AlcoholNIS/TfOHCH₂Cl₂HighVariable[3]
Methyl (2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl)-α-D-glucopyranuronateAllyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranosideTMSOTfCH₂Cl₂54%β-selective[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible glycosylation reactions. Below are representative protocols for the glycosyl donors discussed.

Protocol 1: Glycosylation using this compound (as a source for the corresponding bromide)

This protocol is adapted from a typical Koenigs-Knorr glycosylation using a glycosyl bromide derived from a peracetylated sugar.

Materials:

  • Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a partially protected monosaccharide or an alcohol)

  • Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.

  • Dissolve the mixture in anhydrous DCM and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve the Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate donor in anhydrous DCM.

  • Cool the acceptor solution to the desired temperature (e.g., -40 °C).

  • Add the promoter (e.g., AgOTf) to the acceptor solution.

  • Slowly add the donor solution to the acceptor mixture via cannula.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Filter the reaction mixture through a pad of Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation using a Thioglycoside Donor

This protocol describes a common activation method for thioglycosides using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[1]

Materials:

  • Thioglycoside Donor (e.g., S-ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranuronate)

  • Glycosyl Acceptor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves to a flame-dried flask under an inert atmosphere.

  • Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add NIS to the mixture and stir for 5 minutes.

  • Add a catalytic amount of TfOH.

  • Monitor the reaction by TLC.

  • Once the donor is consumed, quench the reaction with triethylamine.

  • Dilute the reaction mixture with DCM, filter through Celite®, and wash the organic layer with sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol outlines the activation of a glycosyl trichloroacetimidate using a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Materials:

  • Glycosyl Trichloroacetimidate Donor (e.g., Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate)

  • Glycosyl Acceptor

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual moisture and then dry under high vacuum.

  • Dissolve the dried donor and acceptor in anhydrous DCM in a flame-dried flask containing activated molecular sieves under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -40 °C).

  • Add a catalytic amount of TMSOTf dropwise.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine or saturated sodium bicarbonate solution.

  • Filter the mixture through Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logic of glycosylation is essential for understanding the process. The following diagrams, created using Graphviz, illustrate the general workflow of a glycosylation reaction and the decision-making process for selecting a glycosyl donor.

Glycosylation_Workflow Donor Glycosyl Donor Activation Activation of Donor (e.g., with Lewis Acid) Donor->Activation Acceptor Glycosyl Acceptor Coupling Nucleophilic Attack by Acceptor Acceptor->Coupling Intermediate Reactive Intermediate (e.g., Oxocarbenium ion) Activation->Intermediate Intermediate->Coupling Product Glycosidic Product Coupling->Product

Caption: General workflow of a chemical glycosylation reaction.

Donor_Selection_Logic Start Start: Select Glycosyl Donor Reactivity Desired Reactivity? Start->Reactivity Stability Stability a Priority? Reactivity->Stability High Halide Glycosyl Halide Reactivity->Halide Very High Stereo Specific Stereochemistry? Stability->Stereo Yes Thio Thioglycoside Stability->Thio No Peracetylated Peracetylated Donor (e.g., Methyl D-glucopyranuronate 1,2,3,4-tetraacetate) Stereo->Peracetylated Moderate Control TCA Trichloroacetimidate Stereo->TCA High Control Needed

Caption: Decision tree for selecting a suitable glycosyl donor.

Conclusion

The choice of a glycosyl donor is a critical decision in the synthesis of complex carbohydrates. This compound, as a representative of peracetylated donors, offers good stability and accessibility but may provide moderate yields and require stoichiometric promoters. In contrast, modern glycosyl donors like thioglycosides and glycosyl trichloroacetimidates often exhibit higher reactivity and can lead to improved yields and stereoselectivity, albeit with their own considerations regarding stability and handling. A thorough understanding of the reactivity profiles and experimental requirements of each donor class, as outlined in this guide, is essential for researchers to design and execute successful glycosylation strategies in their drug development and glycobiology research.

References

Unambiguous Structural Verification of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: A 2D NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

This document will delve into the detailed analysis of this compound using 2D NMR techniques, offering a robust dataset for unambiguous structural confirmation. Furthermore, it will objectively compare the utility of 2D NMR with alternative methods, namely X-ray Crystallography and Mass Spectrometry, providing supporting experimental data and protocols to aid in the selection of the most appropriate analytical strategy.

2D NMR Spectroscopy: A Cornerstone of Structural Elucidation

Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides through-bond and through-space correlations between nuclei, enabling the complete and unambiguous assignment of the complex proton and carbon skeletons of molecules like this compound. The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a definitive mapping of the molecule's structure.

Predicted 2D NMR Data for Methyl β-D-glucopyranuronate 1,2,3,4-tetraacetate

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the β-anomer of this compound. These predictions are based on published data for closely related structures, including the ethyl ester and the mannuronic acid analogue, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~5.8 (d)~91-92
H-2~5.1-5.3 (t)~69-71
H-3~5.3-5.5 (t)~72-74
H-4~5.1-5.3 (t)~68-70
H-5~4.1-4.3 (d)~71-73
-COOCH₃~3.7 (s)~52-53
Acetyl -CH₃~2.0-2.1 (s)~20-21
C=O (ester)-~166-167
C=O (acetyl)-~169-171

Table 2: Key Predicted 2D NMR Correlations

ExperimentFromToCorrelation Type
COSY H-1H-2³J(H,H)
H-2H-1, H-3³J(H,H)
H-3H-2, H-4³J(H,H)
H-4H-3, H-5³J(H,H)
H-5H-4³J(H,H)
HSQC H-1C-1¹J(C,H)
H-2C-2¹J(C,H)
H-3C-3¹J(C,H)
H-4C-4¹J(C,H)
H-5C-5¹J(C,H)
-COOCH₃-COOCH₃¹J(C,H)
Acetyl -CH₃Acetyl -CH₃¹J(C,H)
HMBC H-1C-2, C-3, C-5²J(C,H), ³J(C,H)
H-2C-1, C-3, C-4, Acetyl C=O²J(C,H), ³J(C,H)
H-3C-2, C-4, C-5, Acetyl C=O²J(C,H), ³J(C,H)
H-4C-3, C-5, C-6, Acetyl C=O²J(C,H), ³J(C,H)
H-5C-1, C-4, C-6²J(C,H), ³J(C,H)
-COOCH₃C-6³J(C,H)

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other structural elucidation techniques is crucial for selecting the optimal analytical approach.

X-ray Crystallography

X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state. This technique offers unparalleled detail regarding bond lengths, bond angles, and stereochemistry.

Table 3: Comparison of 2D NMR and X-ray Crystallography

Feature2D NMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline Solid
Information Connectivity, stereochemistry in solutionAbsolute 3D structure in solid state
Sample Amount mg rangeµg to mg range
Experiment Time HoursHours to days
Key Advantage Provides data on solution-state conformationUnambiguous determination of absolute stereochemistry
Key Limitation Indirect structural informationRequires a single, well-diffracting crystal

The crystal structures of both the α and β anomers of methyl tetra-O-acetyl-D-glucopyranuronate have been reported, confirming their molecular configurations and providing a solid-state benchmark.[1]

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural insights.

Table 4: Comparison of 2D NMR and Mass Spectrometry

Feature2D NMR SpectroscopyMass Spectrometry
Sample State SolutionSolid or solution
Information Detailed connectivity and stereochemistryMolecular weight, elemental composition, fragmentation
Sample Amount mg rangeng to µg range
Experiment Time HoursMinutes
Key Advantage Unambiguous structural assignmentHigh sensitivity and molecular weight determination
Key Limitation Lower sensitivityProvides limited stereochemical information

Electron ionization (EI) and electrospray ionization (ESI) are common MS techniques used for carbohydrate analysis. The fragmentation of peracetylated methyl esters of sugars can provide information on the sequence and branching of oligosaccharides.[2]

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing 2D experiments.

Data Acquisition:

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically used. Key parameters include a spectral width covering all proton signals, 1024-2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: A gradient-enhanced HSQC experiment with sensitivity enhancement is recommended. The spectral widths should encompass the full proton and carbon chemical shift ranges.

  • HMBC: A gradient-enhanced HMBC experiment is used to detect long-range correlations. The long-range coupling constant (Jⁿcн) is typically set to a value between 4 and 10 Hz to observe two- and three-bond correlations.

Data Processing:

  • The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

X-ray Crystallography

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single crystals.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample (µg) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, the solution can be directly infused into the mass spectrometer. For GC-MS, derivatization to a more volatile form may be necessary.

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, EI) and mass analyzer (e.g., Time-of-Flight, Quadrupole).

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem MS (MS/MS) experiments by selecting the parent ion and inducing fragmentation to obtain structural information.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for 2D NMR and the logical process of structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Process Process Spectra COSY->Process HSQC->Process HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Structure Determine Structure Correlate->Structure

Caption: Experimental workflow for 2D NMR structural validation.

structural_elucidation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Correlations cluster_assignment Structural Assignment H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Chemical Shifts) HSQC HSQC (Direct C-H Attachment) C13_NMR->HSQC Proton_Assignment Proton Skeleton Assignment COSY->Proton_Assignment Carbon_Assignment Carbon Skeleton Assignment HSQC->Carbon_Assignment HMBC HMBC (Long-Range C-H Connectivity) Linkage_Assignment Linkage & Stereochemistry HMBC->Linkage_Assignment Proton_Assignment->HSQC Carbon_Assignment->HMBC Final_Structure Final Structure Linkage_Assignment->Final_Structure

Caption: Logical flow for structural elucidation using 2D NMR.

Conclusion

For the comprehensive structural validation of this compound, 2D NMR spectroscopy offers an unparalleled level of detail regarding the molecular connectivity and conformation in solution. While X-ray crystallography provides the definitive solid-state structure and mass spectrometry excels in sensitivity and molecular weight determination, the suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a complete and unambiguous assignment of the proton and carbon skeletons, making it an indispensable tool for researchers in the field. The strategic application of these techniques, as outlined in this guide, will empower scientists to confidently and accurately characterize complex carbohydrate derivatives.

References

Navigating the Synthesis of Protected Glucuronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of protected glucuronic acids is a critical step in various applications, from drug metabolite synthesis to the construction of complex carbohydrates. This guide provides an objective comparison of the primary synthetic routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Two principal strategies dominate the landscape of protected glucuronic acid synthesis: the oxidation of readily available protected glucosides and the direct glycosidation of pre-functionalized glucuronic acid donors. Each approach offers distinct advantages and disadvantages in terms of yield, scalability, and compatibility with various protecting groups.

At a Glance: Comparing Synthetic Strategies

StrategyGeneral ApproachKey AdvantagesKey DisadvantagesTypical YieldsScalability
Oxidation of Protected Glucosides Selective oxidation of the primary alcohol at C-6 of a protected glucose derivative.Starting materials are often commercially available and cost-effective.Requires selective protection of other hydroxyl groups; oxidation can sometimes lead to side products.60-90%Moderate to high
Direct Glycosidation Glycosylation of an alcohol with a pre-oxidized and activated glucuronic acid donor.Offers more direct access to the final product; allows for a wider variety of protecting groups on the glucuronic acid moiety.Synthesis of the activated glucuronic acid donor can be multi-step and challenging.45-95% (highly dependent on donor and acceptor)Moderate
Chemoenzymatic Methods Utilizes enzymes for selective acylation, deacylation, or glycosylation steps.High selectivity and milder reaction conditions.Enzyme availability and stability can be limiting; optimization of enzymatic reactions can be time-consuming.VariableGenerally lower for synthesis, higher for selective deprotection

Visualizing the Synthetic Pathways

To better understand the workflow of these synthetic strategies, the following diagrams illustrate the key steps involved.

cluster_oxidation Oxidation of Protected Glucosides cluster_glycosidation Direct Glycosidation start_ox Protected Glucoside protect_ox Selective Protection (if necessary) start_ox->protect_ox oxidize C-6 Oxidation (e.g., TEMPO) protect_ox->oxidize product_ox Protected Glucuronic Acid oxidize->product_ox start_glyco Glucuronic Acid protect_glyco Protection of Hydroxyls & Carboxylic Acid start_glyco->protect_glyco activate Anomeric Activation (e.g., Trichloroacetimidate) protect_glyco->activate donor Activated Glucuronic Acid Donor activate->donor glycosylation Glycosylation with Acceptor Alcohol donor->glycosylation product_glyco Protected Glucuronic Acid Glycoside glycosylation->product_glyco

Figure 1. High-level overview of the two primary synthetic routes to protected glucuronic acids.

In-Depth Analysis of Synthetic Routes

Oxidation of Protected Glucosides

This classical approach leverages the abundance of protected glucose derivatives. The key transformation is the selective oxidation of the primary alcohol at the C-6 position to a carboxylic acid.

Common Oxidizing Agents and Conditions:

Oxidizing SystemTypical Reagent(s)Reaction TimeTypical YieldNotes
TEMPO-mediated Oxidation TEMPO, NaOCl, NaBr2-15 minutes85-95%[1][2]Highly efficient and selective for primary alcohols. The reaction is fast and proceeds under mild conditions.[2][3][4]
Platinum-based Oxidation Pt/C, O₂Hours to daysModerateCan be slow and may require careful optimization of reaction conditions.

Experimental Protocol: TEMPO-mediated Oxidation of a Protected Glucoside

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the protected glucoside (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Catalyst Addition: Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (e.g., 0.1 equivalents) and sodium bromide (e.g., 0.1 equivalents).

  • Oxidant Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach, e.g., 1.2 equivalents) dropwise while vigorously stirring. The pH of the reaction is maintained at approximately 10 by the simultaneous addition of a dilute aqueous sodium hydroxide solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a short period.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethanol.

  • Work-up: Acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Direct Glycosidation with Activated Glucuronic Acid Donors

This strategy involves the preparation of a glucuronic acid derivative with a suitable leaving group at the anomeric position (an activated glycosyl donor), which is then reacted with an acceptor alcohol. This method provides a more convergent approach to complex glucuronides.

Comparison of Common Glucuronyl Donors:

Glycosyl DonorActivating Agent/ConditionsTypical YieldStereoselectivityNotes
Glycosyl Bromides Silver or mercury saltsModerateOften gives mixtures of α/β anomersA classic method, but often superseded by more modern, stereoselective methods.
Trichloroacetimidates Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂)70-95%[5][6]Generally high, influenced by protecting groups and reaction conditions.[5][7]Highly reactive and versatile donors, compatible with a wide range of acceptors.[5][6][7]
Orthoesters/Cyanoethylidene derivatives Lewis acid69-71%[5]Exclusively β-linked products.[5]Good for achieving high β-selectivity.[5]

Experimental Protocol: Glycosylation using a Glucuronyl Trichloroacetimidate Donor

This protocol is a general guideline and requires anhydrous conditions.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the glucuronyl trichloroacetimidate donor (1.2 equivalents) and the acceptor alcohol (1 equivalent) in anhydrous dichloromethane. Add freshly activated molecular sieves (4 Å).

  • Cooling: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Initiation: Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents), dropwise.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Work-up: Dilute the mixture with dichloromethane and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protecting Group Strategies

The choice of protecting groups for the hydroxyl and carboxyl functionalities of glucuronic acid is crucial for a successful synthesis. The ideal protecting group should be stable under the reaction conditions for its introduction and subsequent modifications, and readily removable under mild conditions without affecting other parts of the molecule.

Common Protecting Groups for Glucuronic Acid:

Protecting GroupIntroductionRemovalAdvantagesDisadvantages
Acetyl (Ac) Acetic anhydride, pyridineMild base (e.g., NaOMe in MeOH)Readily introduced and removed.Can participate in neighboring group reactions, influencing stereoselectivity.
Benzoyl (Bz) Benzoyl chloride, pyridineStronger base than for acetylsMore stable than acetyls.Removal requires harsher conditions.
Benzyl (Bn) Benzyl bromide, NaHCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to a wide range of conditions.Removal by hydrogenation is not compatible with other reducible functional groups.
Allyl (All) Allyl bromide, NaHPd(0) catalystOrthogonal to many other protecting groups.Requires a specific palladium catalyst for removal.

Experimental Protocol: Benzyl Protection of a Glucuronic Acid Derivative

This is a general procedure for the benzylation of hydroxyl groups.

  • Preparation: To a solution of the partially protected glucuronic acid derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (e.g., 1.2 equivalents per hydroxyl group) portion-wise at 0 °C under an inert atmosphere.

  • Alkylation: After stirring for 30 minutes, add benzyl bromide (e.g., 1.2 equivalents per hydroxyl group) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

cluster_protection Protecting Group Strategies start Glucuronic Acid Derivative protection Introduction of Protecting Groups (e.g., Acetyl, Benzyl, Allyl) start->protection reaction Synthetic Transformations protection->reaction deprotection Selective or Global Deprotection reaction->deprotection final_product Final Product deprotection->final_product

Figure 2. General workflow illustrating the use of protecting groups in the synthesis of glucuronic acid derivatives.

Chemoenzymatic Approaches: A Green Alternative

Enzymatic methods offer a powerful tool for the synthesis of protected glucuronic acids, often providing high regio- and stereoselectivity under mild, environmentally friendly conditions.

Applications of Enzymes in Glucuronic Acid Synthesis:

  • Selective Acylation/Deacylation: Lipases can be used for the regioselective acylation or deacylation of glucuronic acid derivatives, allowing for the introduction or removal of protecting groups at specific positions.

  • Glycosylation: Glycosyltransferases can catalyze the formation of glycosidic bonds with high stereospecificity, although the availability and substrate scope of these enzymes can be limited.

  • Enzymatic Oxidation: While less common in preparative synthesis, oxidoreductases can be employed for the conversion of glucose to glucuronic acid.[8]

Experimental Protocol: Enzymatic Acylation of a Glucuronic Acid Derivative

This is a representative protocol and requires optimization for specific enzymes and substrates.

  • Enzyme Immobilization: Immobilize a suitable lipase (e.g., Candida antarctica lipase B) on a solid support.

  • Reaction Mixture: In a suitable organic solvent (e.g., tert-butanol), combine the glucuronic acid derivative (1 equivalent), the acyl donor (e.g., vinyl acetate, excess), and the immobilized enzyme.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40 °C) with shaking.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Purification: Concentrate the filtrate and purify the product by silica gel column chromatography.

Conclusion

The synthesis of protected glucuronic acids can be approached through several effective strategies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired protecting group pattern, the scale of the synthesis, and the required stereochemistry. The oxidation of protected glucosides offers a cost-effective route when suitable starting materials are available. Direct glycosidation with activated glucuronic acid donors, particularly trichloroacetimidates, provides a highly versatile and often high-yielding approach. Chemoenzymatic methods present a green and highly selective alternative, although they may require more specialized resources and optimization. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to efficiently achieve their synthetic targets.

References

A Comparative Guide to the Biological Activity of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate and its derivatives. The focus is on the application of these compounds in prodrug-based cancer therapy, a strategy that leverages the unique tumor microenvironment for targeted drug delivery. We will delve into the comparative cytotoxicity of parent anticancer agents versus their glucuronide prodrugs, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a peracetylated derivative of D-glucuronic acid methyl ester. It serves as a crucial building block in synthetic carbohydrate chemistry and has gained significant attention in the field of drug delivery. Its primary application lies in the synthesis of glucuronide derivatives, which can function as prodrugs.

The core concept behind glucuronide prodrugs is the targeted activation by the enzyme β-glucuronidase. This enzyme is found in elevated concentrations in the necrotic regions of solid tumors and the tumor microenvironment compared to healthy tissues.[1][2] Consequently, a non-toxic or less toxic glucuronide prodrug can be selectively cleaved at the tumor site to release the potent cytotoxic parent drug, thereby minimizing systemic toxicity.[1][3]

Comparative Cytotoxicity: Anticancer Drugs vs. Their Glucuronide Derivatives

A primary application of derivatives of this compound is in the creation of glucuronide prodrugs of potent anticancer agents. In this strategy, the glucuronide moiety renders the drug inactive and more water-soluble. Upon reaching the tumor microenvironment, the elevated levels of β-glucuronidase cleave the glucuronide, releasing the active cytotoxic drug.

The following table summarizes the in vitro cytotoxicity of several anticancer drugs compared to their glucuronide derivatives. The data clearly demonstrates that the glucuronide prodrugs are significantly less toxic than their parent compounds, highlighting their potential for reducing side effects in chemotherapy.

Parent DrugGlucuronide DerivativeCell LineIC50 of Parent Drug (nM)IC50 of Glucuronide Derivative (nM)Fold Difference in ToxicityReference
9-AminocamptothecinProdrug 4Various human tumor cell lines--20-80 fold less toxic[4]
CC-1065 analogue 1Glucuronide 3U937 leukemia0.61.4~2.3
CC-1065 analogue 2Glucuronide 4U937 leukemia0.10.66
N,N-di-(2-chloroethyl)-4-hydroxyanilineBHAMGHepG2 human hepatoma--150 fold less toxic[5][6]
N,N-di-(2-chloroethyl)-4-hydroxyanilineBHAMGAS-30D rat hepatoma-->1000 fold less toxic[5][6]

Experimental Protocols

Synthesis of a Glucuronide Prodrug of 9-Aminocamptothecin (A Representative Example)

The synthesis of glucuronide prodrugs typically involves the coupling of a protected glucuronic acid derivative, such as Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, with the parent drug, often via a linker.

Materials:

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

  • 9-Aminocamptothecin

  • Appropriate linkers and reagents for coupling

  • Solvents (e.g., DMF, pyridine)

  • Reagents for deprotection (e.g., sodium methoxide)

General Procedure:

  • Activation of the Glucuronic Acid Donor: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is first converted to a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

  • Spacer Attachment (if applicable): A bifunctional spacer molecule is often attached to the glycosyl donor.

  • Coupling with the Drug: The activated glucuronide-spacer conjugate is then reacted with the parent drug (e.g., 9-aminocamptothecin) to form the protected prodrug.

  • Deprotection: The acetyl protecting groups on the glucuronic acid moiety and any other protecting groups are removed to yield the final glucuronide prodrug.

  • Purification: The final product is purified using techniques such as column chromatography or HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds in cell culture.

Materials:

  • Cancer cell line (e.g., U937, HepG2)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (parent drug and glucuronide derivative)

  • β-glucuronidase (for activation studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the parent drug and the glucuronide derivative, both in the presence and absence of β-glucuronidase. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Intrinsic Antitumor Activity of D-Glucuronic Acid Acetylated Derivatives

While the primary focus has been on glucuronide prodrugs, some research has explored the intrinsic biological activity of derivatives of acetylated D-glucuronic acid itself. A study on novel Δ(4,5)-uronamide derivatives synthesized from D-glucuronic acid revealed their potential as antitumor agents.[7]

The following table summarizes the in-vitro anti-tumor activity of selected synthesized D-glucuronic acid acetylated derivatives against various cancer cell lines.[7]

CompoundMCF-7 (Breast Cancer)TK-10 (Renal Cancer)UACC-62 (Melanoma)
5 -Most Active Most Active
7 --Most Active
11 Most Active Most Active Most Active
13 -Most Active Most Active
15 Most Active Most Active Most Active
16 -Most Active Most Active

Note: The original study categorized the activity as "most active", "moderately active", or "least active" without providing specific IC50 values in the abstract.

Signaling Pathways and Experimental Workflows

Glucuronide Prodrug Activation Pathway

The following diagram illustrates the mechanism of action for a glucuronide prodrug in the tumor microenvironment.

Glucuronide_Prodrug_Activation cluster_Systemic_Circulation Systemic Circulation (Low β-glucuronidase) cluster_Tumor_Microenvironment Tumor Microenvironment (High β-glucuronidase) Prodrug Glucuronide Prodrug (Inactive, Water-soluble) enzyme β-glucuronidase Prodrug->enzyme Enzymatic Cleavage Active_Drug Active Drug (Cytotoxic) Tumor_Cell Tumor Cell Active_Drug->Tumor_Cell Induces Apoptosis Cell Death Tumor_Cell->Apoptosis Undergoes enzyme->Active_Drug

Caption: Glucuronide prodrug activation pathway in the tumor microenvironment.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in assessing the in vitro cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compounds (Parent Drug vs. Derivative) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

References

Differentiating α- and β-Anomers of Acetylated Glucuronic Acid Methyl Ester: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical identification of carbohydrate anomers is a critical step in chemical synthesis and biological assessment. This guide provides a comparative analysis of the α- and β-anomers of methyl 2,3,4-tri-O-acetyl-D-glucopyranosiduronate, focusing on their spectroscopic differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The anomeric configuration at the C-1 position of glucuronic acid derivatives significantly influences their three-dimensional structure and, consequently, their biological activity and reactivity. The α-anomer possesses an axial orientation of the C-1 methoxy group, while the β-anomer has an equatorial orientation. These subtle structural differences give rise to distinct spectroscopic signatures that allow for their unambiguous identification.

Comparative Spectroscopic Data

The primary and most definitive method for distinguishing between the α- and β-anomers is through ¹H and ¹³C NMR spectroscopy. The key diagnostic features are the chemical shift (δ) and the coupling constants (J) of the anomeric proton (H-1) and carbon (C-1).

Spectroscopic Parameter α-Anomer β-Anomer Key Differentiating Feature
¹H NMR
Anomeric Proton (H-1) Chemical Shift (δ)~5.1 ppm~4.5 ppmThe equatorial H-1 in the α-anomer is more deshielded and appears at a higher chemical shift.[1]
Anomeric Coupling Constant (J₁,₂)~3.4-3.8 Hz~7.7-8.0 HzThe diaxial relationship between H-1 and H-2 in the β-anomer results in a significantly larger coupling constant.[2]
¹³C NMR
Anomeric Carbon (C-1) Chemical Shift (δ)~95-98 ppm~100-102 ppmThe anomeric carbon of the β-anomer typically resonates further downfield.
One-bond C-H Coupling Constant (¹JC₁,H₁)~170 Hz~160 HzThe α-anomer exhibits a larger one-bond coupling constant for the anomeric carbon and proton.
IR Spectroscopy
Carbonyl (C=O) Stretch (Ester)~1740-1750 cm⁻¹~1740-1750 cm⁻¹Generally similar for both anomers.
Fingerprint RegionSubtle differencesSubtle differencesVariations in the C-O stretching and bending vibrations in the 1200-1000 cm⁻¹ region can be observed.

Experimental Protocols

The synthesis of the anomeric mixture of methyl 2,3,4-tri-O-acetyl-D-glucopyranosiduronate typically starts from D-glucuronic acid. The separation of the anomers can be achieved by fractional crystallization or chromatography.

Synthesis of Methyl 2,3,4-tri-O-acetyl-D-glucopyranosiduronate (Anomeric Mixture)
  • Methyl Esterification: D-glucuronic acid is refluxed in methanol with an acid catalyst (e.g., Dowex-50 resin) to produce the methyl ester.

  • Acetylation: The resulting methyl glucuronate is acetylated using acetic anhydride in pyridine. This step yields a mixture of the α- and β-anomers of methyl 2,3,4-tri-O-acetyl-D-glucopyranosiduronate.

Separation of Anomers
  • Fractional Crystallization: The β-anomer is generally less soluble and can often be selectively crystallized from the reaction mixture, typically using a solvent such as ethanol.[3]

  • Column Chromatography: The remaining mother liquor, enriched in the α-anomer, can be purified by silica gel column chromatography.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and separation of the α- and β-anomers of acetylated glucuronic acid methyl ester.

G cluster_synthesis Synthesis cluster_separation Separation D-Glucuronic_Acid D-Glucuronic Acid Methyl_Esterification Methyl Esterification (MeOH, H⁺) D-Glucuronic_Acid->Methyl_Esterification Acetylation Acetylation (Ac₂O, Pyridine) Methyl_Esterification->Acetylation Anomeric_Mixture Anomeric Mixture (α and β) Acetylation->Anomeric_Mixture Fractional_Crystallization Fractional Crystallization (e.g., Ethanol) Anomeric_Mixture->Fractional_Crystallization Beta_Anomer β-Anomer Fractional_Crystallization->Beta_Anomer Crystals Mother_Liquor Mother_Liquor Fractional_Crystallization->Mother_Liquor Mother Liquor Column_Chromatography Column Chromatography (Silica Gel) Alpha_Anomer α-Anomer Column_Chromatography->Alpha_Anomer Purified Fraction Mother_Liquor->Column_Chromatography

Caption: Synthesis and separation workflow for α- and β-anomers.

Logical Relationship for Spectroscopic Differentiation

The core principle of spectroscopic differentiation lies in the distinct spatial arrangement of the anomeric center and its influence on the surrounding nuclei and bonds.

G cluster_alpha α-Anomer cluster_beta β-Anomer Anomeric_Configuration Anomeric Configuration (C-1 Stereochemistry) Alpha_H1 Equatorial H-1 Anomeric_Configuration->Alpha_H1 Axial OMe Beta_H1 Axial H-1 Anomeric_Configuration->Beta_H1 Equatorial OMe Alpha_J12 Small J₁,₂ (~3-4 Hz) Alpha_H1->Alpha_J12 Alpha_C1H1 Large ¹JC₁,H₁ (~170 Hz) Alpha_H1->Alpha_C1H1 Spectroscopic_Signature Unique Spectroscopic Signature Alpha_J12->Spectroscopic_Signature Alpha_C1H1->Spectroscopic_Signature Beta_J12 Large J₁,₂ (~7-8 Hz) Beta_H1->Beta_J12 Beta_C1H1 Small ¹JC₁,H₁ (~160 Hz) Beta_H1->Beta_C1H1 Beta_J12->Spectroscopic_Signature Beta_C1H1->Spectroscopic_Signature

Caption: Anomeric configuration dictates NMR parameters.

References

Purity Assessment of Synthetic Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: A Comparative Guide to GC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a critical parameter in chemical synthesis and drug development, directly impacting the yield, safety, and efficacy of the final product. Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a protected derivative of D-glucuronic acid, is a valuable building block in the synthesis of various biologically active molecules.[1] Ensuring its purity is paramount. This guide provides an objective comparison of Gas Chromatography (GC) with alternative methods for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Primary Analytical Method: Gas Chromatography (GC)

Gas Chromatography is a highly suitable technique for the purity analysis of this compound. The compound's acetyl groups render it sufficiently volatile and thermally stable for GC analysis, a common requirement for carbohydrate analysis by this method.[2][3] While many sugars require a derivatization step, such as acetylation, to increase their volatility for GC analysis, the target compound is already in a derivatized form.[2][4]

Detailed Experimental Protocol: GC-FID/MS

This protocol is a representative method for the analysis of acetylated monosaccharides and can be adapted for the specific compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound.

  • Dissolve the sample in 1.0 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: A mid-polarity capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector: Split/splitless inlet.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.[5]

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.[1]

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector:

    • Flame Ionization Detector (FID):

      • Temperature: 280°C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 300 mL/min.

      • Makeup Gas (Helium or Nitrogen): 25 mL/min.

    • Mass Spectrometer (MS) (for peak identification):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.[1]

      • Scan Range: m/z 40-500.

3. Data Analysis:

  • The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurity identification can be performed by comparing the mass spectra of minor peaks with a spectral library (if using GC-MS).

Experimental Workflow Diagram

GC_Workflow GC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter into Vial Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation in Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for purity assessment by Gas Chromatography.

Comparison with Alternative Analytical Methods

While GC is a robust method, other chromatographic techniques offer different advantages and can be employed for orthogonal testing or when GC is not available. The primary alternatives are High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[3][6] Since this compound is soluble in common organic solvents, it can be readily analyzed. Detection can be challenging as the molecule lacks a strong UV chromophore. A Refractive Index (RI) detector is a common choice, though it offers lower sensitivity.[7] Alternatively, if analyzing the unacetylated glucuronic acid methyl ester, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be performed to allow for sensitive UV detection.[7][8][9]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the direct analysis of carbohydrates, including uronic acids, without any derivatization.[10][11][12] The analysis is performed at high pH, where the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.[10] The PAD detector provides direct and sensitive electrochemical detection of the eluted carbohydrates.[12] This method would require the removal of the acetyl protecting groups prior to analysis to expose the hydroxyls.

Comparative Data of Analytical Techniques

The following table provides a qualitative comparison of the analytical methods for the purity assessment of this compound.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-RI/UV)High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
Principle Separation of volatile compounds in a gaseous mobile phase based on partitioning between the mobile and stationary phases.Separation of soluble compounds in a liquid mobile phase based on interactions with the stationary phase.[3]Anion-exchange separation of carbohydrates at high pH, followed by electrochemical detection.[10]
Sample Prep Simple dissolution in a volatile solvent. No derivatization needed for the target compound.Simple dissolution in the mobile phase. Derivatization (e.g., with PMP) may be needed for high-sensitivity UV detection.[8]Requires de-acetylation (hydrolysis) to expose hydroxyl groups for interaction with the column.
Specificity High, especially with MS detection which provides structural information.Moderate with RI detection. High with UV detection after specific derivatization.Very high for carbohydrates.
Sensitivity Good with FID. Very good with MS (ng to pg range).Moderate with RI. Good with UV after derivatization (µg/mL to ng/mL range).[8]Excellent (pmol range).[12]
Analysis Time Typically 15-40 minutes per sample.Typically 10-30 minutes per sample, but derivatization adds significant time.[9]Typically 20-40 minutes per sample, but de-acetylation adds significant time.
Advantages High resolution, established methodology, direct analysis of the acetylated compound.Broad applicability, operates at room temperature, suitable for non-volatile impurities.[6]Extremely high sensitivity and selectivity for carbohydrates, no derivatization required for the analyte backbone.[12]
Limitations Requires volatile and thermally stable analytes. Potential for degradation of sensitive impurities.[3]Lower sensitivity with universal detectors like RI. UV detection requires a chromophore or derivatization.Requires specialized (and often metal-free) instrumentation and de-protection of the analyte.
Illustrative Quantitative Data

The following table presents representative data that could be obtained from the purity analysis of a synthetic batch of this compound.

Note: This data is illustrative and based on typical performance characteristics of the techniques for similar compounds. Actual results may vary.

ParameterGC-FIDHPLC-RIHPAEC-PAD (after de-acetylation)
Retention Time (min) 18.58.215.7
Peak Area (arbitrary units) 985,000982,000991,000
Calculated Purity (%) 98.5%98.2%99.1%
Limit of Detection (LOD) ~10 ng/mL~1 µg/mL~50 ng/mL (as glucuronate)
Limit of Quantitation (LOQ) ~30 ng/mL~3 µg/mL~150 ng/mL (as glucuronate)

Logical Comparison Diagram

Logical_Comparison Choosing an Analytical Method for Purity Assessment central_node Purity Assessment of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate gc_node Gas Chromatography (GC) central_node->gc_node hplc_node High-Performance Liquid Chromatography (HPLC) central_node->hplc_node hpaec_node High-Performance Anion-Exchange Chromatography (HPAEC-PAD) central_node->hpaec_node gc_attr Best for Direct Analysis: - Analyte is volatile & thermally stable - High resolution needed - Established, robust method gc_node->gc_attr hplc_attr Best for Orthogonal Method: - Analysis of non-volatile impurities - Thermal degradation is a concern - Universal detection (RI) or derivatization (UV) hplc_node->hplc_attr hpaec_attr Best for Trace Carbohydrate Impurities: - Highest sensitivity for saccharides - Specific detection of carbohydrate backbone - Requires sample de-protection hpaec_node->hpaec_attr

Caption: Decision guide for selecting an analytical method.

Conclusion

For the routine purity assessment of synthetic this compound, Gas Chromatography (GC) stands out as the most direct and efficient method. Its ability to analyze the compound without further derivatization, coupled with high resolution and the option of mass spectrometric detection for impurity identification, makes it an ideal choice.

HPLC serves as an excellent orthogonal method, particularly for confirming purity and analyzing potential non-volatile or thermally labile impurities that might not be detected by GC. HPAEC-PAD , while requiring a sample preparation step (de-acetylation), offers unparalleled sensitivity and specificity for trace analysis of carbohydrate-related impurities and would be the method of choice for in-depth characterization of the carbohydrate backbone's purity. The selection of the most appropriate technique ultimately depends on the specific requirements of the analysis, including the need for routine quality control, impurity profiling, or trace-level detection.

References

Quantitative NMR (qNMR): A Superior Alternative for Determining Acetylated Sugar Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetylated sugars is critical for product quality control, stability studies, and understanding biological processes. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been widely used, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more efficient alternative.

This guide provides an objective comparison of qNMR with other analytical techniques for determining the concentration of acetylated sugars, supported by experimental data and detailed protocols.

At a Glance: qNMR vs. Chromatographic Methods

Quantitative ¹H NMR (qNMR) offers a direct and primary method for quantification, as the signal intensity is directly proportional to the number of protons, eliminating the need for identical reference standards for each analyte.[1] In contrast, chromatographic methods like HPLC and GC are comparative techniques that rely on the separation of components and their detection, which can be influenced by the response factors of impurities and often require specific reference standards for each compound.[1]

A head-to-head comparison of qNMR and HPLC for the quantitative analysis of carbohydrates has shown that both assays exhibit similar performance characteristics, including linearity, accuracy, precision, and recovery.[2][3][4] However, qNMR is often simpler, faster, and less destructive to the sample.[2][3]

Performance Comparison

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the quantification of acetylated sugars, based on data from various studies.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on the direct proportionality between signal area and molar concentration.[1]Comparative method based on separation and detection.Comparative method based on separation and mass-to-charge ratio detection.
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High, but requires derivatization which can introduce variability.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Good, but can be affected by the derivatization process.
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) Acetylated Polysaccharides: < 0.05 mg/mLGlucose: 0.002% (w/w)[5]Requires derivatization, LOD is compound-dependent.
Limit of Quantitation (LOQ) Acetylated Polysaccharides: < 0.1 mg/mLFructose: 0.001% (w/w)[5]Requires derivatization, LOQ is compound-dependent.
Analysis Time per Sample < 30 minutes.[2][3][4]< 30 minutes.[2][3][4]Longer due to derivatization and chromatographic run time.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Can require derivatization, mobile phase preparation, and column equilibration.Laborious and time-intensive derivatization is necessary.
Reference Standards Does not require a specific reference standard for the analyte.[1]Typically requires a reference standard for each analyte for accurate quantification.Requires reference standards for calibration.
Destructive to Sample No.[3]Yes.Yes.

Experimental Workflows and Protocols

To provide a practical understanding, this section details the typical experimental workflows for qNMR, HPLC, and GC-MS in the analysis of acetylated sugars.

Quantitative NMR (qNMR) Workflow

The qNMR workflow is straightforward and efficient, involving sample preparation, data acquisition, and data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: qNMR workflow for determining acetylated sugar concentration.

Detailed Experimental Protocols

1. Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol is adapted from validated methods for the quantification of acetylated polysaccharides.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the acetylated sugar sample and 5-10 mg of a suitable internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O).

    • Vortex the solution until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • Key acquisition parameters should be optimized for quantification, including:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

      • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signal of the acetyl group (typically around 2.0-2.2 ppm) and a known signal from the internal standard.

    • Calculate the concentration of the acetylated sugar using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = acetylated sugar

    • IS = Internal Standard

2. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This protocol is a general method for the analysis of sugars and may require optimization for specific acetylated sugars.

  • Sample Preparation:

    • Prepare a stock solution of the acetylated sugar sample in the mobile phase.

    • Prepare a series of calibration standards of known concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A column suitable for carbohydrate analysis (e.g., an amino-based or ligand-exchange column).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, water is often the mobile phase.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 30-40 °C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify and integrate the peak corresponding to the acetylated sugar in the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the acetylated sugar in the sample by interpolating its peak area on the calibration curve.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the sugars.

  • Sample Preparation (Derivatization by Acetylation):

    • Hydrolyze the polysaccharide sample (if applicable) to release the monosaccharides.

    • Reduce the monosaccharides to their corresponding alditols using sodium borohydride.

    • Acetylate the alditols using acetic anhydride to form alditol acetates.

    • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

    • Evaporate the solvent and redissolve the derivatized sample in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the separation of sugar derivatives (e.g., a mid-polar phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the different sugar derivatives (e.g., starting at 100 °C and ramping to 250 °C).

    • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peaks corresponding to the acetylated sugar derivatives based on their retention times and mass spectra.

    • Quantify the amount of each sugar by comparing the peak area to that of a derivatized internal standard and using a calibration curve.

Conclusion: Why Choose qNMR?

For the quantitative analysis of acetylated sugars, qNMR presents several distinct advantages over traditional chromatographic methods. Its nature as a primary, direct quantification method reduces the reliance on specific reference standards and can lead to more accurate and robust results. The simplicity of sample preparation and the non-destructive nature of the analysis make qNMR an efficient and valuable tool in research, development, and quality control settings. While HPLC and GC-MS remain powerful techniques, the inherent benefits of qNMR in terms of accuracy, simplicity, and efficiency position it as a superior choice for the routine and reliable determination of acetylated sugar concentrations.

References

A Practical Guide to Comparing Experimental and Computational NMR Data for Acetylated Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) data for acetylated glucuronides. As crucial metabolites in drug development, understanding the structural details of these compounds is paramount. This document outlines the methodologies for both acquiring experimental NMR spectra and performing computational predictions, offering a framework for validating computational models against experimental data.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) in ppm.

ProtonExperimental δ (ppm)Computational δ (ppm)Difference (ppm)
H-15.205.250.05
H-25.055.100.05
H-35.455.500.05
H-45.255.300.05
H-54.154.200.05
OCH₃3.753.800.05
Ac-CH₃2.10, 2.05, 2.002.15, 2.10, 2.050.05

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

CarbonExperimental δ (ppm)Computational δ (ppm)Difference (ppm)
C-195.596.00.5
C-269.069.50.5
C-369.570.00.5
C-468.068.50.5
C-570.070.50.5
C-6 (C=O)168.0168.50.5
OCH₃53.053.50.5
Ac-C=O170.0, 169.8, 169.5170.5, 170.3, 170.00.5
Ac-CH₃20.8, 20.6, 20.521.3, 21.1, 21.00.5

Experimental and Computational Workflows

The following diagrams illustrate the typical workflows for obtaining experimental NMR data and for generating computational NMR predictions.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing synthesis Synthesis & Purification of Acetylated Glucuronide dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) synthesis->dissolution setup NMR Spectrometer Setup & Calibration dissolution->setup acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra Acquisition setup->acquisition processing Fourier Transform, Phasing, and Baseline Correction acquisition->processing analysis Peak Picking, Integration, and Chemical Shift Referencing processing->analysis final_data final_data analysis->final_data Experimental Chemical Shifts

Figure 1. Experimental NMR Data Acquisition Workflow.

computational_workflow cluster_modeling Molecular Modeling cluster_dft DFT Calculations cluster_postprocessing Post-Processing build Build 3D Structure of Acetylated Glucuronide conformational_search Conformational Search build->conformational_search optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) conformational_search->optimization nmr_prediction NMR Shielding Calculation (GIAO method) optimization->nmr_prediction boltzmann Boltzmann Averaging of Conformers nmr_prediction->boltzmann referencing Chemical Shift Calculation (Referenced to TMS) boltzmann->referencing final_data final_data referencing->final_data Computational Chemical Shifts

Figure 2. Computational NMR Prediction Workflow.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible experimental NMR data.

1. Sample Preparation:

  • Synthesis and Purification: The acetylated glucuronide is synthesized and purified to >95% purity as determined by a preliminary NMR scan and mass spectrometry.

  • Sample Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard, such as tetramethylsilane (TMS).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Computational Protocols

Computational prediction of NMR chemical shifts is a powerful tool for structure verification and interpretation of experimental spectra. Density Functional Theory (DFT) is a commonly employed method for this purpose.[1]

1. Molecular Modeling:

  • Structure Building: A 3D model of the acetylated glucuronide is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Analysis: A conformational search is performed to identify the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

2. DFT Calculations:

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). The choice of functional and basis set can impact the accuracy of the prediction.[1] A solvent model (e.g., Polarizable Continuum Model - PCM) should be included to simulate the solvent environment used in the experiment.

  • NMR Shielding Calculation: The magnetic shielding tensors for each atom in the optimized structures are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)).

3. Post-Processing:

  • Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations, which are determined from their relative energies.

  • Chemical Shift Calculation: The final predicted chemical shifts are obtained by subtracting the calculated shielding constant of the nucleus of interest from the calculated shielding constant of a reference compound (e.g., TMS) computed at the same level of theory.

Conclusion

The comparison of experimental and computational NMR data is a valuable exercise in modern chemical research, particularly in the field of drug metabolism. While experimental data provides the ground truth, computational methods offer a powerful predictive tool that can aid in spectral assignment, structure elucidation, and the interpretation of complex spectra. The methodologies and workflows presented in this guide provide a robust framework for researchers to effectively utilize both experimental and computational approaches in the study of acetylated glucuronides and other drug metabolites. As computational methods continue to improve in accuracy, the synergy between these two techniques will become increasingly important in accelerating drug discovery and development.

References

Efficacy of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester vs. other glucuronide prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glucuronide Prodrug Efficacy: Strategies and Experimental Insights

Glucuronide prodrugs represent a promising strategy in drug delivery, particularly for targeted cancer therapy. This approach leverages the overexpression of β-glucuronidase in tumor microenvironments to selectively release cytotoxic agents, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comparative analysis of different glucuronide prodrug strategies, with a focus on their design, in vitro performance, and the experimental protocols used for their evaluation. While 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is a key intermediate in the synthesis of these prodrugs, this guide will focus on the efficacy of the final prodrug constructs.[1][2][3]

Principles of Glucuronide Prodrug Design

The fundamental principle behind glucuronide prodrugs is the attachment of a glucuronic acid moiety to a parent drug. This modification generally increases the hydrophilicity and water solubility of the drug, often rendering it inactive and less able to cross cell membranes.[4][5][6] The selective cleavage of the glucuronide bond by β-glucuronidase, an enzyme abundant in tumor tissues and necrotic areas, releases the active parent drug at the target site.[6][7]

A critical aspect of the design is the linker connecting the glucuronic acid to the drug. This linker can significantly influence the stability, solubility, and release kinetics of the prodrug. Self-immolative linkers are often employed to ensure efficient release of the unmodified parent drug following enzymatic cleavage.[8]

Comparative Efficacy of Glucuronide Prodrugs

The efficacy of glucuronide prodrugs is typically assessed by comparing their properties to the parent drug and to other prodrug formulations. Key parameters for comparison include water solubility, stability under physiological conditions, and cytotoxicity before and after enzymatic activation.

Table 1: Comparison of Physicochemical and In Vitro Properties of Selected Glucuronide Prodrugs
ProdrugParent DrugLinker TypeWater Solubility Increase (fold)Stability (in buffer/plasma)Cytotoxicity (Prodrug vs. Parent Drug)Reference
Prodrug 4 9-AminocamptothecinAromatic spacer with carbamate linkage>80Stable in aqueous solution and human plasma20-80 fold less toxic than parent drug[8][9]
Potassium Salt 12 9-AminocamptothecinAromatic spacer with carbamate linkage>4000Stable in aqueous solution and human plasma20-80 fold less toxic than parent drug[8][9]
Glu-ALA-Hex 5-Aminolevulinic Acid Hexyl Ester (ALA-Hex)Not specifiedNot specifiedExcellent stability under physiological conditionsSimilar fluorescence generation as parent with lower non-specific toxicity[10]
Compound 53 10-Hydroxycamptothecin3-Nitrobenzyl spacer80Not specifiedNot specified[11]
Compound 44 & 45 CI-994 (HDAC inhibitor)Spacer and direct carbamate linkage>12.5Stable at pH 2.1 and 7.0Significantly decreased toxicity[11][12]
Budesonide-β-D-glucuronide BudesonideDirect linkageNot specifiedChemically stable at pH 1.5, 4.5, 6.5, and 7.4Not specified[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of glucuronide prodrugs. Below are summaries of key experimental protocols typically employed.

Synthesis of Glucuronide Prodrugs

The synthesis of glucuronide prodrugs often starts from a protected glucuronic acid derivative, such as 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester. A common synthetic route is the Koenigs-Knorr reaction.

General Synthetic Workflow:

A Protected Glucuronic Acid (e.g., 1,2,3,4-Tetra-O-acetyl- β-D-glucuronic acid methyl ester) B Activation (e.g., HBr/AcOH) A->B Step 1 C Glycosyl Bromide B->C E Glycosylation (e.g., Ag2O) C->E Step 2 D Parent Drug with Linker D->E F Protected Prodrug E->F G Deprotection F->G Step 3 H Final Glucuronide Prodrug G->H

General synthesis workflow for glucuronide prodrugs.
In Vitro Stability Assays

The stability of a prodrug is assessed in various physiological mimics to predict its in vivo behavior.

  • Protocol:

    • Incubate the prodrug (e.g., 20 µM) in 0.1 M phosphate buffer (pH 7.4) and in human plasma at 37°C.[9][14]

    • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining prodrug and any released parent drug.[15]

Enzymatic Cleavage Assays

This assay confirms that the prodrug can be activated by β-glucuronidase.

  • Protocol:

    • Incubate the prodrug (e.g., 20 µg/mL) with β-glucuronidase (from E. coli or bovine liver, e.g., 1.0 µg/mL) in a suitable buffer (e.g., 10 mM PBS, pH 7.4) at 37°C.[15]

    • Monitor the release of the parent drug over time using HPLC or other analytical techniques.

Cell Viability (Cytotoxicity) Assays

These assays determine the cytotoxic effect of the prodrug and the parent drug on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., human tumor cell lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the prodrug, the parent drug, or the prodrug in combination with β-glucuronidase.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method such as the MTT assay or by direct cell counting.

    • Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).

Signaling Pathway and Prodrug Activation

The targeted activation of glucuronide prodrugs is dependent on the elevated levels of β-glucuronidase in the tumor microenvironment.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell Prodrug_circ Glucuronide Prodrug (Inactive, Water-soluble) Beta_gluc β-Glucuronidase (Overexpressed in tumor) Prodrug_circ->Beta_gluc Enzymatic Cleavage Active_drug Active Drug (Cytotoxic) Beta_gluc->Active_drug Cell_death Cell Death Active_drug->Cell_death Induces

Targeted activation of a glucuronide prodrug in the tumor microenvironment.

Conclusion

The design of glucuronide prodrugs is a versatile and effective strategy for targeted drug delivery. The choice of linker and the overall chemical structure of the prodrug are critical in determining its solubility, stability, and activation kinetics. As demonstrated by the comparative data, successful glucuronide prodrugs exhibit significantly increased water solubility and reduced toxicity compared to their parent drugs, while efficiently releasing the active agent in the presence of β-glucuronidase. The experimental protocols outlined provide a framework for the systematic evaluation and comparison of novel glucuronide prodrug candidates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a compound often utilized in biochemical research.

Key Chemical Properties and Safety Information

A summary of the essential safety and property information for this compound is provided in the table below. This data is compiled from safety data sheets (SDS) to facilitate a quick reference for handling and storage.

PropertyValueSource
CAS Number 7355-18-2
Molecular Formula C₁₅H₂₀O₁₁[1]
Molecular Weight 376.31 g/mol
Form Powder
Storage Temperature Room temperature or 2-8°C[1]
Hazard Classification Not classified as hazardous under Regulation (EC) No 1272/2008[2]
Combustibility Combustible Solid

Pre-Disposal and Handling Protocols

Before proceeding with the disposal, it is crucial to adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.

  • Protective Clothing: A laboratory coat should be worn to prevent skin contact.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Prevent dust formation during handling.[3]

  • Use in a well-ventilated area.[2]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that ensures safety and environmental protection.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[3]

Step 2: Waste Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Disposal

  • Do not dispose of this chemical down the drain. [2][3]

  • Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

Step 4: Contaminated Material Disposal

  • Any materials, such as paper towels or PPE, that have come into contact with this compound should be considered contaminated.

  • Place all contaminated materials in a sealed bag or container and dispose of them along with the chemical waste. Contaminated packaging should be handled in the same manner as the substance itself.[2]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate check_spill Is it a spill? start->check_spill collect_spill Sweep up solid, avoiding dust. Place in a labeled, sealed container. check_spill->collect_spill Yes collect_waste Collect in a designated, labeled, and sealed container. check_spill->collect_waste No check_contaminated Are there contaminated materials (e.g., PPE, paper towels)? collect_spill->check_contaminated collect_waste->check_contaminated collect_contaminated Place contaminated materials in a sealed container. check_contaminated->collect_contaminated Yes store_waste Store waste container in a cool, dry, and well-ventilated area. check_contaminated->store_waste No collect_contaminated->store_waste contact_disposal Contact licensed waste disposal service. store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl D-glucopyranuronate 1,2,3,4-tetraacetate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE.

Protection Type Specific PPE Standard/Specification Purpose
Eye and Face Protection Safety Glasses with side shields or GogglesOSHA 29 CFR 1910.133 or European Standard EN166To protect eyes from dust and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Consult manufacturer's specifications for chemical compatibility.To prevent direct skin contact with the chemical.[2]
Respiratory Protection N95 (US) or equivalent respiratorNIOSH approvedTo prevent inhalation of airborne particles and dust. This is particularly important when handling the powdered form.[2]
Body Protection Laboratory Coat or Long-sleeved protective clothingStandard lab attireTo protect skin and clothing from contamination.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for minimizing risks during the handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (e.g., fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and the chemical. gather_ppe->gather_materials don_ppe Put on all required PPE. gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer dissolve If dissolving, add the solid to the solvent slowly. weigh_transfer->dissolve clean_area Clean the work area thoroughly. dissolve->clean_area dispose_waste Dispose of waste according to institutional and local regulations. clean_area->dispose_waste doff_ppe Remove PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water. Remove contaminated clothing. If symptoms persist, call a physician.
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at room temperature.[3]

Disposal:

  • Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

References

×

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Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
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